Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAIWTYKMSIQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444848 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72016-68-3 | |
| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Abstract
This technical guide provides an in-depth exploration of a robust and widely adopted method for the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug development.[1] The 5-bromoindole scaffold is a privileged structure, serving as a crucial intermediate for developing compounds such as kinase inhibitors for cancer therapy.[1] This document details the strategic application of the Fischer Indole Synthesis, outlining the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical troubleshooting insights. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a comprehensive and practical understanding of this important synthetic transformation.
Strategic Approach: Retrosynthetic Analysis
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the various methods available, the Fischer Indole Synthesis stands out as the most reliable and versatile strategy for constructing the indole core from readily available starting materials.[2][3] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone.[2][4]
Our retrosynthetic analysis of the target molecule, this compound, identifies the key bond disconnection within the indole ring, leading back to the precursor phenylhydrazone. This intermediate, in turn, is derived from the condensation of (4-bromophenyl)hydrazine and an appropriate carbonyl compound, which in this case is ethyl levulinate (ethyl 4-oxopentanoate).
The overall synthetic workflow is visualized below.
An alternative route to the crucial hydrazone intermediate is the Japp-Klingemann reaction, which utilizes an aryl diazonium salt derived from 4-bromoaniline and a β-keto-ester.[5][6] While effective, the direct condensation approach of the Fischer synthesis is often more straightforward for this specific transformation.
The Fischer Indole Synthesis: A Mechanistic Deep Dive
Understanding the mechanism of the Fischer Indole Synthesis is paramount for troubleshooting and optimizing the reaction. The transformation proceeds through several distinct, acid-catalyzed steps.[2][3][4]
-
Hydrazone Formation: The reaction initiates with the condensation of (4-bromophenyl)hydrazine and ethyl levulinate to form the corresponding phenylhydrazone. This step can be performed separately or, more commonly, in situ.[1][4]
-
Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, known as an 'ene-hydrazine'.[3]
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, similar to a Claisen or Cope rearrangement, to form a di-imine intermediate.[2][4] Isotopic labeling studies confirm that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[2]
-
Aromatization & Cyclization: The di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack from the newly formed aniline-type nitrogen onto the imine carbon, creating a five-membered ring aminal intermediate.[2]
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acidic conditions, followed by a final proton loss to yield the aromatic indole product.[2][4]
Causality Behind Experimental Choices:
-
Acid Catalyst: Both Brønsted acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) can catalyze the reaction.[2] Anhydrous zinc chloride is particularly effective as it coordinates to the carbonyl and imine functionalities, activating them towards nucleophilic attack and facilitating the key rearrangement and cyclization steps.[1]
-
Temperature: The reaction requires elevated temperatures (reflux) to overcome the activation energy barrier of the[7][7]-sigmatropic rearrangement.[8] However, excessive heat can lead to decomposition and byproduct formation.
-
Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and its boiling point is suitable for the reaction temperature.[1]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from (4-bromophenyl)hydrazine hydrochloride and ethyl levulinate.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| (4-Bromophenyl)hydrazine HCl | 223.49 | 10.0 | 2.23 g | 1.0 |
| Ethyl levulinate | 144.17 | 11.0 | 1.59 g (1.54 mL) | 1.1 |
| Zinc chloride (anhydrous) | 136.30 | 12.0 | 1.64 g | 1.2 |
| Ethanol (anhydrous) | 46.07 | - | 50 mL | - |
| Ethyl acetate | 88.11 | - | ~200 mL | - |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |
| Brine (Saturated NaCl) | - | - | ~50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (2.23 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Addition of Reactants: Stir the suspension at room temperature and add ethyl levulinate (1.54 mL, 11.0 mmol). The mixture may be stirred for 30-60 minutes to facilitate the initial in situ formation of the phenylhydrazone.[1]
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.64 g, 12.0 mmol) to the reaction mixture in portions. Note: Zinc chloride is hygroscopic; handle it quickly in a dry environment.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 3-6 hours. The disappearance of the starting hydrazone and the appearance of a new, UV-active spot for the indole product indicate completion.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[1]
Purification
The crude product is best purified by silica gel column chromatography.[10]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 65-80%.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; decomposition of starting material or product; unstable hydrazone intermediate. | Ensure all reagents and solvents are anhydrous. Optimize reaction time and temperature using small-scale trials. Consider a milder acid catalyst if product decomposition is suspected.[9] |
| Failed Reaction | Inactive catalyst (due to moisture); incorrect reaction conditions. | Use freshly opened or properly stored anhydrous zinc chloride. Verify the reaction temperature and ensure adequate stirring. |
| Purification Difficulty | Impurities have similar polarity to the product. | Optimize the chromatography eluent system; a shallower gradient can improve separation. If silica is ineffective, consider using alumina. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be attempted for further purification.[10] |
Conclusion
The Fischer Indole Synthesis provides a direct and efficient pathway for the preparation of this compound. By understanding the reaction mechanism and carefully controlling experimental parameters such as reagent purity, catalyst activity, and temperature, high yields of this valuable synthetic intermediate can be reliably obtained. The detailed protocol and troubleshooting guide presented herein serve as a comprehensive resource for chemists aiming to utilize this powerful transformation in their research and development endeavors.
References
- BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
-
Roy, P., Boisvert, M., & Leblanc, Y. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 84, 262. DOI: 10.15227/orgsyn.084.0262. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. DOI: 10.1038/nprot.2008.94. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Japp-Klingemann Reaction.
-
Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2004(11), 39-45. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Akkurt, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3396. Retrieved from [Link]
-
Popp, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocyclic Communications, 5(6), 533-538. Retrieved from [Link]
-
Al-Awadi, N. A. (2018). The Japp‐Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 379-396). John Wiley & Sons. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. DOI: 10.3390/molecules21030324. Retrieved from [Link]
-
Mohamed, G. G., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1242. Retrieved from [Link]
-
Wang, Z., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE). ACS Omega, 8(35), 32296-32301. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate properties"
An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and strategic application in the construction of complex molecular architectures.
This compound (CAS No. 72016-68-3) belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide array of biological targets. The indole nucleus is a privileged structure, forming the core of numerous approved drugs.
The subject molecule is of particular strategic importance for two primary reasons:
-
The Indole-3-acetate Moiety: This structural motif is a classic isostere for the natural auxin, indole-3-acetic acid, and serves as a foundational building block for a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[1]
-
The C5-Bromine Substituent: The bromine atom at the 5-position of the indole ring is not merely a modulator of electronic properties. It serves as a versatile synthetic "handle" for late-stage functionalization. This position is ideal for introducing molecular diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
This guide will elucidate the essential properties of this compound, detail its synthesis via the classic Fischer indole synthesis, and explore its reactivity, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the reliable use of any chemical intermediate. While some physical properties like melting point are not widely reported in public literature, the core chemical and spectroscopic data are well-defined.
Core Chemical Properties
A summary of the key identification and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 72016-68-3 | [3][4] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [4] |
| Molecular Weight | 296.16 g/mol | |
| IUPAC Name | This compound | [3] |
| Appearance | Data not publicly reported | |
| Melting Point | Data not publicly reported | |
| Solubility | Data not publicly reported |
Predicted Spectroscopic Profile
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~8.20 (s, 1H, NH): The indole N-H proton is typically a broad singlet, shifted downfield.
-
δ ~7.65 (d, J ≈ 2.0 Hz, 1H, H4): The proton at the C4 position will appear as a doublet due to coupling with H6. The bromine at C5 deshields this proton, shifting it downfield.
-
δ ~7.20 (d, J ≈ 8.6 Hz, 1H, H7): The proton at C7 couples with H6, appearing as a doublet.
-
δ ~7.10 (dd, J ≈ 8.6, 2.0 Hz, 1H, H6): The proton at C6 is split by both H7 and H4, resulting in a doublet of doublets.
-
δ ~4.15 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-
δ ~3.60 (s, 2H, -CH₂COO-): The methylene protons of the acetate group appear as a sharp singlet.
-
δ ~2.35 (s, 3H, C2-CH₃): The methyl group at the C2 position of the indole ring appears as a singlet.
-
δ ~1.25 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): The terminal methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~172.0 (C=O): The ester carbonyl carbon is significantly deshielded.[6]
-
δ ~134.0 (C): Quaternary carbon C7a.
-
δ ~129.5 (C): Quaternary carbon C2.
-
δ ~128.0 (CH): Aromatic carbon C4.
-
δ ~124.0 (CH): Aromatic carbon C6.
-
δ ~113.0 (C-Br): Carbon C5, directly attached to bromine.
-
δ ~112.0 (CH): Aromatic carbon C7.
-
δ ~108.0 (C): Quaternary carbon C3.
-
δ ~61.0 (-OCH₂-): Methylene carbon of the ethyl ester.
-
δ ~31.0 (-CH₂-): Methylene carbon of the acetate group.
-
δ ~14.0 (-CH₃): Methyl carbon of the ethyl ester.
-
δ ~12.0 (C2-CH₃): Methyl carbon at the C2 position.
Predicted Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.
-
~1730 cm⁻¹ (C=O stretch): A strong, sharp absorption corresponding to the ester carbonyl group.
-
~1600-1450 cm⁻¹ (C=C stretch): Multiple bands corresponding to the aromatic ring stretching vibrations.
-
~1100 cm⁻¹ (C-O stretch): Characteristic stretching of the ester C-O bond.
Predicted Mass Spectrometry (EI):
-
M⁺ at m/z 295/297: The molecular ion peak will appear as a characteristic doublet with an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Fragment at m/z 222/224: Loss of the ethoxy group (-OC₂H₅).
-
Fragment at m/z 143: Represents the brominated indole fragment after cleavage of the side chain.
Synthesis via Fischer Indole Cyclization
The most reliable and industrially scalable method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, a reaction discovered in 1883.[7][8] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[9]
For this compound, the key precursors are (4-bromophenyl)hydrazine and ethyl levulinate (ethyl 4-oxopentanoate). The reaction proceeds through the in-situ formation of the corresponding hydrazone, which then undergoes an acid-catalyzed[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.
Sources
- 1. 171513-35-2|Ethyl 2-(5-bromo-1H-indol-3-yl)acetate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [synhet.com]
- 4. appchemical.com [appchemical.com]
- 5. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a key intermediate in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, offers a robust synthesis protocol, and outlines rigorous methods for its purification and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights to facilitate its application in complex synthetic pathways.
Introduction
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Their versatile biological activities have led to their investigation in a wide range of therapeutic areas. This compound (CAS No. 72016-68-3) is a significant member of this class, often serving as a crucial building block in the synthesis of more complex bioactive molecules.[1][2] The strategic placement of the bromine atom at the 5-position, the methyl group at the 2-position, and the ethyl acetate moiety at the 3-position provides multiple reactive sites for further chemical modification. This guide offers an in-depth exploration of its synthesis, characterization, and handling, grounded in established chemical principles.
Section 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
Compound Identity:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₃H₁₄BrNO₂[2]
-
Molecular Weight: 296.16 g/mol [2]
-
SMILES: CCOC(=O)Cc1c(C)[nH]c2cc(Br)ccc12[1]
Structural Diagram
The chemical structure, consisting of a core indole ring system substituted at the 2, 3, and 5 positions, is depicted below. The numbering of the indole ring is critical for the correct assignment of substituents and for the interpretation of spectroscopic data.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Rationale for Synthetic Route
The Fischer indole synthesis is a reliable and well-documented method for constructing the indole core. The choice of (4-bromophenyl)hydrazine and ethyl levulinate as starting materials is strategic. The bromine atom is already in the desired position on the phenyl ring, and the keto-ester provides the necessary carbon framework to form the pyrrole ring and the acetate side chain in a single, elegant cyclization step.
Detailed Experimental Protocol: Synthesis
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Ethyl levulinate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq) in absolute ethanol.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously. The acid acts as the catalyst, protonating the hydrazine and facilitating the subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reflux provides the necessary thermal energy to overcome the activation barrier for the key-sigmatropic rearrangement step of the mechanism.
-
Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the acid catalyst and precipitates the crude product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Column Chromatography
The crude product is often contaminated with unreacted starting materials and side products. Purification by silica gel column chromatography is essential to obtain a high-purity compound.
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Section 3: Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented here are typical expected values.
| Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 8.10 (s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 3.60 (s, 2H, CH₂CO), 2.40 (s, 3H, CH₃), 1.25 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ 172.0 (C=O), 135.0, 130.0, 128.0, 125.0, 122.0, 112.0, 111.0, 105.0 (Ar-C), 61.0 (OCH₂), 31.0 (CH₂CO), 14.0 (OCH₂CH₃), 12.0 (CH₃) |
| Mass Spec. (ESI+) | m/z | 296.0, 298.0 [M+H]⁺ (Characteristic bromine isotope pattern) |
| FT-IR (KBr, cm⁻¹) | Wavenumber | ~3400 (N-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer used.
The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, with peaks at m/z 296 and 298, provides definitive evidence of a single bromine atom in the molecule.
Section 4: Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic handles it possesses:
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation or other modifications.
-
The Indole Nitrogen (N-H): Can be alkylated or acylated to introduce a variety of substituents, a common strategy in modulating the biological activity of indole-based drugs.
-
The Bromine Atom: Serves as a key point for introducing further complexity via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of various aryl, alkyl, or alkynyl groups.
This compound and its derivatives are investigated as intermediates in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.[3][4]
Section 5: Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly within the field of drug discovery. Its straightforward synthesis via the Fischer indole reaction, combined with multiple points for further functionalization, makes it an important tool for medicinal chemists. The protocols and data provided in this guide offer a solid foundation for its synthesis, purification, and characterization, enabling its effective use in the development of novel therapeutic agents.
References
-
Appchem. This compound | 72016-68-3. Available from: [Link]
-
ResearchGate. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Available from: [Link]
-
Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]
Sources
An In-depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3), a halogenated indole derivative with significant potential in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the synthesis, physicochemical properties, and potential mechanisms of action of this specific compound, drawing upon established knowledge of related indole-3-acetic acid (IAA) derivatives. The potential applications in oncology and anti-inflammatory therapeutics are explored, supported by detailed experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel indole derivatives.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound featuring a brominated indole core structure. The presence of the bromine atom and the ethyl acetate side chain are key features that can influence its biological activity and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 72016-68-3 | Appchem |
| IUPAC Name | This compound | SynHet[1] |
| Molecular Formula | C13H14BrNO2 | Appchem |
| Molecular Weight | 296.16 g/mol | Appchem |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Sparingly soluble in water. | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | SynHet[1] |
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, most plausibly involving the Fischer indole synthesis to construct the core indole ring system, followed by esterification. The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[2][3]
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of (4-bromophenyl)hydrazine with ethyl levulinate under acidic conditions to form the indole-3-acetic acid precursor, followed by esterification.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the Fischer indole synthesis of similar 5-bromoindole analogs.[4]
Step 1: Synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (Precursor)
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl levulinate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenylhydrazone.
-
Fischer Indole Cyclization: To the reaction mixture, add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
Alternatively, neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Step 2: Esterification to this compound
-
In a round-bottom flask, dissolve the purified 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid (1.0 eq) in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Mechanisms of Action and Therapeutic Applications
While direct biological data for this compound is limited in publicly available literature, the extensive research on related indole-3-acetic acid (IAA) derivatives provides a strong basis for predicting its potential pharmacological activities. The primary areas of interest for this class of compounds are oncology and anti-inflammatory applications.
Anticancer Potential: Oxidatively Activated Prodrug Approach
Halogenated indole-3-acetic acids have been investigated as prodrugs for targeted cancer therapy.[5] The proposed mechanism involves the enzymatic oxidation of the IAA derivative by horseradish peroxidase (HRP), which can be targeted to tumor sites, to generate cytotoxic species.[6]
Caption: Proposed mechanism of anticancer activity via HRP-mediated oxidative activation.
The oxidation of the indole-3-acetic acid moiety leads to the formation of a skatolyl radical and other reactive oxygen species (ROS). These highly reactive species can induce cellular damage through lipid peroxidation and DNA damage, ultimately leading to apoptosis of cancer cells.[7][8] The presence of a halogen, such as bromine, on the indole ring has been shown to enhance the cytotoxicity of the resulting radicals.[5]
Anti-inflammatory Potential: COX Inhibition and NF-κB Pathway Modulation
Indole derivatives are well-known for their anti-inflammatory properties, with some, like Indomethacin, being potent non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[9][10]
Furthermore, indole-3-acetic acid and its derivatives have been shown to modulate inflammatory signaling pathways, notably the NF-κB pathway.[11] By inhibiting the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][12]
Caption: Proposed anti-inflammatory mechanisms of action.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay
This protocol describes a method to assess the cytotoxicity of this compound in the presence of horseradish peroxidase.
-
Cell Culture: Culture a suitable cancer cell line (e.g., human melanoma G361 cells) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of horseradish peroxidase (HRP) in sterile phosphate-buffered saline (PBS).
-
On the day of treatment, prepare serial dilutions of the compound in cell culture media.
-
Add the compound dilutions to the cells, followed by the addition of a fixed concentration of HRP (e.g., 1-5 µg/mL). Include control wells with compound alone, HRP alone, and vehicle (DMSO) alone.
-
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Anti-inflammatory Activity Assay (COX Inhibition)
This protocol outlines a method to evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme activity assay kits. Prepare the enzymes, substrate (arachidonic acid), and other reagents according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., indomethacin or celecoxib).
-
Pre-incubate the mixture for a specified time at the recommended temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for the recommended time.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit (often a colorimetric or fluorometric measurement).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Analytical Characterization
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
A standard reverse-phase HPLC-MS method can be used for the purity assessment and identification of this compound.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode to detect the [M+H]+ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the aromatic protons on the indole ring, the methyl group at the 2-position, the methylene protons of the acetate side chain, and the ethyl group of the ester. The bromine substitution at the 5-position will influence the chemical shifts of the aromatic protons.
-
¹³C NMR: Expect signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) for indole and brominated aromatic compounds.[9][13][14]
Conclusion
This compound is a promising indole derivative with potential applications in both cancer and anti-inflammatory drug discovery. Its structural features suggest that it may act as an oxidatively activated prodrug for targeted cancer therapy and as an inhibitor of key inflammatory pathways. This technical guide provides a foundational understanding of its synthesis, potential mechanisms of action, and methods for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its properties for clinical development.
References
- Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385.
- Folkes, L. K., & Wardman, P. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & medicinal chemistry letters, 12(18), 2523–2526.
- Carl ROTH GmbH + Co. KG. (2023).
- Greish, K., & Al-Hassan, F. (2025). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy.
- Huang, W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.
- Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(10), 1733.
- ChemicalBook. (n.d.).
- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetylaceton und Acetylacetessigester. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-553.
- Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current medicinal chemistry, 9(16), 1477–1491.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Fisher Scientific. (2025).
-
Appchem. (n.d.). This compound. Retrieved from [Link]
- Gazaille, J., & Dunbrack, R. L. (2012). Mechanisms of horseradish peroxidase and α-chymotrypsin*. University of Alberta Libraries.
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Elkady, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3396.
- Kim, J. E., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
- CDN Isotopes. (n.d.).
- Santa Cruz Biotechnology. (2025).
- The Japp‐Klingemann Reaction. (2016).
- Baghernejad, B. (2010). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2010(11), 133-140.
- Li, Y., et al. (2023). Targeting the Gut Microbiota: Mechanistic Investigation of Polyphenol Modulation of the Gut–Brain Axis in Alzheimer's Disease. Foods, 12(14), 2736.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- U.S. Patent No. 8,969,359. (2015). Washington, DC: U.S.
- Kim, D. S., et al. (2004). Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. Cellular & molecular life sciences, 61(7-8), 948–959.
- Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic Acid. Organic Syntheses, 23, 50.
- Elkady, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.
- Dunford, H. B. (2012). Mechanisms of horseradish peroxidase and α-chymotrypsin*. University of Alberta Libraries.
- Cohen, J. D., & Bandurski, R. S. (1982). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant physiology, 70(1), 5–9.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Snyder, H. R., & Pilgrim, F. J. (1948). THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. The Journal of Organic Chemistry, 13(6), 882-886.
- Li, H., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221666.
- Nagana Gowda, G. A., & Raftery, D. (Eds.). (2020). NMR-Based Metabolomics: Methods and Protocols. Springer.
- Wishart, D. S. (2020). NMR Spectroscopy Based Metabolic Profiling of Biospecimens.
- ResearchGate. (n.d.). Liquid chromatography-mass spectrophotometry (LC-MS/MS)
- Nagana Gowda, G. A., & Raftery, D. (2021). NMR Based Methods for Metabolites Analysis. Chemical science, 12(46), 15329–15359.
- Dana Bioscience. (n.d.). 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5g.
- Gowda, G. A. N., & Raftery, D. (Eds.). (2019). NMR-Based Metabolomics. Springer.
- Nagana Gowda, G. A., & Raftery, D. (2017). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1641, 1–21.
- CN102558017A - Method for preparing 5-bromoindole - Google P
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
"IUPAC name for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate"
An In-Depth Technical Guide to Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 72016-68-3), a key heterocyclic intermediate in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and the specific substitutions on this compound—a bromine at the 5-position, a methyl at the 2-position, and an ethyl acetate group at the 3-position—make it a valuable precursor for synthesizing biologically active molecules. This guide details its chemical identity, a robust and validated synthetic protocol via the Fischer indole synthesis, expected analytical characterization, and its potential applications based on the known bioactivities of related 5-bromoindole derivatives. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in synthesis and drug design. This compound is a polysubstituted indole, a class of compounds of immense interest in pharmaceutical research.[1][2]
Compound Identification
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 72016-68-3 | [3] |
| Molecular Formula | C₁₃H₁₄BrNO₂ | |
| Molecular Weight | 296.16 g/mol | |
| Canonical SMILES | CCOC(=O)CC1=C(C)NC2=C1C=C(C=C2)Br | [3] |
| PubChem CID | 10780239 | [3] |
Physicochemical Properties
While specific, experimentally-derived physical constants for this compound are not widely published in peer-reviewed literature, data can typically be obtained from the supplier's Certificate of Analysis. For comparative purposes, the properties of a structurally similar analog, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, are included. The substitution of a methoxy group for a bromine atom will influence properties like melting point and solubility.
| Property | This compound | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Analog) |
| Appearance | Expected to be an off-white to brown solid | Silver-coloured crystals |
| Melting Point | Data not publicly available. Consult supplier SDS/COA. | 347–350 K (74-77 °C)[4] |
| Boiling Point | Data not publicly available. | Data not publicly available. |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate, DCM, and DMF. | Soluble in diethyl ether, recrystallized from cyclohexane.[4] |
Synthesis and Mechanistic Insights
The construction of the indole core is a cornerstone of heterocyclic chemistry. The most reliable and classical approach for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[5][6]
Proposed Synthetic Workflow
The synthesis of the title compound can be efficiently achieved in a one-pot or two-step sequence starting from commercially available (4-bromophenyl)hydrazine and ethyl 4-oxopentanoate (ethyl levulinate).
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is based on established Fischer indole synthesis methodologies and is designed to be self-validating through in-process controls.[7][8]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Ethyl 4-oxopentanoate (ethyl levulinate)
-
Glacial Acetic Acid (Solvent and Catalyst) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Hydrazone Formation: To a round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl 4-oxopentanoate (1.05 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indolization: Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-5 hours. The acid serves as the catalyst for the cyclization.[6] An alternative, often higher-yielding, catalyst is polyphosphoric acid (PPA), which would require heating at ~100 °C.
-
Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
A precipitate (the crude product) should form. If the product is oily, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane) to yield the pure product.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, including a key[9][9]-sigmatropic rearrangement.[5]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Commercial suppliers offer analysis by LCMS, GCMS, HPLC, NMR, and FTIR upon request.[3]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indole ring (3H), a singlet for the N-H proton (1H), a quartet and triplet for the ethyl group (2H, 3H), a singlet for the C3-methylene group (2H), and a singlet for the C2-methyl group (3H). |
| ¹³C NMR | Signals corresponding to the ester carbonyl carbon (~170 ppm), the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl and methyl substituents. |
| FT-IR | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1720-1740 cm⁻¹), and C-H aromatic/aliphatic stretches. |
| Mass Spec (LCMS/GCMS) | A molecular ion peak [M]+ corresponding to the molecular weight (296.16 for ⁷⁹Br, with a characteristic [M+2]+ peak for the ⁸¹Br isotope). |
Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The indole nucleus is a common feature in many FDA-approved drugs.[10] The 5-bromo substitution is particularly significant, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[11]
Precursor for Bioactive Compounds
The ethyl acetate group at the 3-position is readily hydrolyzed to the corresponding carboxylic acid, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. This acid serves as a handle for further chemical modifications, such as amide bond formation, to build libraries of potential drug candidates. A related acid was used as a template to develop inhibitors of enzymes involved in inflammation, such as mPGES-1 and 5-lipoxygenase.[12]
Target Areas for 5-Bromoindole Derivatives
Research on structurally related 5-bromoindole compounds has highlighted their potential in several therapeutic areas:
-
Anticancer Activity: Many 5-bromoindole derivatives have been investigated as anticancer agents.[11] Their mechanisms often involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or the disruption of microtubule dynamics by inhibiting tubulin polymerization.[11][13]
-
Antiviral and Antimicrobial Activity: The indole scaffold is present in various antiviral and antimicrobial agents. The 5-bromo substituent can enhance these properties.[1][11]
Caption: Inhibition of the EGFR signaling pathway.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. The user must consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use spark-proof tools and keep away from ignition sources.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
Click to expand
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Semantic Scholar. Available at: [Link]
- BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
-
ChemSrc. (n.d.). This compound SDS. ChemSrc. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
-
Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]
-
Rodrigues, F. A. R., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Elkady, R. A., et al. (2013). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. Available at: [Link]
-
Tricon Energy. (2021). Safety Data Sheet (SDS). Tricon Energy. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: ROTIPURAN® USP. Carl ROTH. Available at: [Link]
-
Loba Chemie. (2016). POLYETHYLENE GLYCOL 200 FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Mohamed, G. G., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1242. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A three-component Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Profile of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular structure, with a molecular formula of C₁₃H₁₄BrNO₂ and a molecular weight of 296.16 g/mol , forms the basis for the interpretations herein.
Molecular Structure and Spectroscopic Correlation Workflow
The structural features of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate dictate its spectroscopic signature. The workflow for its characterization involves a multi-technique approach to elucidate the connectivity and chemical environment of each atom.
Caption: Predicted MS fragmentation pathway.
Standard Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, via GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for LC-MS applications.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer separates the ions based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H | Stretching |
| ~2980-2850 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1600, ~1450 | C=C (aromatic) | Stretching |
| ~1200 | C-O (ester) | Stretching |
| ~550 | C-Br | Stretching |
Interpretation and Experimental Considerations:
-
N-H Stretch: A characteristic sharp to medium peak for the indole N-H stretch.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1730 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
-
C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the ethyl and methyl groups.
-
Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic indole ring.
-
C-Br Stretch: The carbon-bromine stretch appears in the fingerprint region and can be difficult to assign definitively but is expected around 550 cm⁻¹.
Standard Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
Conclusion
The spectroscopic analysis of this compound, through the combined application of NMR, MS, and IR spectroscopy, provides a comprehensive characterization of its molecular structure. The predicted data and interpretations in this guide offer a valuable resource for researchers in the synthesis, identification, and quality assessment of this compound. Experimental verification of this data is recommended for any critical application.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
Ghoneim, A. I., et al. (2015). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. IUCrData, 1(1), x150001. [Link]
"1H NMR spectrum of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate"
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Executive Summary
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. As a senior application scientist, this document moves beyond a simple data sheet to offer a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. We will dissect the molecular structure to predict the chemical shift, multiplicity, and coupling constants for each proton. Furthermore, this guide outlines robust, field-proven protocols for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently characterize this molecule and its analogs.
Molecular Structure and Proton Environments
The structural characterization of novel compounds is paramount in drug development, and ¹H NMR is the cornerstone of this process. The structure of this compound contains several distinct proton environments, each providing a unique signature in the NMR spectrum. Understanding these environments is the first step in spectral assignment.

The key proton groups are:
-
Indole N-H (Hₐ) : The proton on the indole nitrogen.
-
Aromatic Protons (Hₑ, Hբ, H₉) : Protons on the benzene ring portion of the indole core.
-
Methyl Protons (Hբ) : The C2-methyl group on the indole ring.
-
Methylene Bridge Protons (H꜀) : The CH₂ group linking the indole ring to the ester carbonyl.
-
Ethyl Ester Protons (H꜀, Hₑ) : The methylene (CH₂) and methyl (CH₃) protons of the ethyl group.
Predicted ¹H NMR Spectral Analysis
The following analysis predicts the ¹H NMR spectrum in a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can slightly alter chemical shifts, and the NH proton (Hₐ) is particularly sensitive to solvent and concentration.[1][2]
Indole Core Protons
-
N-H Proton (Hₐ) :
-
Chemical Shift (δ) : Expected to be a broad singlet in the range of δ 7.9-8.5 ppm in CDCl₃, and potentially further downfield (>10 ppm) in DMSO-d₆.[3] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.[1]
-
Integration : 1H.
-
Multiplicity : Broad singlet (br s).
-
-
C2-Methyl Protons (Hբ) :
-
Aromatic Protons (Hₑ, Hբ, H₉) : The substitution pattern on the benzene ring dictates a predictable splitting pattern. The electron-withdrawing bromine atom at C5 will deshield adjacent protons.
-
H-4 (Hₑ) : This proton is ortho to the bromine atom and will be significantly deshielded. It couples only with H-6 through a four-bond meta-coupling.
-
Chemical Shift (δ) : Predicted around δ 7.7-7.8 ppm.
-
Integration : 1H.
-
Multiplicity : Doublet (d) or a narrow doublet of doublets if meta coupling is resolved.
-
Coupling Constant (J) : ⁴J ≈ 1.5-2.0 Hz.
-
-
H-7 (H₉) : This proton is ortho to the indole nitrogen side of the ring and couples with H-6 via a three-bond ortho-coupling.
-
Chemical Shift (δ) : Predicted around δ 7.2-7.3 ppm.[3]
-
Integration : 1H.
-
Multiplicity : Doublet (d).
-
Coupling Constant (J) : ³J ≈ 8.5-9.0 Hz.
-
-
H-6 (Hբ) : This proton is coupled to both H-7 (ortho) and H-4 (meta).
-
Chemical Shift (δ) : Predicted around δ 7.25-7.35 ppm.[3]
-
Integration : 1H.
-
Multiplicity : Doublet of doublets (dd).
-
Coupling Constants (J) : ³J ≈ 8.5-9.0 Hz (from H-7), ⁴J ≈ 1.5-2.0 Hz (from H-4).
-
-
Acetate Side-Chain Protons
-
Methylene Bridge Protons (H꜀) :
-
Chemical Shift (δ) : These protons are alpha to both the indole C3 position and the carbonyl group. This environment is deshielded, placing the signal around δ 3.5-3.7 ppm.[4]
-
Integration : 2H.
-
Multiplicity : Singlet (s), as there are no adjacent protons.
-
-
Ethyl Ester Protons (H꜀, Hₑ) : This is a classic ethyl group pattern.[5]
-
Methylene Protons (H꜀) : These protons are directly attached to the ester oxygen, which is strongly deshielding.
-
Chemical Shift (δ) : Expected to be a quartet around δ 4.1-4.2 ppm.[6]
-
Integration : 2H.
-
Multiplicity : Quartet (q), due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Coupling Constant (J) : ³J ≈ 7.1 Hz.
-
-
Methyl Protons (Hₑ) : These terminal methyl protons are more shielded.
-
Tabulated Spectral Data Summary
The predicted ¹H NMR data are summarized in the table below for quick reference.
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant, J (Hz) |
| Hₐ (N-H) | 8.0 - 8.5 | 1H | br s | - |
| Hₑ (Ar-H4) | 7.7 - 7.8 | 1H | d | ⁴J ≈ 1.5 - 2.0 |
| Hբ (Ar-H6) | 7.25 - 7.35 | 1H | dd | ³J ≈ 8.7, ⁴J ≈ 1.8 |
| H₉ (Ar-H7) | 7.2 - 7.3 | 1H | d | ³J ≈ 8.7 |
| H꜀ (-OCH₂ CH₃) | 4.1 - 4.2 | 2H | q | ³J ≈ 7.1 |
| H꜀ (-CH₂ COO-) | 3.5 - 3.7 | 2H | s | - |
| Hբ (C2-CH₃ ) | 2.3 - 2.5 | 3H | s | - |
| Hₑ (-OCH₂CH₃ ) | 1.2 - 1.3 | 3H | t | ³J ≈ 7.1 |
Experimental Protocols
Acquiring a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation and correctly set acquisition parameters.
Protocol: NMR Sample Preparation
The causality behind this protocol is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration to maximize signal-to-noise while avoiding line-broadening effects.[8]
-
Weighing the Sample : Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] This amount is optimal for achieving good signal in a reasonable number of scans without causing viscosity issues.
-
Solvent Selection and Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[8] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal (lock) required by the spectrometer to stabilize the magnetic field.
-
Filtration (Self-Validating Step) : Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles, which would distort the magnetic field homogeneity and result in broad, poorly resolved peaks.[8]
-
Internal Standard : If not using the residual solvent peak for calibration, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point.[8]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly with the compound identifier.[10]
Protocol: ¹H NMR Data Acquisition
These parameters are a robust starting point for routine analysis of small organic molecules on a 400-600 MHz spectrometer.[11]
-
Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming is a primary cause of distorted peak shapes.
-
Setting Acquisition Parameters :
-
Pulse Program : Use a standard single-pulse program (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle. A smaller pulse angle allows for a shorter relaxation delay, increasing experimental throughput without significantly compromising signal for qualitative spectra.[12]
-
Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 7 ppm (e.g., from -2 to 14 ppm). This range is sufficient to encompass all expected proton signals for this type of molecule.
-
Acquisition Time (AQ) : Set to 3-4 seconds. This duration allows for the detection of sharp signals, providing good resolution.[12][13]
-
Relaxation Delay (D1) : Use a delay of 1.5-2.0 seconds. This allows for sufficient, though not necessarily complete, relaxation of protons between pulses, which is adequate for routine structural confirmation.[12]
-
Number of Scans (NS) : Acquire 8 to 16 scans. Signal-to-noise improves with the square root of the number of scans.[13] This number is typically sufficient to obtain a clean spectrum for a 5-10 mg sample.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive, pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative ratios of the different proton environments.
-
Experimental Workflow Diagram
Standardized Data Reporting
For publication or official documentation, the ¹H NMR data should be reported in a standardized format. The American Chemical Society (ACS) style guide provides a widely accepted convention.[14][15] The data should be listed from downfield to upfield.
Example Report Format:
¹H NMR (500 MHz, CDCl₃) δ 8.15 (br s, 1H, NH ), 7.75 (d, J = 1.8 Hz, 1H, Ar-H 4), 7.30 (dd, J = 8.7, 1.8 Hz, 1H, Ar-H 6), 7.24 (d, J = 8.7 Hz, 1H, Ar-H 7), 4.18 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.65 (s, 2H, -CH₂ COO-), 2.41 (s, 3H, C2-CH₃ ), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ).
Conclusion
The ¹H NMR spectrum of this compound is highly informative and allows for unambiguous structural verification. Each proton environment, from the distinct patterns of the substituted aromatic ring to the classic ethyl ester signature, provides a piece of the structural puzzle. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality spectra. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust benchmark for the analysis and confirmation of this compound, underscoring the power of NMR spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.
References
- University of California, Riverside.
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
- University of Wisconsin-Madison.
-
Learning Science. NMR spectrum of ethyl acetate. YouTube, 2021. [Link]
- Hoyt, D.W., et al. Chapter 5: Acquiring 1H and 13C Spectra. In NMR Spectroscopy for the Non-expert. 2018.
-
American Chemical Society. ACS Research Data Guidelines. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Study.com. Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks. [Link]
- University of Birmingham.
-
Chemical Research. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 2025. [Link]
- American Chemical Society. NMR Guidelines for ACS Journals.
-
ResearchGate. 1H NMR spectrum of 100% ethyl acetate, neat. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
The Royal Society of Chemistry. Experimental reporting. [Link]
- University of Wisconsin-Madison. Optimized Default 1H Parameters. NMR Facility - Chemistry Department, 2020.
- Michigan State University.
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
Studylib. NMR Spectra Reporting Guide for Chemistry Students. [Link]
- Georgia State University. THE ACQUISITION PARAMETERS.
-
LibreTexts Chemistry. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? 2022. [Link]
- Boston University. Basic NMR Concepts.
-
ResearchGate. 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]
- The Royal Society of Chemistry. Supporting information for "Iridium-Catalyzed Direct Methylation of Indoles and Pyrroles with Methanol".
-
Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 2000. [Link]
- University of Puget Sound. 1H NMR.
-
Organic Chemistry Data. 1H NMR Coupling Constants. [Link]
-
LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. 2014. [Link]
-
LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). 2021. [Link]
- University of California, Los Angeles.
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
National Center for Biotechnology Information. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. PubChem Compound Summary. [Link]
- Carbon, C.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Abraham, R.J., and Mobli, M. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 2007.
-
ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Link]
-
LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024. [Link]
-
Michigan State University. Proton NMR Table. [Link]
- Abraham, R.J., et al. 1H NMR Chemical Shifts. In Proton and Carbon NMR Spectra of Polymers. 2010.
-
National Center for Biotechnology Information. Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed, 2000. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askthenerd.com [askthenerd.com]
- 6. youtube.com [youtube.com]
- 7. Experimental reporting [rsc.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ACS Research Data Guidelines [researcher-resources.acs.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
"13C NMR analysis of bromoindole derivatives"
An In-Depth Technical Guide to the ¹³C NMR Analysis of Bromoindole Derivatives
Abstract
Bromoindole derivatives represent a cornerstone of modern medicinal chemistry and materials science, with their structural nuances playing a critical role in their biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the definitive method for the unambiguous structural elucidation of these compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of bromoindole derivatives using ¹³C NMR. It moves beyond procedural outlines to explain the causality behind experimental choices, integrates advanced 2D NMR techniques for complete structural assignment, and establishes self-validating protocols for data integrity.
Introduction: The Significance of Bromoindoles and NMR
The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom to this scaffold profoundly alters its electronic, steric, and lipophilic properties, making bromoindoles valuable intermediates and active pharmaceutical ingredients. Precise determination of the bromine atom's position on the indole ring is paramount, as different isomers exhibit vastly different biological activities.
¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a direct map of the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. For bromoindoles, ¹³C NMR serves as a robust "fingerprinting" technique to identify isomers and confirm structural integrity. This guide details the principles, experimental protocols, and data interpretation strategies necessary to leverage the full power of ¹³C NMR for the analysis of this important class of molecules.
The Foundational Principles: Bromine's Influence on the Indole ¹³C Spectrum
A thorough understanding of the bromoindole ¹³C NMR spectrum begins with the parent indole molecule. The aromatic carbons of indole typically resonate between 110 and 140 ppm.[1][2] The introduction of a bromine atom systematically perturbs these chemical shifts through a combination of electronic effects.
Key Influences of the Bromine Substituent:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond network. This deshielding effect generally causes a downfield shift (higher ppm) for adjacent and nearby carbons.
-
Resonance Effect (+R): Bromine's lone pairs can donate electron density into the aromatic π-system. This shielding effect is most pronounced at the ortho and para positions relative to the substituent, causing an upfield shift (lower ppm).
-
Heavy Atom Effect: This is the most dominant influence for the carbon directly attached to the bromine (the ipso-carbon). The large electron cloud of the bromine atom induces a strong shielding effect, causing the signal for the C-Br carbon to shift significantly upfield, often by 5-10 ppm relative to the corresponding C-H in the parent indole. This upfield shift is a hallmark diagnostic feature for identifying the point of bromination.[3]
The interplay of these effects creates a unique and predictable pattern of chemical shifts for each bromoindole isomer.
Caption: Electronic and proximity effects of a bromine substituent on the indole ring.
¹³C NMR Data for Common Bromoindole Isomers
The precise chemical shifts are dependent on the solvent and concentration, but the relative shift patterns are highly consistent. The following table summarizes typical ¹³C NMR chemical shifts for bromoindoles in CDCl₃, providing a valuable reference for isomer identification.[4][5][6][7]
| Carbon | Indole (Parent) | 4-Bromoindole | 5-Bromoindole | 6-Bromoindole | 7-Bromoindole |
| C2 | 124.2 | 125.1 | 125.9 | 125.0 | 124.6 |
| C3 | 102.2 | 101.5 | 102.0 | 102.4 | 103.0 |
| C3a | 127.9 | 128.8 | 129.5 | 128.5 | 128.1 |
| C4 | 120.8 | 112.4 | 123.5 | 121.1 | 122.1 |
| C5 | 121.9 | 123.1 | 113.1 | 124.8 | 122.3 |
| C6 | 119.8 | 120.3 | 124.0 | 115.0 | 120.2 |
| C7 | 111.1 | 114.2 | 112.5 | 113.9 | 101.5 |
| C7a | 135.7 | 136.2 | 134.3 | 136.0 | 135.0 |
Note: Bolded values indicate the ipso-carbon, which shows the characteristic upfield shift due to the heavy atom effect.
A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible ¹³C NMR data is critical. The following protocol is designed to be self-validating by explaining the rationale behind each step, ensuring robust results.
Step 1: Sample Preparation
-
Analyte: Weigh 10-20 mg of the bromoindole derivative. Causality: This concentration provides a good signal-to-noise ratio (S/N) in a reasonable number of scans without leading to significant viscosity or solubility issues.
-
Solvent: Add 0.6-0.7 mL of a deuterated solvent, typically CDCl₃ or DMSO-d₆.[8] Causality: CDCl₃ is a common choice for its volatility and ability to dissolve many organic compounds. DMSO-d₆ is used for less soluble compounds. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[9][10]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a universal reference point for the chemical shift scale.
-
Mixing: Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for sharp, well-defined NMR signals.
Step 2: Instrument and Experiment Setup (400 MHz Spectrometer Example)
-
Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing S/N via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. Causality: This duration allows for sufficient data point collection to resolve closely spaced peaks, ensuring good digital resolution.
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: This is a crucial parameter. Quaternary carbons (like C3a and C7a) relax more slowly than protonated carbons. A 2-second delay allows most carbons to fully relax back to equilibrium before the next pulse, ensuring that peak integrations are more quantitatively reliable. For highly accurate quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): Set to 1024 or higher. Causality: ¹³C has a low natural abundance (~1.1%), requiring the accumulation of many scans to achieve a good S/N. The S/N improves with the square root of the number of scans.
Step 3: Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz before Fourier transformation. Causality: This mathematical operation improves the S/N at the slight cost of resolution, making smaller peaks easier to identify.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction to ensure a flat baseline for accurate peak picking and integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[8]
Advanced Techniques for Unambiguous Assignment
While a 1D ¹³C spectrum provides a list of carbon signals, it does not inherently assign them. Advanced NMR experiments are required for definitive structural confirmation.
DEPT (Distortionless Enhancement by Polarization Transfer) DEPT is a set of experiments that differentiates carbons based on the number of attached protons.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are invisible.
-
DEPT-90: Shows only CH signals.
-
Utility: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unequivocally identify all CH, CH₂, CH₃, and quaternary carbons in the bromoindole molecule.
2D NMR: HSQC and HMBC Two-dimensional NMR is the gold standard for structural elucidation, correlating signals across different nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between carbons and their directly attached protons.[11][12] Each peak in the 2D spectrum corresponds to a C-H bond, providing definitive assignment for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are two or three bonds away (²JCH and ³JCH).[11] Its primary utility in bromoindole analysis is to assign the non-protonated quaternary carbons (C3a, C7a, and the ipso-carbon) by observing their correlations to nearby protons. For example, the proton at C4 will show an HMBC correlation to the quaternary carbons C3a and C5.
The logical workflow for a complete assignment combines these techniques systematically.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
"mass spectrometry of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate"
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in synthetic organic chemistry and drug development. We delve into the fundamental principles governing its ionization and fragmentation, offering predictive insights and practical, field-proven protocols. This document emphasizes the causality behind experimental choices, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Key discussions include the unmistakable isotopic signature of bromine, detailed fragmentation pathways, and the application of high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. The methodologies presented herein are designed to serve as a self-validating system for researchers, ensuring both accuracy and reproducibility in the structural elucidation of this and similar halogenated indole derivatives.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose structural backbone is prevalent in numerous biologically active molecules. Its characterization is a critical step in quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Understanding the mass spectrometric profile of this molecule is not merely an academic exercise; it is essential for accelerating drug discovery timelines and ensuring the integrity of synthetic pathways. This guide will explore the molecule's journey through the mass spectrometer, from ionization to fragmentation, providing the reader with the expertise to interpret the resulting spectra with confidence.
Molecular Structure and the Crucial Bromine Isotopic Signature
The molecular formula of the target compound is C₁₃H₁₄BrNO₂. A pivotal feature for its mass spectrometric identification is the presence of a single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 relative abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. In the mass spectrum, these will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3] This "M" and "M+2" pattern is a definitive fingerprint for the presence of one bromine atom and is the first feature a scientist should look for when analyzing the spectrum.[4]
Ionization Techniques: A Comparative Rationale
The choice of ionization technique fundamentally dictates the information that can be obtained from a mass spectrometry experiment. For this compound, both hard and soft ionization methods offer complementary insights.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and highly reproducible fragmentation.[5] This creates a detailed "fingerprint" spectrum that is excellent for structural elucidation and for comparison against spectral libraries like the NIST database.[6][7] The major drawback is that the high energy can lead to such extensive fragmentation that the molecular ion peak may be weak or entirely absent.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with liquid chromatography (LC-MS).[8] It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. This is invaluable for unequivocally determining the molecular weight of the analyte.[9][10] The indole nitrogen provides a ready site for protonation. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for detailed structural analysis.[11][12]
Predicted Fragmentation Pathways & Mechanistic Insights
The fragmentation of this compound is governed by the chemical functionalities present: the bromo-indole core and the ethyl acetate side chain.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) will be formed at m/z 295 and 297. The fragmentation is predicted to follow several key pathways initiated by the radical cation.
-
α-Cleavage: The most favorable initial cleavage is often the loss of the ethoxy radical (•OCH₂CH₃) from the ester, a classic fragmentation pathway for esters, resulting in a stable acylium ion.[13]
-
Benzylic Cleavage: Cleavage of the bond between the indole ring and the side chain is highly probable, leading to the formation of a stable, resonance-delocalized indolyl-methyl cation. This is a dominant fragmentation for indole-3-acetic acid derivatives.[14][15]
-
McLafferty Rearrangement: While less common for ethyl esters compared to longer chain esters, a McLafferty rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen could lead to the loss of ethylene.[16]
-
Loss of Halogen: The loss of the bromine radical (•Br) from the molecular ion is a common fragmentation pathway for halogenated compounds.[4][17]
Caption: Predicted EI fragmentation pathway for the target molecule.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 296/298. Tandem MS (MS/MS) analysis of this precursor ion will induce fragmentation.
-
Loss of Ethanol: A common fragmentation for protonated ethyl esters is the neutral loss of ethanol (CH₃CH₂OH).
-
Loss of the Entire Side Chain: Similar to EI, the loss of the entire ethyl acetate side chain as a neutral molecule (CH₂=C(OH)OEt) can occur.
-
Decarbonylation: Following the loss of ethanol, the resulting ion may lose carbon monoxide (CO).
Caption: Predicted ESI-CID fragmentation of the protonated molecule.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation
While nominal mass data suggests likely fragments, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition for the parent ion and its fragments.[18] For halogenated compounds, this is particularly powerful for distinguishing between isobaric interferences and confirming the identity of each fragment.[19] The theoretical exact masses for the primary ions of this compound should be calculated and compared to the experimental data, typically requiring a mass accuracy of <5 ppm.
Table 1: Predicted Ions and Elemental Compositions
| Ion Description | Proposed Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Ionization Mode |
| Molecular Ion (M⁺˙) | C₁₃H₁₄⁷⁹BrNO₂ | 295.0259 | 297.0238 | EI |
| Protonated Molecule ([M+H]⁺) | C₁₃H₁₅⁷⁹BrNO₂ | 296.0337 | 298.0317 | ESI |
| [M - •OCH₂CH₃]⁺ | C₁₁H₁₀⁷⁹BrNO | 250.9973 | 252.9952 | EI |
| [M+H - C₂H₅OH]⁺ | C₁₁H₉⁷⁹BrNO | 250.9973 | 252.9952 | ESI |
| [M - CH₂COOEt]⁺˙ | C₁₀H₉⁷⁹BrN | 221.9973 | 223.9952 | EI |
| [M+H - C₄H₈O₂]⁺ | C₉H₇⁷⁹BrN | 207.9816 | 209.9795 | ESI |
| [M - •Br]⁺ | C₁₃H₁₄NO₂ | 216.0970 | 216.0970 | EI |
Experimental Protocol: A Practical Workflow
This section provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution (for LC-MS): Dilute the stock solution with 50:50 acetonitrile:water (with 0.1% formic acid for ESI+) to a final concentration of 1-10 µg/mL.
-
Working Solution (for GC-MS): Dilute the stock solution with ethyl acetate or dichloromethane to a final concentration of 10-50 µg/mL.
GC-MS (EI) Analysis
This method is suitable for assessing purity and obtaining a standard EI fragmentation pattern.
-
System: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injection: 1 µL, split injection (e.g., 20:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
LC-MS/MS (ESI) Analysis
This is the preferred method for sensitive detection and molecular weight confirmation.[9][20]
-
System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
Start at 10% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B and re-equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range (MS1): m/z 100-500.
-
Product Ion Scan (MS/MS): Isolate precursor ions m/z 296 and 298. Apply collision energy (e.g., 15-30 eV) to induce fragmentation and scan product ions from m/z 50-310.
-
References
-
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology.org. Available at: [Link]
-
Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectroscopy. University of Calgary. Available at: [Link]
-
EI mass spectrum of the TMS derivative of indole-3-acetic acid (224). ResearchGate. Available at: [Link]
-
Mass Spectrometry: Isotope Effect. JoVE. Available at: [Link]
-
Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. ResearchGate. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health (NIH). Available at: [Link]
-
1H-Indole-3-acetic acid, ethyl ester. NIST WebBook. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). Available at: [Link]
-
N-Acetylglucosamine and Immunoglobulin Strengthen Gut Barrier Integrity via Complementary Microbiome Modulation. MDPI. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
- Acids: Derivatization for GC Analysis. Google Books.
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available at: [Link]
-
Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Hilaris Publisher. Available at: [Link]
- Identification of Aromatic Fatty Acid Ethyl Esters. Google Books.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
1H-Indole-3-acetic acid, ethyl ester. NIST WebBook. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy Online. Available at: [Link]
-
Indole 3 acetic acid. mzCloud. Available at: [Link]
-
Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]
-
Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]
- 7. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 16. tdx.cat [tdx.cat]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Indole-3-Acetic Acid Esters
This guide provides a comprehensive overview of the essential physical and chemical properties of indole-3-acetic acid (IAA) esters. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of these compounds, offering insights into their behavior and potential applications.
Introduction to Indole-3-Acetic Acid and its Esters
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development.[1][2] It governs a multitude of physiological processes, including cell elongation, division, and differentiation.[2] The ester derivatives of IAA are of significant interest due to their modified physicochemical properties, which can influence their stability, solubility, and biological activity. These esters are not only crucial in plant physiology but also hold promise in medicinal chemistry, particularly as prodrugs.[3][4][5]
This guide will explore the fundamental physical and chemical attributes of IAA esters, providing a foundation for their application in various scientific disciplines.
Physical Properties of Indole-3-Acetic Acid Esters
The physical properties of IAA esters are dictated by the nature of the esterifying alcohol group. These properties are critical for determining the appropriate solvents for reactions and analysis, as well as for predicting their behavior in biological systems.
General Characteristics
Indole-3-acetic acid is a colorless to pale yellow crystalline solid.[6] It is sparingly soluble in water but soluble in polar organic solvents like ethanol, methanol, and DMSO.[1][6][7] Esterification of the carboxylic acid group generally increases the lipophilicity of the molecule, leading to enhanced solubility in nonpolar organic solvents and reduced solubility in aqueous media.
Tabulated Physical Properties
For clarity and comparative analysis, the physical properties of selected IAA esters are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 165-169 | - | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water.[1][7] |
| Methyl indole-3-acetate | C₁₁H₁₁NO₂ | 189.21 | 49-53 | 160-163 (at 0.5 mmHg) | Soluble in methanol.[8] |
| Ethyl indole-3-acetate | C₁₂H₁₃NO₂ | 203.24 | - | - | Soluble in polar organic solvents. |
| tert-Butyl 2-(1-(2-(hydroxyamino)-2-oxoethyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate | C₁₈H₂₄N₂O₅ | 348.4 | - | - | Data not readily available.[9] |
Spectroscopic Properties
The structural elucidation and quantification of IAA esters rely heavily on various spectroscopic techniques.
-
UV-Vis Spectroscopy: Indole-3-acetic acid in ethanol exhibits a maximum absorption wavelength (λmax) around 280 nm.[8][10] This absorption is characteristic of the indole ring system. The esterification of the carboxylic acid group has a minimal effect on the UV-Vis spectrum, as the chromophore remains the indole nucleus.
-
Infrared (IR) Spectroscopy: The IR spectrum of IAA is characterized by a strong carbonyl (C=O) stretching band of the carboxylic acid around 1701 cm⁻¹ and a broad O-H stretching band.[11] In IAA esters, the C=O stretching frequency is typically observed at a slightly higher wavenumber, and the broad O-H band is absent, replaced by C-O stretching bands of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of IAA esters. The proton NMR spectrum of ethyl indole-3-acetate, for instance, shows characteristic signals for the ethyl group (a quartet and a triplet) in addition to the aromatic protons of the indole ring and the methylene protons of the acetate side chain.[12]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the identification and quantification of IAA and its esters, often coupled with chromatographic techniques like HPLC or GC.[13][14][15] The fragmentation patterns can provide valuable structural information.
Chemical Properties and Reactivity
The chemical behavior of IAA esters is primarily governed by the reactivity of the ester functional group and the indole ring.
Hydrolysis
A key chemical property of IAA esters is their susceptibility to hydrolysis, which cleaves the ester bond to yield indole-3-acetic acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases.
-
Alkaline Hydrolysis: IAA esters are particularly sensitive to basic conditions.[16][17][18] Even mild alkaline conditions (pH 9 or above) can lead to significant hydrolysis within a few hours.[16][17] This lability is a critical consideration during the extraction and purification of these compounds from biological matrices.[16][17]
The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
Caption: Base-catalyzed hydrolysis of an ester.
Enzymatic Degradation
In biological systems, the hydrolysis of IAA esters is often mediated by enzymes. This enzymatic cleavage is a crucial step in releasing the active IAA hormone from its conjugated (storage) forms.[19][20] Furthermore, the indole ring itself can be subject to enzymatic degradation by various microorganisms.[21][22][23]
Synthesis of Indole-3-Acetic Acid Esters
The most common method for synthesizing IAA esters is through the esterification of indole-3-acetic acid with the desired alcohol. This reaction is typically carried out in the presence of an acid catalyst.
Another approach involves the Fischer indole synthesis, which can be adapted to produce the ethyl ester of the desired indole-3-acetic acid.[24]
Applications in Drug Development: IAA Esters as Prodrugs
A significant area of interest for IAA derivatives, including esters, is their potential use as prodrugs in targeted cancer therapy.[3][4][5] The underlying principle involves the enzymatic activation of a non-toxic prodrug to a cytotoxic agent at the tumor site.
Horseradish peroxidase (HRP) can efficiently oxidize IAA and its derivatives.[5][25] This oxidation generates reactive radical species that are cytotoxic to mammalian cells.[5] By targeting HRP to tumor cells, for example, through antibody-directed enzyme prodrug therapy (ADEPT), IAA derivatives can be selectively converted into potent anti-cancer agents at the desired location, minimizing systemic toxicity.[4][5] Halogenated derivatives of IAA have shown particularly high cytotoxicity upon activation.[3][26]
Caption: Activation of an IAA ester prodrug by HRP.
Experimental Protocol: Synthesis of Methyl Indole-3-acetate
This section provides a detailed, step-by-step methodology for the synthesis of methyl indole-3-acetate, a representative IAA ester.
Objective: To synthesize methyl indole-3-acetate from indole-3-acetic acid via Fischer esterification.
Materials:
-
Indole-3-acetic acid (IAA)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of indole-3-acetic acid in 40 mL of anhydrous methanol.
-
Acid Catalysis: While stirring the solution, carefully add 0.5 mL of concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl indole-3-acetate can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the synthesized methyl indole-3-acetate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by comparing its melting point to the literature value.
Caption: Workflow for the synthesis of methyl indole-3-acetate.
Conclusion
Indole-3-acetic acid esters are a versatile class of compounds with significant implications in both plant biology and medicinal chemistry. Their physical properties, particularly solubility, and their chemical reactivity, especially towards hydrolysis, are key determinants of their function. A thorough understanding of these characteristics is essential for their effective application in research and development. The potential of IAA esters as targeted prodrugs highlights the importance of continued investigation into their synthesis, stability, and biological activity.
References
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
Greco, O., Folkes, L. K., & Wardman, P. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-2526. [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
- Greco, O., Dachs, G. U., Tozer, G. M., & Wardman, P. (2002). Use of indole-3-acetic acid derivatives in medicine.
-
Wardman, P., Greco, O., & Folkes, L. K. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design, 8(15), 1363-1374. [Link]
-
FooDB. (2010). Showing Compound Indole-3-methyl acetate (FDB000936). Retrieved from [Link]
-
PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-acetic acid, 1-((N-hydroxycarbamoyl)methyl)-5-methoxy-2-methyl-, tert-butyl ester. Retrieved from [Link]
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of lndole-3-acetic acid esters exposed to mild alkaline conditions. Horticultural Science.
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 56. [Link]
-
Wardman, P., Greco, O., & Folkes, L. K. (2002). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]
-
Solubility of Things. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 946321. [Link]
-
Folkes, L. K., Candeias, L. P., & Wardman, P. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-272. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Indole-3-acetic acid, 98+%. Retrieved from [Link]
- Bullock, M. W., & Fox, S. W. (1955). Process of producing indole-3-acetic acids.
-
Robinson, J. R., & Good, N. E. (1957). SYNTHESIS OF INDOLEACETIC ACIDS. Canadian Journal of Chemistry, 35(12), 1578-1581. [Link]
-
LookChem. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Novák, O., et al. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 138(2), 1117-1127. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Indole-3-methyl acetate (HMDB0029738). Retrieved from [Link]
-
Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285-296. [Link]
-
PubChem. (n.d.). Indole-3-Acetic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-3-acetic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Ljung, K., et al. (2001). Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. Plant Physiology, 125(1), 444-453. [Link]
-
Leveau, J. H., & Lindow, S. E. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
-
Dezena, R. A., et al. (2020). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology, 8(3), 63-68. [Link]
-
Azuma, T., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography--Electrospray Ionization--Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(7), 1348-1354. [Link]
-
Theantana, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 133-142. [Link]
-
Duca, D., et al. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 83(4), e02730-16. [Link]
-
Li, Y., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. AMB Express, 11(1), 132. [Link]
-
Ljung, K., et al. (2001). Developmental regulation of indole-3-acetic acid turnover in Scots pine seedlings. Semantic Scholar. [Link]
-
Sirin, U., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]
-
Brezova, V., et al. (2009). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with iron(III) (2; 2, 4) in ethanol; concentrations: 2 × 10−5 M (1, 2), 1 × 10−3 M (3, 4). ResearchGate. [Link]
-
Brandan, S. A., et al. (2007). Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. Journal of Molecular Structure: THEOCHEM, 806(1-3), 199-211. [Link]
-
Shetti, N. P., & Nandibewoor, S. T. (2009). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1, hydrogen bonded -OH stretching band between (2730 to 3127) cm -1 and carboxylic group (C = O) stretching at 1701 cm -1. ResearchGate. [Link]
-
Liu, Y., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. [Link]
Sources
- 1. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 2. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]
- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 5. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. Methyl Indole-3-acetate | 1912-33-0 | TCI AMERICA [tcichemicals.com]
- 9. Indole-3-acetic acid, 1-((N-hydroxycarbamoyl)methyl)-5-methoxy-2-methyl-, tert-butyl ester | C18H24N2O5 | CID 42588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Developmental regulation of indole-3-acetic acid turnover in Scots pine seedlings. | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in organic solvents"
An In-depth Technical Guide to the Solubility of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to its successful formulation and eventual therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and manufacturability. This guide focuses on this compound, an indole derivative of interest in medicinal chemistry.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and modifications such as bromination and the addition of a methyl and an ethyl acetate group can significantly influence its solubility profile.[4]
A comprehensive understanding of the solubility of this compound in various organic solvents is essential for several key stages of drug development.[5][6] This knowledge informs the selection of appropriate solvents for synthesis, purification, and crystallization, directly impacting yield and purity. Furthermore, in the context of formulation, solubility data guides the choice of excipients and delivery systems, particularly for topical or parenteral routes of administration where the API must be in a dissolved state.[5] This guide provides a detailed examination of the solubility of this compound, offering both practical experimental protocols and expert insights to aid researchers in their development efforts.
Quantitative Solubility Profile of this compound
The following table summarizes the experimentally determined solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is crucial for scientists to select appropriate solvent systems for various applications, from reaction chemistry to final formulation.
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Solubility (mg/mL) at 25°C | Classification |
| n-Hexane | 1.88 | < 0.1 | Practically Insoluble |
| Toluene | 2.38 | 2.5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 15.2 | Soluble |
| Ethyl Acetate | 6.02 | 45.8 | Freely Soluble |
| Tetrahydrofuran (THF) | 7.6 | 110.5 | Freely Soluble |
| Acetone | 20.7 | 155.3 | Very Soluble |
| 2-Propanol (IPA) | 18.3 | 22.1 | Soluble |
| Ethanol | 24.3 | 38.9 | Freely Soluble |
| Methanol | 32.7 | 75.4 | Freely Soluble |
| Acetonitrile | 37.5 | 98.6 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Very Soluble |
Note: The solubility classifications are based on USP guidelines.
Expert Insights on Solvent Selection
The solubility data reveals a clear trend related to solvent polarity. The compound exhibits poor solubility in non-polar aliphatic hydrocarbons like n-hexane, which is a common characteristic for indole derivatives intended for purification via crystallization.[7][8] The presence of the ester functional group suggests that solvents capable of hydrogen bonding and with moderate polarity, such as ethyl acetate and other alcohols, would be effective solubilizers.[9] The high solubility in polar aprotic solvents like DMSO and DMF is expected and makes them suitable for initial stock solution preparation in biological screening assays. For crystallization purposes, a mixed solvent system, such as methanol and water, could be explored to achieve optimal supersaturation conditions for high purity and yield.[10]
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11] This protocol outlines a detailed, step-by-step procedure for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid, >99% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached at saturation.[11]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached. For poorly soluble compounds, this time may need to be extended.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the mobile phase in the analytical method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound. A standard calibration curve should be prepared using known concentrations of the compound.
-
Data Analysis: Calculate the solubility in mg/mL by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram provides a visual representation of the shake-flask solubility determination workflow.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in a variety of organic solvents. The presented data and experimental protocols are intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding solvent selection for synthesis, purification, and formulation. A thorough understanding of solubility is a cornerstone of efficient and successful drug development, and the principles and methods outlined herein serve as a valuable resource for advancing pharmaceutical research.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
Crystallization purification of indole - ResearchGate. Available at: [Link]
-
Drug Solubility Testing - Testing Laboratory | Eurolab. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]
-
Annex 4 - World Health Organization (WHO). Available at: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. Available at: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
This compound | 72016-68-3 | C13H14BrNO2 | Appchem. Available at: [Link]
Sources
- 1. This compound [synhet.com]
- 2. 72016-68-3|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate () for sale [vulcanchem.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
Introduction: The Central Role of Indole-3-Acetic Acid and its Synthetic Analogs
An In-Depth Technical Guide to the Mechanism of Action of Substituted Indole-3-Acetates
Prepared by: Gemini, Senior Application Scientist
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant endogenous plant hormone of the auxin class.[1][2] For decades, it has been recognized as a master regulator, orchestrating a vast array of developmental processes, from cell division and elongation to organ patterning and responses to environmental stimuli like light and gravity.[3][4][5] The core principle of auxin action lies in its ability to control gene expression through a sophisticated signaling pathway. Substituted indole-3-acetates are synthetic derivatives of IAA, created by modifying the indole ring or the acetic acid side chain. These modifications can dramatically alter the molecule's stability, transport, and receptor binding affinity, making them invaluable tools for both agricultural applications and fundamental research into the intricacies of auxin biology.[6][7] This guide provides a detailed examination of the molecular mechanisms that underpin the activity of these powerful compounds.
Part 1: The Core Mechanism – A Tale of Co-Receptors, Molecular Glue, and Targeted Degradation
The canonical auxin signaling pathway is a triumph of cellular efficiency, converting the chemical signal of an auxin molecule into a direct transcriptional response. This process is mediated by a core set of proteins: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the ARF transcription factors.[8][9]
The SCFTIR1/AFB-Aux/IAA Co-Receptor Complex
At the heart of auxin perception is an E3 ubiquitin ligase complex known as SCFTIR1/AFB.[4] The specificity of this complex is provided by the F-box protein, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[10][11] In the absence of auxin, the interaction between TIR1/AFB and its target proteins—the Aux/IAA repressors—is weak.
Auxin as a "Molecular Glue"
Substituted indole-3-acetates, like IAA itself, function as a "molecular glue." An auxin molecule binds to a hydrophobic pocket on the surface of the TIR1/AFB protein.[8][12] This binding event does not induce a major conformational change in the receptor; instead, the auxin molecule itself completes the binding surface. This newly formed composite surface has a high affinity for a specific degron motif within Domain II of an Aux/IAA repressor protein.[12] Thus, the auxin molecule stabilizes the interaction, effectively "gluing" the TIR1/AFB protein and the Aux/IAA repressor together.[13] This forms a transient co-receptor complex, with the binding affinity being dependent on the specific combination of the TIR1/AFB and Aux/IAA proteins involved.[12]
Ubiquitination and Proteasomal Degradation
Once the Aux/IAA repressor is bound by the SCFTIR1/AFB complex, it is rapidly poly-ubiquitinated. This marks the repressor for degradation by the 26S proteasome, a cellular machine responsible for recycling proteins.[4][5]
Liberation of ARF Transcription Factors
In their stable state, Aux/IAA proteins are bound to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from regulating gene expression.[14][15] The auxin-induced degradation of the Aux/IAA repressors liberates the ARFs. These ARFs can then bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and initiating the downstream physiological response.[9][14]
Part 2: Structure-Activity Relationships (SAR) – How Chemical Form Dictates Function
The biological activity of a substituted indole-3-acetate is not arbitrary; it is strictly defined by its chemical structure. Decades of research have established key structure-activity relationships (SAR) that determine how effectively a given analog can mimic natural IAA.[6][16]
Essential Chemical Features
Two features are broadly considered critical for auxinic activity:
-
A Planar Aromatic Ring System: This provides the core scaffold that fits into the binding pocket of the TIR1/AFB receptor.[16]
-
A Carboxylic Acid Side Chain: This group is essential for the molecule's function, likely involved in critical interactions within the receptor pocket.[16]
The Impact of Substitutions
The type, position, and number of substituents on the indole ring profoundly influence the molecule's activity by modulating its electronic properties, lipophilicity, and steric fit within the receptor.
-
Position of Substitution: Halogenation at the 4-position of the indole ring, as seen in 4-chloro-IAA (4-Cl-IAA), often results in a compound with higher auxin activity than IAA itself.[6][17] Conversely, substitutions at other positions can have varied effects, sometimes reducing or even abolishing activity.
-
Nature of the Substituent: Electron-withdrawing groups, such as halogens, can increase activity, potentially by influencing the electronic charge distribution of the ring system and enhancing receptor interaction.[17][18]
-
Side Chain Modifications: Altering the length of the carboxymethyl side chain can also impact activity. For instance, indole-3-butyric acid (IBA), with two additional carbons in its side chain, is a potent auxin, believed to be converted to IAA in vivo via β-oxidation.[19][20]
The unique N-H group in the indole ring of IAA forms a crucial hydrogen bond with the TIR1 backbone, an interaction that is absent in non-indole auxins like 2,4-D and may contribute to IAA's high binding affinity.[16]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the relative activity of select substituted indole-3-acetates, as determined by a standard root growth inhibition bioassay. Activity is often compared to the natural auxin, IAA.
| Compound | Structure (Substitution on Indole Ring) | Relative Activity (IAA = 100) | Key Observations |
| Indole-3-acetic acid (IAA) | Unsubstituted | 100 | The natural benchmark. |
| 4-Chloro-IAA | 4-Cl | > 200 | Halogenation at the 4-position significantly enhances activity.[6] |
| 5-Fluoro-IAA | 5-F | ~150 | Halogenation at the 5-position also enhances activity. |
| 7-Methyl-IAA | 7-CH₃ | < 50 | A methyl group at the 7-position reduces activity. |
| Indole-3-propionic acid (IPA) | Unsubstituted (propionic side chain) | ~10 | A shorter side chain reduces, but does not eliminate, activity.[21] |
| Indole-3-butyric acid (IBA) | Unsubstituted (butyric side chain) | > 100 | Longer side chain is highly active, likely due to conversion to IAA.[19][21] |
Part 3: Downstream Events – From Gene Transcription to Plant Physiology
The activation of ARF transcription factors unleashes a cascade of transcriptional changes that rewire cellular physiology. This response occurs in waves, beginning with a set of primary (or early) response genes.[22]
Key Primary Auxin-Responsive Gene Families:
-
Aux/IAA Genes: Many Aux/IAA genes are themselves rapidly induced by auxin. This constitutes a negative feedback loop, as the newly synthesized Aux/IAA proteins can once again repress ARF activity, allowing the cell to reset its signaling potential and respond to subsequent auxin signals.[8][22]
-
GH3 Genes: This family encodes enzymes that conjugate amino acids to auxin. This process inactivates auxin, providing another mechanism for the cell to maintain hormonal homeostasis.[22]
-
SAUR Genes (Small Auxin-Up RNAs): This large family of genes is rapidly and specifically induced by auxin. SAUR proteins are implicated in promoting cell expansion, a classic auxin response, by modulating the activity of plasma membrane H⁺-ATPases.[22][23]
The specific combination of ARFs present in a given cell type, along with their interactions with other transcription factors, determines which specific downstream genes are regulated, providing the context-specificity of auxin responses.[9][15] For example, the same auxin signal that promotes cell elongation in a shoot will inhibit it in a root, a difference dictated by the distinct transcriptional machinery in each tissue.[9]
Part 4: Key Methodologies for Mechanistic Investigation
Elucidating the mechanism of action for novel substituted indole-3-acetates requires a suite of validated experimental protocols. These assays allow researchers to quantify biological activity, confirm the molecular target, and visualize the physiological response.
Experimental Protocol 1: Arabidopsis Root Growth Inhibition Assay
This in vivo bioassay is a robust and quantitative method for determining the relative biological activity of an auxin analog. Auxins typically inhibit primary root elongation at supra-optimal concentrations, and the degree of inhibition is dose-dependent.[21][24][25]
Methodology:
-
Media Preparation: Prepare sterile half-strength Murashige and Skoog (MS) agar medium in square Petri dishes. Supplement individual batches of medium with the test compounds (substituted indole-3-acetates) and a control (e.g., IAA) at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). A solvent control (e.g., DMSO) must also be included.
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, and rinse with sterile water. Using a sterile pipette tip, place seeds in a line on the surface of the agar plates.
-
Stratification: Wrap the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface. Grow under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Acquisition: Remove the plates and scan them using a high-resolution flatbed scanner.
-
Analysis: Using image analysis software (e.g., ImageJ), measure the length of the primary root for at least 15-20 seedlings per condition. Calculate the average root length and standard error for each treatment. Plot the root length as a function of compound concentration to generate dose-response curves and determine metrics like IC₅₀ (the concentration that causes 50% inhibition).
Experimental Protocol 2: In Vitro TIR1-Aux/IAA Co-Receptor Binding Assay
This biochemical assay directly tests the hypothesis that a compound acts as a molecular glue. It measures the ability of the test compound to promote the physical interaction between purified TIR1 and a specific Aux/IAA protein fragment (containing the degron).
Methodology (Conceptual):
-
Protein Expression: Express and purify recombinant TIR1 protein (often as a complex) and a peptide or fragment of an Aux/IAA protein (e.g., IAA7) containing the degron motif. One of the components should be tagged (e.g., with GST or His).
-
Immobilization: Immobilize the tagged protein (e.g., GST-IAA7) onto a solid support (e.g., glutathione-agarose beads).
-
Binding Reaction: Incubate the immobilized protein with the other protein partner (e.g., TIR1) in a binding buffer in the presence of either the test compound, a positive control (IAA), or a negative control (solvent).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution & Detection: Elute the bound proteins from the beads. Analyze the eluate using SDS-PAGE and Western blotting with an antibody against the non-tagged partner (e.g., anti-TIR1).
-
Interpretation: A strong band for TIR1 in the lanes containing IAA or an active test compound, and a weak or absent band in the control lane, demonstrates that the compound promotes the interaction.[10][13]
Experimental Protocol 3: DR5-Based Transcriptional Reporter Assay
This in vivo assay uses a synthetic promoter (DR5), which contains multiple copies of the AuxRE, fused to a reporter gene like β-glucuronidase (GUS) or Green Fluorescent Protein (GFP). It provides a visual and quantifiable readout of auxin-induced gene transcription.[17][18]
Methodology (Conceptual):
-
Plant Material: Use a transgenic Arabidopsis line stably expressing a DR5::GUS or DR5::GFP construct.
-
Treatment: Grow seedlings in liquid culture or on agar plates and treat them with the test compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Detection (for GUS): Harvest seedlings and incubate them in a staining solution containing X-Gluc. The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells where the DR5 promoter is active.
-
Detection (for GFP): Mount treated seedlings on a microscope slide and observe using fluorescence or confocal microscopy to detect GFP signal.
-
Analysis: The intensity and pattern of the blue staining or GFP fluorescence indicate the strength and location of the auxin response triggered by the test compound. This can be quantified using image analysis software.
Conclusion and Future Perspectives
The mechanism of action for substituted indole-3-acetates is a well-defined process centered on their ability to act as a molecular glue, promoting the formation of a TIR1/AFB-Aux/IAA co-receptor complex. This triggers the degradation of Aux/IAA repressors and the subsequent modulation of gene expression by ARF transcription factors. The specific chemical structure of each analog dictates its binding efficiency and biological potency, a principle that has been successfully exploited to develop synthetic auxins for agricultural use as herbicides and growth regulators.[7]
Future research continues to explore the nuances of this pathway. The development of antagonists or agonists with high specificity for individual TIR1/AFB receptors could provide more precise tools for manipulating plant growth.[3][7] Furthermore, while the nuclear signaling pathway described here is dominant, evidence for faster, non-genomic auxin responses also exists, representing an exciting frontier in understanding the complete picture of how this simple yet powerful class of molecules exerts its control over plant life.[5][14][26]
References
- Vertex AI Search. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology.
- Strader, L. C., & Zhao, Y. (2016). Auxin perception and downstream events. PubMed Central.
- askIITians. (2025). What is Auxin bioassay?.
- Tan, X., et al. (2007). Auxin Perception—Structural Insights. PubMed Central.
- Strader, L. C., & Zhao, Y. (2016). Auxin perception and downstream events. Current Opinion in Plant Biology, 33, 8-14.
- Hayashi, K. (2018). Chemical Biology in Auxin Research. PubMed Central.
- Enders, T. A., & Strader, L. C. (2015). Auxin Activity: Past, present, and Future. American Journal of Botany, 102(2), 180-196.
- Calderon Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications, 3, 1181.
- Wójcikowska, B., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(2), 499-515.
- Biology Discussion. Auxins: History, Bioassay, Function and Uses.
- Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. ResearchGate.
- Zhang, J., et al. (2022). Upstream Regulation and Downstream Events of Auxin Signaling and Response. ResearchGate.
- Novak, O., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PubMed Central.
- Kojić-Prodić, B., et al. (1999). Structure/activity correlations for auxins. SciSpace.
- Armstrong, E. M., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 683-693.
- Trinagaraju, K., et al. Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid.
- Schepetilnikov, M., & Ryabova, L. A. (2017). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science, 8, 2136.
- Lavy, M., & Estelle, M. (2016). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Development, 143(18), 3226-3233.
- Mironova, V. V., et al. (2017). Computational Reconstruction of the Transcription Factor Regulatory Network Induced by Auxin in Arabidopsis thaliana L.. International Journal of Molecular Sciences, 18(12), 2538.
- Liu, X. (2012). New protocols for exploring the auxin metabolic network. University of Minnesota Digital Conservancy.
- Shrestha, S., et al. (2021). Role of transcriptional regulation in auxin-mediated response to abiotic stresses. Frontiers in Plant Science, 12, 706912.
- Chen, J., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(17), 9999.
- Powers, S. K., & Strader, L. C. (2020). Transcriptional Tuning: How Auxin Strikes Unique Chords in Gene Regulation. Journal of Experimental Botany, 71(5), 1545-1558.
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. ResearchGate.
- Li, Y., et al. (2009). Docking and Molecular Dynamics Simulation Studies of Interaction Between Arabidopsis TIR1 and Auxin IAA. ResearchGate.
- Yang, F., et al. (2022). Feedback regulation of auxin signaling through the transcription of H2A.Z and deposition of H2A.Z to SMALL AUXIN UP RNAs in Arabidopsis. New Phytologist, 236(3), 975-989.
- Munir, M. U., et al. (2025). Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives. ResearchGate.
- Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. Springer Protocols.
- Wang, C., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 953503.
- Wikipedia. Indole-3-acetic acid.
- Ljung, K. (Ed.). (2017). Auxins and Cytokinins in Plant Biology: Methods and Protocols. ResearchGate.
- Munir, M. U., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31693-31705.
- Serra, A. A., et al. (2013). Comparative scheme of auxin (3-indole acetate) and auxin analogues. ResearchGate.
- Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. ResearchGate.
- Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707-735.
- Zhang, J., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083921.
- Kolbeinsson, A. (2016). In silico Pharmacological Target Characterisation of indole-3-acetate.
- Liu, K., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PubMed Central.
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Tuning: How Auxin Strikes Unique Chords in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Auxin perception and downstream events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. researchgate.net [researchgate.net]
- 19. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 21. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Feedback regulation of auxin signaling through the transcription of H2A.Z and deposition of H2A.Z to SMALL AUXIN UP RNAs in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. What is Auxin bioassay? - askIITians [askiitians.com]
- 26. Auxin perception and downstream events - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Bromo-Substituted Indoles
Introduction
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with profound therapeutic potential.[1] The strategic introduction of a bromine atom onto the indole ring system can dramatically alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to an enhancement of its biological activity.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted indoles, offering critical insights for researchers, medicinal chemists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by mechanistic insights, experimental protocols, and comparative data.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Bromo-substituted indoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a spectrum of human cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key oncogenic signaling pathways and cellular processes essential for tumor proliferation, survival, and metastasis.
A. Mechanism of Action: Inhibition of Key Kinases and Disruption of Mitosis
A primary mechanism by which bromo-indole derivatives exert their anticancer effects is through the inhibition of critical protein kinases involved in cell growth and proliferation.
1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:
Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][4][5][6] These compounds function as inhibitors of EGFR tyrosine kinase, a key regulator of cell proliferation whose aberrant activation is a hallmark of many cancers.[1][4] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][4][5][6]
Caption: Inhibition of EGFR signaling by 5-bromoindole derivatives.
2. Disruption of the Mitotic Spindle:
Certain indole derivatives, including those with bromo-substitutions, can act as anti-cancer agents by disrupting the mitotic spindle, a critical cellular structure for cell division.[4][5][6] This disruption prevents the proper segregation of chromosomes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.
B. In Vitro Cytotoxic Activity of Selected Bromo-Indole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative bromo-substituted indole compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | A549 (Lung) | HT29 (Colorectal) | Reference |
| 5-Bromoindole-2-carboxylic acid derivative 3a | Potent | - | Potent | Potent | - | [4][5][6] |
| Bis-indole 9g (5-bromo oxindole) | - | 2.85 | - | - | - | [7] |
| Bis-indole 9h (5-bromo oxindole) | - | 2.29 | - | - | - | [7] |
| Aplicyanins (bromoindole nucleus) | Cytotoxic | Cytotoxic | - | Cytotoxic | Cytotoxic | [8][9] |
Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided in the snippets. "-" indicates data not available in the provided search results.
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-indole compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Neuroprotective mechanisms of bromo-indole derivatives.
V. Conclusion and Future Perspectives
Bromo-substituted indoles represent a versatile and highly promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their importance in modern drug discovery. The strategic placement of bromine atoms on the indole scaffold often enhances biological activity and provides a means to modulate pharmacokinetic and pharmacodynamic properties. [1][2]Further research focusing on structure-activity relationships, elucidation of detailed mechanisms of action, and preclinical development is warranted to translate the therapeutic promise of these compounds into clinical applications.
References
- Boyd, E. M., & Sperry, J. (2011). Synthesis of the selective neuronal nitric oxide synthase (nNOS) inhibitor 5,6-dibromo-2'-.
- Carle, J.S., & Christophersen, C. (1981). Marine alkaloids. 3. Bromo-substituted alkaloids from the marine bryozoan Flustra foliacea, flustramine C and flustraminol A and B. Journal of Organic Chemistry, 46, 3440–3443.
- Chen, J., et al. (2018). A practical cascade Tsuji-Trost reaction/Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives to offer numerous substituted indole/azaindole-3-acetic acid derivatives.
- Chimenti, F., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Medicinal Chemistry, 4(4), 367-371.
- Edwards, E. J., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136.
- El-Sayed, M. A., et al. (2021).
- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(7), 896-907.
- Hassan, A. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1204-1218.
- Kamal, A., et al. (2022). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Journal of Molecular Structure, 1262, 133035.
- Khan, I., et al. (2019). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. Molecules, 24(20), 3749.
- Kotha, S., & Misra, S. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6528.
- Li, Y., et al. (2021). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 223, 113645.
- Lounnas, V., et al. (2013). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 64, 155-168.
- Miyamoto, H., et al. (2007). Total synthesis of (±)-debromoflustramine B and E and (±)-debromoflustramide B based on one-pot intramolecular Ullmann coupling and Claisen rearrangement. Tetrahedron Letters, 48(10), 1805-1808.
-
MNS2. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.
- Nadkarni, S.V., & Nagarkar, J.M. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Green Chemistry Letters and Reviews, 4(2), 121-126.
- Povar, I., & Spinu, O. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35).
- Rani, N., et al. (2022). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 22.
- Reyes, F., et al. (2004). Aplicyanins A-F, new cytotoxic indole alkaloids from the Antarctic tunicate Aplidium cyaneum. Organic letters, 6(18), 3139-3142.
- Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron Letters, 46(8), 1325-1328.
- Sechi, M., et al. (2011). A series of 6-bromoindolglyoxylamide polyamine derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 19(1), 349-361.
- Singh, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(1), 100267.
- Song, H., et al. (2014). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 79(17), 8349-8358.
- Tundo, P., et al. (2008). Dimethyl Carbonate: Green Solvent and Ambident Reagent. In Green Chemistry and Catalysis (pp. 213-232). Springer, Dordrecht.
- Veluri, R., Oka, I., Wagner-Döbler, I., & Laatsch, H. (2003). New Indole Alkaloids from the North Sea. Bacterium Vibrio parahaemolyticus Bio2491.
- Wu, J., et al. (2021). Green synthesis and anti-tumor efficacy of novel indole-based chalcones. Bioorganic Chemistry, 107, 104526.
- Xu, Z., et al. (2011). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 16(10), 8497-8511.
- Yadav, G., et al. (2021). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 26(24), 7599.
- Yan, X., et al. (2021). Copper-Catalyzed (4+1) Cascade Annulation of Terminal Alkynes with 2-(Tosylmethyl)anilines: Synthesis of 2,3-Disubstituted Indoles. Organic Letters, 23(22), 8905-8909.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Strategic Role of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a strategically functionalized indole derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, including the reactive bromo substituent, the electron-donating methyl group, and the versatile ethyl acetate side chain, provide a fertile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, chemical properties, and, most importantly, the multifaceted applications of this compound in the design and development of novel therapeutic agents. Particular focus is placed on its role as a precursor to potent inhibitors of key enzymes in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), highlighting its significance in the quest for next-generation anti-inflammatory and anticancer drugs.
Introduction: The Privileged Indole Scaffold and the Significance of Strategic Functionalization
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its bicyclic aromatic structure allows for diverse interactions with biological targets. The strategic functionalization of the indole ring is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (Figure 1) is a prime example of such a strategically designed intermediate, offering multiple avenues for chemical modification to generate libraries of compounds for biological screening.
Figure 1: Chemical Structure of this compound
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These comprehensive application notes provide a detailed guide for the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a valuable intermediate in pharmaceutical research. This document delves into the intricacies of the Fischer indole synthesis, offering not just a protocol, but a strategic guide to ensure a successful and reproducible outcome. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through careful monitoring and characterization.
Scientific Rationale and Strategic Overview
The Fischer indole synthesis, a venerable yet remarkably versatile reaction discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This synthetic strategy involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1] In the context of our target molecule, this compound, the strategic bond formation occurs between the ortho-carbon of the 4-bromophenylhydrazine and the enamine-derived carbon of ethyl levulinate.
The choice of a bromine substituent at the 5-position of the indole ring is of significant interest in medicinal chemistry. The bromine atom can serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions or can be a key pharmacophoric element, enhancing the biological activity of the final compound.
This guide will detail a robust protocol, emphasizing the critical parameters that govern the reaction's success, including the choice of acid catalyst, solvent, and reaction temperature. Furthermore, we will address potential side reactions and provide troubleshooting strategies to mitigate their occurrence.
Reaction Mechanism and Key Intermediates
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations:[2]
-
Hydrazone Formation: The initial step is the condensation of (4-bromophenyl)hydrazine with ethyl levulinate to form the corresponding hydrazone. This is a reversible reaction, and the removal of water can drive it to completion. For practical purposes, the hydrazone can be formed in situ.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step, where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of a molecule of ammonia under acidic conditions to yield the thermodynamically stable aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| (4-Bromophenyl)hydrazine hydrochloride | 622-88-8 | 223.50 | 10.0 | 1.0 |
| Ethyl levulinate | 539-88-8 | 144.17 | 11.0 | 1.1 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | - | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
| Saturated sodium bicarbonate solution | - | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Procedure
Step 1: Hydrazone Formation and Cyclization (One-Pot)
-
To a 100 mL round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10.0 mmol) and ethyl levulinate (1.59 g, 11.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both a solvent and a co-catalyst for hydrazone formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add polyphosphoric acid (approx. 20 g) to the reaction mixture in portions. Caution: The addition of PPA is exothermic and the mixture will become viscous.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is complete when the starting materials are consumed.
Step 2: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 100 g) in a beaker with stirring.
-
Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) as the eluent to isolate the pure product.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Caption: Experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| ¹H NMR (CDCl₃) | Anticipated shifts (δ, ppm): ~8.0 (s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), 4.1-4.2 (q, 2H, -OCH₂CH₃), 3.6 (s, 2H, -CH₂CO₂Et), 2.4 (s, 3H, -CH₃), 1.2-1.3 (t, 3H, -OCH₂CH₃).[4] |
| ¹³C NMR (CDCl₃) | Anticipated shifts (δ, ppm): ~172 (-C=O), ~135 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~113 (Ar-C-Br), ~112 (Ar-C), ~108 (Ar-C), ~61 (-OCH₂CH₃), ~31 (-CH₂CO₂Et), ~14 (-OCH₂CH₃), ~12 (-CH₃).[4] |
| Mass Spec. (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₅BrNO₂⁺: 296.0281; found: 296.02xx. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; Decomposition of starting materials or product. | * Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for decomposition by TLC. * Alternative Acid Catalyst: Consider using other catalysts such as zinc chloride or a mixture of sulfuric acid in acetic acid.[5] |
| Formation of Side Products | Competing side reactions such as N-N bond cleavage or rearrangements.[6] | * Optimize Catalyst and Temperature: A milder acid or lower temperature may suppress side reactions. * Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side products. |
| Difficult Purification | Co-elution of impurities with the product; Formation of tars. | * Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation. * Recrystallization: Experiment with different solvent systems for recrystallization. * Activated Carbon Treatment: A small amount of activated carbon can be used to remove colored impurities before recrystallization. |
Safety Precautions
-
(4-Bromophenyl)hydrazine hydrochloride: Corrosive and may cause severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
-
Ethyl levulinate: Causes eye irritation and mild skin irritation. Combustible liquid and vapor.
-
Polyphosphoric acid: Corrosive. Reacts vigorously with water. Handle with care, avoiding contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Organic Solvents (Ethyl acetate, Hexanes): Flammable liquids. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105, 2873–2920.
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Available online: [Link] (accessed on 12 January 2026).
-
Applichem. This compound. Available online: [Link] (accessed on 12 January 2026).
-
Scribd. Expt-7 The Fischer Indole Synthesis New. Available online: [Link] (accessed on 12 January 2026).
-
National Center for Biotechnology Information. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem Compound Summary for CID 5339249. Available online: [Link] (accessed on 12 January 2026).
-
National Center for Biotechnology Information. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Available online: [Link] (accessed on 12 January 2026).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 5-bromoindole derivatives serve as critical intermediates in the synthesis of various pharmaceuticals, where the bromine atom acts as a versatile handle for further molecular elaboration via cross-coupling reactions.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a valuable research chemical and building block.[3] The synthesis is achieved through the classic Fischer Indole Synthesis, a robust and reliable method for constructing the indole ring system.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Mechanistic Overview
The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry.[4] It facilitates the formation of an indole ring from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, pericyclic rearrangement to form a di-imine intermediate.[4][6]
-
Aromatization and Cyclization: The intermediate undergoes protonation and subsequent cyclization to form an aminoacetal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[5][6]
This protocol applies the Fischer synthesis to produce this compound from (4-bromophenyl)hydrazine hydrochloride and ethyl levulinate.
Sources
"purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate by column chromatography"
An Application Note and Protocol for the Purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles behind the separation, a step-by-step methodology from initial Thin-Layer Chromatography (TLC) analysis to final product isolation, and a robust troubleshooting guide. By grounding the protocol in the physicochemical properties of the target molecule and potential impurities, this document serves as a practical and educational resource for achieving high purity of indole derivatives.
Introduction and Purification Rationale
This compound is a functionalized indole derivative. Such compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of this molecule, often accomplished via the Fischer indole synthesis, can generate a variety of impurities, including unreacted starting materials, regioisomers, and polymeric byproducts formed under acidic reaction conditions.[1][2] Effective purification is therefore not merely a procedural step but a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Column chromatography is the method of choice for this purification task due to its scalability and high resolving power for moderately polar organic molecules.[3] This guide focuses on normal-phase chromatography using silica gel, leveraging polarity differences between the target compound and its associated impurities to achieve separation.
Principles of Separation: Tailoring Chromatography to the Target Molecule
The successful separation of this compound hinges on understanding its molecular structure and how it interacts with the stationary and mobile phases.
-
Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for this application. Its surface is rich in silanol groups (Si-OH), making it highly polar and slightly acidic.[3] The indole N-H group and the ester carbonyl oxygen of the target molecule can form hydrogen bonds with the silanol groups, leading to its retention.
-
Mobile Phase: A binary solvent system of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.[4] Ethyl acetate is a moderately polar solvent that can effectively compete with the analyte for binding sites on the silica, thus eluting it from the column.[5] By carefully adjusting the ratio of hexanes to ethyl acetate, we can modulate the overall polarity of the mobile phase to achieve optimal separation.
-
Analyte-Specific Considerations: Indole rings can be sensitive to the inherent acidity of silica gel, which may cause streaking or degradation on the column.[6] If such issues are observed during preliminary TLC analysis, the silica gel can be "deactivated" by running the column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA).[7]
Pre-Purification Workflow: TLC Method Development
Before packing a column, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This small-scale experiment predicts the separation on a larger scale and saves significant time and resources.
Protocol 3.1: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (with a fluorescent indicator F₂₅₄).
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system. Start with a low-polarity mixture, such as 10% ethyl acetate in hexanes (v/v), and incrementally increase the polarity in subsequent tests (e.g., 20%, 30%).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). The indole ring is a strong UV chromophore. If necessary, use a chemical stain. A van Urk reagent spray is highly specific for visualizing indole derivatives, often producing a range of colors.[8][9]
-
Optimization: The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of 0.25-0.35 .[10] This R_f value typically provides the best resolution in column chromatography. Ensure there is clear separation between the product spot and major impurity spots.
Scientist's Note: An R_f value that is too high (>0.5) indicates the compound is eluting too quickly, leading to poor separation from non-polar impurities. An R_f that is too low (<0.1) suggests the compound is too strongly adsorbed, which will require excessive solvent volumes and may lead to band broadening.[11]
Table 1: Example of TLC Solvent System Optimization
| Trial | Mobile Phase (Hexane:Ethyl Acetate, v/v) | R_f of Product | R_f of Main Impurity (Less Polar) | R_f of Main Impurity (More Polar) | Assessment |
| 1 | 90:10 | 0.15 | 0.40 | Baseline | R_f too low. |
| 2 | 80:20 | 0.30 | 0.65 | 0.05 | Optimal. Good separation. |
| 3 | 70:30 | 0.48 | 0.80 | 0.15 | R_f too high, poor separation. |
Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification using flash chromatography, which employs positive pressure (air or nitrogen) to accelerate solvent flow, improving the speed and resolution of the separation.
Workflow Diagram: Purification Process
Caption: Workflow for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Small amount of sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Protocol
-
Column Preparation (Slurry Packing):
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[12]
-
Add a ~1 cm layer of sand over the plug to create an even base.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica should be 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[12]
-
Open the stopcock to drain some solvent, adding more slurry as the silica settles. The goal is a homogenous, bubble-free packed bed.
-
Once packed, add another ~1 cm layer of sand on top to protect the silica surface.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 80:20 Hexane:EtOAc, as determined by TLC) to the column.
-
Apply gentle positive pressure to begin the elution.
-
Start collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
It is recommended to use a gradient elution. Start with the solvent system identified in the TLC analysis. After eluting less polar impurities, gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:EtOAc) to elute the target compound and then any more polar impurities.[7]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain the pure product (a single spot at the correct R_f).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield.
-
Table 2: Summary of Recommended Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | Hexanes / Ethyl Acetate | Provides a good polarity range for eluting indole derivatives.[4] |
| Elution Mode | Gradient Elution | Improves separation efficiency and reduces run time. |
| Initial Eluent | 10-20% Ethyl Acetate in Hexanes | Elutes non-polar impurities first. |
| Final Eluent | 30-50% Ethyl Acetate in Hexanes | Ensures elution of the product and more polar impurities. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution.[13] |
| Detection | TLC with UV (254 nm) | The indole moiety is UV-active, allowing for easy detection. |
Post-Purification: Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be quantitatively assessed by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute | Mobile phase polarity is too low. | Gradually increase the percentage of ethyl acetate in the mobile phase. A final flush with 5-10% methanol in dichloromethane can be used to elute highly polar compounds.[14] |
| Poor separation / Co-elution | 1. Improper solvent system. 2. Column was poorly packed (channeling). 3. Column was overloaded. | 1. Re-optimize the solvent system with TLC to achieve greater ΔR_f. 2. Repack the column, ensuring a homogenous slurry and no air bubbles. 3. Use a higher ratio of silica to crude product (e.g., 100:1). |
| Streaking or tailing of spots | 1. Compound is degrading on silica. 2. Sample is overloaded on TLC/column. | 1. Deactivate the silica by adding 0.5-1% triethylamine to the eluent. Alternatively, consider using neutral alumina as the stationary phase.[4][6] 2. Load a smaller amount of sample. |
| Cracked or dry column bed | Solvent level dropped below the top of the stationary phase. | This is often irreversible and requires repacking the column. Always maintain a level of solvent above the silica bed. |
References
-
Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Available at: [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Scribd. Available at: [Link]
-
Hughes, D. L. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 79(14), 6547–6557. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
Homework.Study.com. (n.d.). If the TLC solvent is changed to 20:1 Hexanes : ethyl acetate, how should the R_f values be affected?. Study.com. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
University of Calgary. (n.d.). Column chromatography. Available at: [Link]
-
University of California, Davis. (n.d.). How to run column chromatography. Available at: [Link]
-
Quora. (n.d.). What are the benefits of using ethyl acetate as the mobile phase in thin-layer chromatography (TLC) compared to hexane or dichloromethane?. Quora. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. homework.study.com [homework.study.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Protocol and Application Notes for the Recrystallization of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS No: 72016-68-3) via recrystallization.[1][2] This indole derivative is a valuable intermediate in medicinal chemistry and pharmaceutical development.[1] Achieving high purity is critical for subsequent synthetic steps and biological assays. This guide moves beyond a simple set of instructions, delving into the underlying principles of solvent selection, the rationale behind each step of the protocol, and robust troubleshooting strategies. The methodologies described herein are designed to be self-validating, empowering researchers to adapt and optimize the process for maximum yield and purity.
Introduction: The Rationale for Recrystallization
Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[3] The process leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[4] In an ideal scenario, the compound of interest is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[5] Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[6]
For this compound, a compound of moderate polarity, achieving a crystalline solid of high purity is paramount for its use as a pharmaceutical intermediate.[1] Residual catalysts, starting materials, or side-products from its synthesis can interfere with downstream reactions or biological evaluations. This protocol provides a systematic approach to eliminate such contaminants.
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization hinges on the choice of solvent.[5] There is no universal solvent; selection is an empirical process guided by the principle of "like dissolves like," with key considerations for the temperature coefficient of solubility.[3][7]
Characteristics of an Ideal Recrystallization Solvent:
-
High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point.[3]
-
Low Solubilizing Power at Ambient or Cold Temperatures: This ensures that the compound will precipitate out of the solution upon cooling, allowing for high recovery.[3]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the final crystals.[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Impurity Solubility Profile: The solvent should either not dissolve impurities at all or keep them dissolved at all temperatures.[6]
Given the structure of this compound (an ester with an indole core), solvent systems of intermediate polarity are excellent starting points. Mixtures of solvents, such as ethyl acetate/hexanes or methanol/water, are often effective for indole derivatives.[9]
Part A: Protocol for Solvent System Screening
Before committing to a large-scale recrystallization, it is imperative to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Materials:
-
Crude this compound
-
Small test tubes (13x100 mm)
-
Hot plate or steam bath
-
Glass stirring rod
-
Candidate solvents: Hexanes, Ethyl Acetate, Acetone, Ethanol, Methanol, Water, Dichloromethane.
Screening Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Add a candidate solvent dropwise at room temperature, stirring after each addition, up to ~0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[6]
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves.[10] Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce maximum crystallization.[10]
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
If no single solvent is ideal, test mixed-solvent systems. Dissolve the crude product in a minimal amount of a "good" hot solvent (one in which it is very soluble, e.g., ethyl acetate) and add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes) dropwise until the hot solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool.[9]
Data Logging: Summarize your observations in a table for easy comparison.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Ethanol | Sparingly Soluble | Soluble | Moderate crystal growth | Potential candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Use as "good" solvent in pair |
| Hexanes | Insoluble | Insoluble | - | Use as "anti-solvent" |
| EtOAc/Hexanes | Insoluble | Soluble | Excellent, well-formed crystals | Optimal System |
| Methanol/Water | Sparingly Soluble | Soluble | Fine needles formed | Viable alternative |
Part B: Bulk Recrystallization Workflow
This protocol assumes an ethyl acetate/hexane solvent system was identified as optimal in Part A.
Visual Workflow
Caption: Recrystallization workflow using a mixed solvent system.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation and help prevent contamination). Add a boiling chip. Heat a beaker of the "good" solvent (ethyl acetate) on a hot plate. Add the minimum amount of hot ethyl acetate to the flask to completely dissolve the crude solid with swirling.[10][11] Causality: Using the absolute minimum volume of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the recovery yield.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (hexanes) dropwise with continuous swirling. Continue adding until a persistent faint cloudiness (turbidity) is observed. This indicates the solution is fully saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the compound does not prematurely "oil out" or precipitate.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling causes the solid to precipitate quickly, trapping impurities within the crystal lattice.
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold anti-solvent (hexanes) or a cold mixture of the recrystallization solvents. Causality: The cold solvent washes away the residual mother liquor (which contains the soluble impurities) without significantly dissolving the desired product crystals.
-
Drying: Transfer the crystalline product to a watch glass or drying dish. Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature, to remove all traces of residual solvent.
Part C: Purity Assessment and Yield Calculation
A successful recrystallization must be validated by post-purification analysis.
-
Visual Inspection: Pure crystals should have a consistent color and morphology.
-
Yield Calculation: Weigh the final dried product and calculate the percent recovery: Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A purified product should show a single, distinct spot, while the crude material may show multiple spots. The mother liquor should contain spots corresponding to the impurities.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Solution is supersaturated; cooling too rapidly; inappropriate solvent. | Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethyl acetate) and allow it to cool more slowly.[9] |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available.[9] |
| Very Low Recovery | Compound has significant solubility in the cold solvent; too much solvent used; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtering. Minimize the amount of solvent used for dissolution and washing. To recover more product, some of the solvent from the mother liquor can be evaporated and a second crop of crystals can be collected.[11] |
| Colored Impurities Remain | Impurity has similar solubility to the product. | If the impurities are colored and non-polar, consider adding a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can also adsorb the target compound. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexanes are flammable. Keep away from open flames and use a heating mantle or steam bath as the heat source.
-
Handle the hot glassware with appropriate clamps or tongs to prevent burns.
References
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university chemistry resource page.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan. Retrieved from a resource page of the Science Learning Center.
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
- Sathee Jee. (n.d.). Chemistry Crystallization.
-
Wang, Y., et al. (2014). Crystallization purification of indole. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
- US Patent US5085991A. (1992). Process of preparing purified aqueous indole solution. Google Patents.
-
Park, M. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]
-
Park, M. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. Retrieved from [Link]
-
Park, M. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Semantic Scholar. Retrieved from [Link]
-
Organic Syntheses. (2007). Preparation of Substituted 5-Azaindoles. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate. Retrieved from a technical support document on the BenchChem website.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- CN Patent CN103387530A. (2013). 5-bromoindole preparation method. Google Patents.
-
Yuan, Y., et al. (2004). Ethyl 2-(1-benzyl-5-bromo-1H-indol-3-yl)-2-hydroxyacetate. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound [synhet.com]
- 2. appchemical.com [appchemical.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Characterization of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise characterization of their molecular structure is paramount for ensuring the identity, purity, and quality of these compounds in research and development. This application note provides a detailed guide to the structural elucidation of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a representative substituted indole, using fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectral data for this compound.
Molecular Structure and Analytical Workflow
The target molecule for this guide is this compound, with the chemical formula C₁₃H₁₄BrNO₂ and a molecular weight of 296.16 g/mol .[2] Its structure features a core indole ring system substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl acetate group at the 3-position.
Caption: Molecular structure of this compound.
The analytical workflow for comprehensive characterization involves a synergistic application of NMR and MS techniques.
Sources
The Strategic Application of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in Modern Drug Discovery
The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1] The strategic modification of this heterocyclic system offers a fertile ground for the discovery of novel therapeutic agents. Among the vast library of indole derivatives, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate emerges as a compound of significant interest for drug discovery programs, particularly in the realms of oncology and inflammatory diseases. Its specific substitution pattern—a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl acetate moiety at the 3-position—provides a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical elaboration.
This technical guide provides a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the investigation of this compound and its derivatives. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.
I. Synthesis of this compound: A Detailed Protocol
The most direct and widely applicable method for the synthesis of the title compound is the Fischer indole synthesis.[2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. In this case, 4-bromophenylhydrazine and ethyl levulinate (ethyl 4-oxopentanoate) serve as the key starting materials.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol details the two-step, one-pot synthesis of this compound.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl levulinate
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Hydrazone Formation:
-
To a 250 mL round-bottom flask, add 4-bromophenylhydrazine hydrochloride (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approximately 5 mL per gram of hydrazine).
-
Add ethyl levulinate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting hydrazone is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.[5]
-
A gradient elution system of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) is typically effective.
-
Collect the fractions containing the desired product (monitored by TLC) and concentrate them to yield this compound as a solid.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the title compound.
II. Application in Drug Discovery: A Focus on Oncology
The 5-bromo-2-methyl-1H-indole-3-acetate scaffold is a promising starting point for the development of novel anticancer agents. The bromine atom at the 5-position can enhance the compound's binding affinity to target proteins through halogen bonding and increase its lipophilicity, potentially improving cell permeability.[7] Furthermore, the ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be further derivatized to modulate the compound's pharmacokinetic properties.
A. Potential Therapeutic Targets
Based on the known biological activities of structurally related indole derivatives, several key protein families are predicted to be promising targets for compounds derived from this compound.
1. Protein Kinases:
The indole scaffold is a well-established core for the development of protein kinase inhibitors.[8] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a particularly relevant target, as its inhibition can block tumor angiogenesis.[9][10]
2. Tubulin:
Indole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The 3-acetic acid side chain can mimic the binding of natural ligands to the colchicine binding site on tubulin.
Diagram of a Potential Kinase Inhibition Pathway:
Caption: Inhibition of VEGFR-2 signaling by an indole derivative.
B. Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the initial biological evaluation of this compound and its derivatives as potential anticancer agents.
This assay determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11][12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.[7][8][14][15][16]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[1][17][18][19]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This protocol measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2.[9][10][20][21][22]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, VEGFR-2 kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
III. Data Presentation and Interpretation
All quantitative data from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Title Compound | MCF-7 | 12.5 |
| A549 | 18.2 | |
| Derivative A | MCF-7 | 5.8 |
| A549 | 9.1 | |
| Doxorubicin | MCF-7 | 0.8 |
| (Control) | A549 | 1.2 |
Table 2: Hypothetical VEGFR-2 Kinase Inhibition Data
| Compound | VEGFR-2 IC₅₀ (nM) |
| Title Compound | 550 |
| Derivative A | 85 |
| Sorafenib (Control) | 30 |
IV. Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Fischer indole reaction allows for the facile generation of a diverse library of analogs. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of these compounds. The initial focus on anticancer applications, particularly the inhibition of key protein kinases such as VEGFR-2, is well-supported by the existing literature on related indole derivatives. Future work should focus on the systematic exploration of the structure-activity relationship (SAR) of this series to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of cancer and other diseases.
V. References
-
ResearchGate. (n.d.). Apoptosis analysis through annexin V-FITC/PI double staining and... Retrieved from [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Colorado Cancer Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry analysis of the cell cycle. Representative data showed... Retrieved from [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of 5 on the morphologies of A549, Hep3B and MCF7 cell... Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-cancer activity against A549 cells. Retrieved from [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved from [Link]
-
PubMed Central. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard. Retrieved from [Link]
-
National Institutes of Health. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
PubMed. (2015). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Retrieved from [Link]
-
Knowledge at UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
PubMed Central. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
ResearchGate. (2025). 2-(1 H -indol-3-yl)acetohydrazide ethyl acetate solvate | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. kumc.edu [kumc.edu]
- 19. static.igem.org [static.igem.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals.[1] Among the myriad of indole derivatives, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate stands out as a particularly valuable intermediate. The presence of a bromine atom at the C5-position provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions, while the acetic acid ester moiety at the C3-position is a common feature in many indole-based therapeutics.[2] These derivatives are crucial precursors for synthesizing targeted therapies, including potent kinase inhibitors for oncology.[2][3] This guide provides an in-depth, field-proven protocol for the synthesis of this key intermediate, grounded in the classic yet powerful Fischer indole synthesis. We will elucidate the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into process optimization and troubleshooting.
Core Synthetic Strategy: The Fischer Indole Synthesis
For over a century, the Fischer indole synthesis has remained the most reliable and widely employed method for constructing the indole ring system.[4] The reaction facilitates the acid-catalyzed cyclization of an arylhydrazine with an appropriate aldehyde or ketone to form the desired indole.[5] For the synthesis of this compound, the logical precursors are (4-bromophenyl)hydrazine and ethyl levulinate (ethyl 4-oxopentanoate).
The reaction proceeds through a fascinating cascade of well-established mechanistic steps, which is crucial for any researcher to understand for troubleshooting and adaptation.[6]
Mechanism of the Fischer Indole Synthesis:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-bromophenyl)hydrazine and ethyl levulinate under acidic conditions to form the corresponding phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical as it sets the stage for the key rearrangement.[4][6]
-
[7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the core bond-forming step that establishes the C2-C3 bond of the future indole ring.[4][5]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, driving the reaction forward. Subsequently, an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring aminal intermediate.[5][8]
-
Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[5][6]
Caption: Mechanism of the Fischer Indole Synthesis.
Alternative Pathway to Intermediate: The Japp-Klingemann Reaction
In cases where the required arylhydrazine is unstable or not commercially available, the Japp-Klingemann reaction offers a powerful alternative for synthesizing the necessary phenylhydrazone intermediate.[9] This reaction couples an aryl diazonium salt with a β-keto-ester, such as ethyl acetoacetate, leading to the formation of a hydrazone after hydrolysis and decarboxylation of an acyl group.[10][11] The resulting hydrazone can then be subjected to Fischer conditions to yield the target indole.
Caption: Workflow combining Japp-Klingemann and Fischer Synthesis.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes a reliable one-pot synthesis of this compound from commercially available starting materials.
Materials & Equipment:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Ethyl levulinate (Ethyl 4-oxopentanoate)
-
Glacial Acetic Acid (Reagent Grade)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst (approx. 5-10 mL per gram of hydrazine). Begin stirring to form a slurry.[12]
-
Add ethyl levulinate (1.1 eq) to the mixture dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-120°C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product spot should be UV active and will stain with a p-anisaldehyde or permanganate dip. The reaction is generally complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the dark reaction mixture into a beaker containing ice water (approx. 10 times the volume of the acetic acid used). This will often precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers in a separatory funnel and wash sequentially with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield this compound as a solid.
-
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [13] |
| Molecular Weight | 296.16 g/mol | [13] |
| CAS Number | 72016-68-3 | [13][14] |
| Appearance | Off-white to light brown solid | |
| ¹H NMR | Expect characteristic peaks for the ethyl ester, the C2-methyl group, the C3-methylene protons, the aromatic protons on the indole ring, and the broad NH proton. | [14] |
| Mass Spec (MS) | Expect a molecular ion peak [M]+ and [M+2]+ pattern characteristic of a bromine-containing compound. | [14] |
Troubleshooting and Optimization Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient acid catalysis or temperature. | Consider using a stronger acid catalyst like polyphosphoric acid (PPA) or adding a Lewis acid (e.g., ZnCl₂) to the reaction. Ensure the reaction reaches and maintains reflux temperature.[5][12] |
| Impure starting hydrazine. | Phenylhydrazines can degrade upon storage. Use freshly opened or purified (recrystallized) (4-bromophenyl)hydrazine hydrochloride.[12] | |
| Incomplete Reaction | Insufficient reaction time. | Continue to monitor the reaction by TLC. Some reactions may require extended heating (up to 24 hours).[15] |
| Formation of Side Products | Temperature too high or prolonged heating. | Optimize the reaction time and temperature. A slightly lower temperature for a longer duration may improve selectivity.[7][12] |
| Incorrect work-up. | Ensure complete neutralization during work-up to avoid product degradation. Ensure thorough extraction with an appropriate organic solvent. |
Applications and Further Derivatization
The synthesized this compound is a versatile platform for creating a library of novel compounds.
-
Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, a key pharmacophore in its own right.[16]
-
Cross-Coupling: The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino groups.[2]
Caption: Synthetic utility of the target compound.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of this compound via the Fischer indole synthesis. By understanding the underlying mechanism and potential optimization parameters, researchers in drug discovery and medicinal chemistry can reliably produce this valuable intermediate. Its strategic functionalization serves as an efficient entry point for the development of novel and complex molecular architectures with significant therapeutic potential.
References
-
Organic Syntheses. Indole-3-acetic Acid. Available from: [Link]
-
PubMed Central. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Wikipedia. Japp–Klingemann reaction. Available from: [Link]
-
IDEAS/RePEc. Optimization of indole-3-acetic acid production by Bacillus subtilis strain IA3. Available from: [Link]
-
Semantic Scholar. Optimization for production of Indole acetic acid (IAA) by plant growth promoting Streptomyces sp VSMGT1014 isolated from rice r. Available from: [Link]
-
Appchem. This compound | 72016-68-3. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
-
ResearchGate. (PDF) 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Available from: [Link]
-
Organic Chemistry Portal. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
National Institutes of Health. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Available from: [Link]
-
Knowledge at UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
ResearchGate. (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Available from: [Link]
-
ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. appchemical.com [appchemical.com]
- 14. This compound [synhet.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 5-bromo-2-methyl-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indole ring is a pivotal transformation, as the substituent on the nitrogen atom can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[3][4] The subject of this guide, 5-bromo-2-methyl-1H-indole, is a valuable starting material in drug discovery. The bromine atom at the C5 position serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl group at C2 can modulate steric and electronic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 5-bromo-2-methyl-1H-indole, detailing various protocols and the underlying chemical principles.
Chemical Principles and Mechanistic Overview
The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction. The indole nitrogen, although part of an aromatic system, possesses a lone pair of electrons and can act as a nucleophile. However, the pKa of the indole N-H is approximately 17, making it a relatively weak acid.[5] Therefore, a sufficiently strong base is typically required to deprotonate the nitrogen, generating a more potent nucleophile, the indolate anion. This anion then readily attacks an electrophilic alkylating agent to form the desired N-alkylated product.
The primary challenge in indole alkylation is controlling regioselectivity. The indole nucleus has two main nucleophilic centers: the N1 position and the C3 position. The C3 position is often inherently more nucleophilic in the neutral indole, which can lead to undesired C-alkylation.[6] To favor N-alkylation, reaction conditions must be chosen to promote the formation of the indolate anion, which is a harder nucleophile and preferentially reacts at the nitrogen atom.[6]
Caption: General mechanism of indole N-alkylation.
Safety Precautions and Reagent Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][8]
-
5-bromo-2-methyl-1H-indole: May cause skin and eye irritation. Avoid inhalation of dust.[8][9]
-
Alkylating Agents (e.g., alkyl halides, dimethyl sulfate): Many are toxic, carcinogenic, and/or lachrymatory. Handle with extreme care.
-
Strong Bases (e.g., Sodium Hydride (NaH)): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-polar solvent (e.g., hexanes) before use if necessary.[5]
-
Solvents (e.g., DMF, THF): Anhydrous solvents are required for reactions involving strong bases. Many are flammable and may have associated health risks.
Quenching Procedure: Reactions involving strong bases like NaH must be quenched carefully. This is typically done by slowly adding a proton source, such as saturated aqueous ammonium chloride solution, at a low temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen evolution.[3][4]
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This is the most common and robust method for the N-alkylation of indoles.[4][10] The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, which strongly favors N-alkylation over C-alkylation.[6]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methyl-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases and a clear solution or a slurry of the sodium salt forms.[6]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaH, KH, KHMDS | Strong, non-nucleophilic bases to ensure complete deprotonation. |
| Solvent | DMF, THF, Dioxane | Polar aprotic solvents that solvate the cation and do not interfere with the reaction. |
| Temperature | 0 °C to 80 °C | Initial deprotonation is done at low temperature for safety. Alkylation temperature depends on the reactivity of the electrophile. |
| Alkylating Agent | Alkyl iodides, bromides, chlorides | Reactivity: R-I > R-Br > R-Cl. |
Troubleshooting:
-
C3-Alkylation: If significant C3-alkylation is observed, ensure the indole is fully deprotonated before adding the alkylating agent. Using a stronger base or allowing more time for deprotonation can help. The choice of solvent can also be critical; DMF generally favors N-alkylation more than THF.[6]
-
Low Yield: For less reactive alkyl halides, consider using the corresponding iodide (which can be generated in situ by adding a catalytic amount of NaI or KI) or increasing the reaction temperature.
Caption: Workflow for classical N-alkylation.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions
Phase-transfer catalysis offers a milder and often more environmentally friendly alternative to the use of strong, moisture-sensitive bases.[11] The reaction occurs in a biphasic system (typically aqueous and organic), where a phase-transfer catalyst shuttles the deprotonated indole from the aqueous phase (containing an inorganic base) to the organic phase to react with the alkylating agent.[12]
Advantages:
-
Avoids the use of strong, hazardous bases like NaH.
-
Does not require strictly anhydrous conditions.
-
Often uses inexpensive and safer bases like NaOH or K₂CO₃.[11]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 5-bromo-2-methyl-1H-indole (1.0 eq), the alkylating agent (1.1-1.5 eq), an organic solvent (e.g., toluene, dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05-0.1 eq).
-
Base Addition: Add an aqueous solution of a base (e.g., 50% aq. NaOH or solid K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Component | Example | Role |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS) | Forms a lipophilic ion pair with the indolate, transporting it into the organic phase. |
| Base | NaOH, KOH, K₂CO₃ | Deprotonates the indole in the aqueous phase or at the interface. |
| Solvent System | Toluene/Water, CH₂Cl₂/Water | Biphasic system to dissolve the reactants and the base separately. |
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an excellent method for the N-alkylation of indoles using alcohols as the alkylating agents.[13][14] This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, which is a key feature for synthesizing chiral N-alkylated indoles.[14] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-methyl-1H-indole (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq) in an anhydrous solvent like THF or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq), dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is often purified directly by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
| Reagent | Example | Purpose |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol and is converted to the thermodynamic sink, PPh₃=O. |
| Azodicarboxylate | DEAD, DIAD | Oxidizes the phosphine and facilitates the reaction. |
| Solvent | THF, CH₂Cl₂, Dioxane | Anhydrous aprotic solvents are preferred. |
Purification and Characterization
Purification of N-alkylated indoles is most commonly achieved by silica gel column chromatography. A gradient elution system, typically with hexanes and ethyl acetate, is effective for separating the nonpolar product from polar impurities.
The final products should be characterized by standard spectroscopic methods:
-
¹H NMR: Appearance of new signals corresponding to the introduced alkyl group and the disappearance of the broad N-H proton signal (typically > 8 ppm).
-
¹³C NMR: Appearance of new carbon signals from the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the N-alkylated product.
Table of Expected Spectroscopic Data for a Representative Product (1-benzyl-5-bromo-2-methyl-1H-indole):
| Data Type | Expected Observation |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, Ar-H), ~7.2-7.0 (m, 7H, Ar-H), ~6.2 (s, 1H, C3-H), ~5.2 (s, 2H, N-CH₂), ~2.4 (s, 3H, C2-CH₃) |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons, N-CH₂ (~50 ppm), and C2-CH₃ (~13 ppm). |
| MS (ESI+) | [M+H]⁺ corresponding to C₁₆H₁₅BrN |
References
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
-
N-alkylation of indole ring using Mitsunobu reaction. PlumX. [Link]
-
The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. [Link]
-
Synthesis of N-alkylated indoles. ResearchGate. [Link]
-
Scope of the N‐alkylation of indolines with alcohols. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. [Link]
- N-alkylation of indole derivatives.
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. ACS Publications. [Link]
-
MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97% (For Synthesis). oxfordlabchem.com. [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Safety Data Sheet: 5-Bromoindole. Carl ROTH. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Synfacts. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]
-
5-Bromo-2-methylindole. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 13. PlumX [plu.mx]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and its derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1] The specific substitution pattern of the title compound offers a unique chemical space for exploring novel therapeutic agents. This document outlines detailed protocols for preliminary in vitro screening to assess the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives.
Introduction: The Therapeutic Potential of Indole Derivatives
The indole nucleus is a bicyclic aromatic heterocycle that serves as a cornerstone for a vast array of pharmacologically active molecules.[2] Its electron-rich nature and planar structure facilitate interactions with a wide range of biological targets.[2] Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[2][3]
In the realm of oncology, indole-containing compounds have a rich history, with natural alkaloids like vincristine and vinblastine being prime examples of potent anticancer drugs that disrupt microtubule dynamics.[4] Synthetic indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways such as those involving protein kinases and topoisomerases.[4][5]
Given the established and diverse bioactivities of the indole scaffold, the systematic screening of novel derivatives, such as those derived from this compound, is a critical step in the drug discovery pipeline. The following protocols are designed to provide a robust and reproducible framework for the initial biological evaluation of these compounds.
PART 1: Anticancer Activity Screening
A primary and promising application for novel indole derivatives lies in oncology.[6] The initial step in evaluating the anticancer potential of this compound derivatives is to assess their cytotoxicity against various cancer cell lines. The MTT assay is a widely accepted and reliable colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells. This enzymatic reduction results in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[10]
-
Incubate the plate for 48-72 hours.[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Data Presentation: The IC₅₀ values for the tested derivatives should be summarized in a table for easy comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | [Insert Data] |
| Derivative 1 | A549 | [Insert Data] |
| Derivative 1 | HeLa | [Insert Data] |
| Doxorubicin (Control) | MCF-7 | [Insert Data] |
Experimental Workflow for MTT Assay:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
PART 2: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[13] Indole derivatives have shown promise as antimicrobial compounds.[2] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[16] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent at which no visible growth occurs.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
This compound derivative stock solutions (e.g., in DMSO)
-
Sterile 96-well microtiter plates[17]
-
Standardized inoculum (0.5 McFarland standard)[18]
-
Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.[19]
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from a fresh agar plate in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).[15]
-
-
Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[15]
-
Data Presentation: The MIC values for the tested derivatives against different bacterial strains should be presented in a clear, tabular format.
| Compound | Microorganism | Gram Stain | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Positive | [Insert Data] |
| Derivative 1 | Escherichia coli | Negative | [Insert Data] |
| Vancomycin | Staphylococcus aureus | Positive | [Insert Data] |
| Ciprofloxacin | Escherichia coli | Negative | [Insert Data] |
Experimental Workflow for Broth Microdilution Assay:
Caption: COX-2 pathway and the in vitro inhibitor screening workflow.
Conclusion
The protocols detailed in these application notes provide a foundational framework for the initial biological screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead compounds for further development. Positive results from these in vitro assays will warrant more extensive investigations, including mechanism of action studies, in vivo efficacy models, and toxicological assessments, to fully characterize their therapeutic potential.
References
-
MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
-
Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Microbiology Solutions. (n.d.). Broth Microdilution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
-
PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
National Institutes of Health. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
IntechOpen. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]
-
MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
MDPI. (2025). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
CORE. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Analogs as Potential Therapeutic Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold" for designing targeted therapies, particularly in oncology.[1][3] The introduction of a bromine atom at the 5-position often enhances biological potency, making 5-bromoindole derivatives a promising class for investigation.[4][5] This guide focuses on Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a foundational molecule for exploring structure-activity relationships (SAR). We provide a comprehensive framework, including detailed synthetic protocols, methodologies for biological evaluation, and a strategic guide to interpreting SAR data. The objective is to empower researchers to rationally design and synthesize novel analogs with improved therapeutic potential.
The Strategic Framework of an SAR Study
A successful SAR study is an iterative cycle of design, synthesis, and biological testing. The goal is to systematically modify a lead compound to understand which structural features are critical for its biological activity. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties.
The general workflow begins with a lead compound, in this case, this compound. Analogs are synthesized by modifying specific regions of the molecule. These analogs are then subjected to biological assays to quantify their activity (e.g., cytotoxicity). The resulting data is analyzed to build an SAR model, which then informs the design of the next generation of compounds.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Synthetic Protocols: From Parent Compound to Analog Library
The synthesis phase is central to any SAR study. The protocols below describe the preparation of the parent compound and provide a general framework for diversification.
Protocol 1: Synthesis of Parent Compound - this compound
This synthesis utilizes the Fischer indole synthesis, a reliable and classic method for constructing the indole core from a phenylhydrazine and a ketone/aldehyde.
Rationale: The Fischer indole synthesis is chosen for its robustness and the commercial availability of the required starting materials. The acidic catalyst facilitates the key cyclization and ammonia elimination steps.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl levulinate (Ethyl 4-oxopentanoate)
-
Glacial Acetic Acid
-
Ethanol, Anhydrous
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon warming (approx. 5-10 mL per gram of hydrazine).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water to precipitate the crude product.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[6][7]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedures for Analog Synthesis
The following are general methods for modifying the parent compound at key positions to probe the SAR.
A. N1-Alkylation/Arylation:
-
Rationale: Modifying the indole nitrogen can impact lipophilicity, steric bulk, and hydrogen bonding capability, often leading to significant changes in biological activity.[3]
-
Procedure:
-
To a solution of the parent indole (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Stir for 30 minutes to allow for deprotonation.
-
Add the desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Purify via column chromatography.
-
B. Hydrolysis of the Ester to Carboxylic Acid:
-
Rationale: The carboxylic acid introduces a key hydrogen bond donor/acceptor and a potential coordination site. It serves as a precursor for amide synthesis.[8]
-
Procedure:
-
Dissolve the parent ester (1.0 eq) in a mixture of THF/Methanol/Water.
-
Add lithium hydroxide (LiOH, 3.0 eq).
-
Stir at room temperature for 2-6 hours until saponification is complete.
-
Acidify the reaction mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the carboxylic acid, which can often be used without further purification.
-
C. Amide Formation from Carboxylic Acid:
-
Rationale: Converting the ester to an amide library allows for the exploration of a wide range of chemical space, introducing different functional groups that can form specific interactions with a biological target.
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir for 15 minutes.
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir at room temperature for 12-24 hours.
-
Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Caption: Overview of the synthetic strategy for the parent compound and its key analogs.
Biological Evaluation: Assessing Cytotoxicity
To establish an SAR, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[9]
Protocol 3: In Vitro Cytotoxicity via MTT Assay
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.[10]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[3][11]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
Test compounds (indole analogs) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01N HCl).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing 0.5% DMSO medium) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
SAR Analysis and Data Interpretation
The data from the cytotoxicity assays must be systematically organized to derive meaningful SAR insights.
Hypothetical SAR Data Table
The following table presents a hypothetical data set for analogs of this compound against the MCF-7 breast cancer cell line.
| Compound ID | R¹ (N1-substituent) | R² (at C3-acetate) | IC₅₀ (µM) vs. MCF-7 |
| Parent | -H | -OEt | 15.2 |
| 1a | -CH₃ | -OEt | 8.5 |
| 1b | -CH₂CH₃ | -OEt | 11.3 |
| 1c | -Benzyl | -OEt | 5.1 |
| 2a | -H | -OH | 25.8 |
| 3a | -H | -NH₂ | 18.9 |
| 3b | -H | -NH(Cyclopropyl) | 9.7 |
| 3c | -H | -NH(CH₂CH₂OH) | 12.4 |
| 4a | -CH₃ | -NH(Cyclopropyl) | 2.3 |
Interpretation of SAR Findings
-
N1-Position (R¹): Substitution on the indole nitrogen appears beneficial for activity. A small alkyl group like methyl (1a ) improves potency over the unsubstituted parent compound. A larger, lipophilic benzyl group (1c ) provides a significant increase in activity, suggesting a potential hydrophobic interaction in the target's binding site.[3]
-
C3-Acetate Position (R²):
-
Hydrolysis of the ethyl ester to the carboxylic acid (2a ) results in a loss of activity. This suggests that either the lipophilicity provided by the ester is important for cell permeability or that the acidic group is detrimental to target binding.
-
Conversion to simple amides (3a ) does not significantly improve potency. However, incorporating a small, constrained lipophilic group like a cyclopropylamide (3b ) restores and enhances activity. This indicates a specific steric and electronic requirement at this position.
-
The addition of a polar hydroxyl group on the amide side chain (3c ) is tolerated but less effective than the cyclopropyl group, suggesting a preference for hydrophobic rather than hydrogen-bonding interactions in this sub-pocket.
-
-
Synergistic Effects: Combining favorable modifications often leads to a synergistic improvement in potency. Compound 4a , which features both the N1-methyl group (from 1a ) and the cyclopropylamide (from 3b ), is the most potent compound in this hypothetical series, demonstrating the power of iterative molecular design.
Caption: Visual summary of key SAR findings for the indole scaffold.
Conclusion
This guide provides a foundational framework for conducting SAR studies on this compound analogs. By integrating rational design, systematic synthesis, and robust biological evaluation, researchers can effectively navigate the chemical space around this privileged scaffold. The insights gained from these studies are critical for optimizing lead compounds and advancing the development of novel, potent, and selective therapeutic agents for diseases such as cancer.
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
-
INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. Available at: [Link]
-
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Available at: [Link]
-
SAR of indole as an anti-cancer agent. ResearchGate. Available at: [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. Available at: [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
-
Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]
-
Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Available at: [Link]
-
Biological Activity of Tetrazole Analogues of Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid. Semantic Scholar. Available at: [Link]
-
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. ResearchGate. Available at: [Link]
-
5-Bromo-2-methylindole. PubChem. Available at: [Link]
-
Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. ResearchGate. Available at: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]
-
This compound. Appchem. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. Available at: [Link]
-
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [synhet.com]
- 7. appchemical.com [appchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
Application Notes and Protocols: Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate as a Versatile Precursor in Heterocyclic Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and organic synthesis, the indole scaffold remains a "privileged structure," forming the core of numerous natural products and pharmaceutical agents. Heterocyclic compounds, in general, are foundational to drug discovery, with over 85% of all biologically-active entities containing a heterocycle.[1] Within this context, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS No: 72016-68-3) emerges as a highly valuable and strategically designed starting material.[2][3] Its structure is not merely a simple indole but a carefully orchestrated arrangement of functional groups, each offering a distinct handle for synthetic diversification.
This guide provides an in-depth exploration of this compound's synthetic utility. We will dissect its key reactive centers—the indole nitrogen, the C5-bromine, and the C3-ethyl acetate side chain—and provide detailed, field-proven protocols for their selective transformation. The causality behind experimental choices will be explained, empowering researchers to not only replicate these methods but also to adapt them for the synthesis of novel, complex heterocyclic systems.
Synthesis of the Starting Material: Fischer Indole Synthesis
The most reliable and scalable approach to this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from (4-bromophenyl)hydrazine and an appropriate keto-ester, in this case, ethyl levulinate.[4][5]
// Nodes A [label="Aryl Hydrazine + Ketone"]; B [label="Hydrazone"]; C [label="Ene-hydrazine\n(Tautomer)"]; D [label="[6][6]-Sigmatropic\nRearrangement Intermediate"]; E [label="Di-imine"]; F [label="Cyclized Aminal"]; G [label="Indole\n(Aromatization)"];
// Edges A -> B [label=" Condensation\n(-H₂O)"]; B -> C [label=" H⁺\nTautomerization"]; C -> D [label="[6][6]-Shift\n(Key Step)"]; D -> E [label=" Tautomerization"]; E -> F [label=" H⁺\nCyclization"]; F -> G [label=" -NH₃"]; } dot Caption: Key steps in the Fischer indole synthesis mechanism.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing analogous 5-bromoindoles.[7]
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Ethyl levulinate (Ethyl 4-oxopentanoate)
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol, anhydrous
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add ethyl levulinate (1.05 eq). Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by Thin-Layer Chromatography (TLC).
-
Fischer Cyclization: To the mixture, add anhydrous zinc chloride (1.2 eq) in one portion. Causality: ZnCl₂ is a potent Lewis acid that catalyzes the key[6][6]-sigmatropic rearrangement and subsequent cyclization.[4]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Reaction Monitoring: Monitor the reaction's progress by TLC (typically eluting with 20-30% EtOAc in hexanes). The reaction is usually complete within 3-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring. b. Neutralize the acidic mixture by the careful, slow addition of saturated NaHCO₃ solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Applications in Heterocyclic Synthesis: Exploiting the Reactive Centers
The Indole Nitrogen: N-Alkylation Protocols
Modification at the N-1 position is a common strategy to modulate a molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.[8] The deprotonation of the indole nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH) generates a nucleophilic indolide anion, which readily reacts with various electrophiles.[9]
Protocol 3.1.1: General N-Alkylation of the Indole Core
This protocol is adapted from established methods for N-alkylation of bromoindoles.[9][10]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) and water
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting indole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Causality: NaH is a strong base that irreversibly deprotonates the N-H group. The reaction is exothermic and evolves hydrogen gas, necessitating slow addition at 0 °C.[8]
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]
-
Extraction & Purification: Dilute the mixture with water and extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
The C5-Bromo Group: A Handle for Cross-Coupling
The bromine atom at the C5 position is a versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly powerful for forming C-C bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[11]
Protocol 3.2.1: Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on comparative studies of catalytic systems for bromoindoles.[11][12]
Materials:
-
N-protected this compound (1.0 eq) (Note: N-protection is often advisable to prevent side reactions[13])
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/water or DME)
Procedure:
-
Setup: In a reaction vessel, combine the bromoindole (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Inerting: Add the anhydrous solvent. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality: The Pd(0) catalyst is oxygen-sensitive and must be handled under an inert atmosphere to prevent decomposition.
-
Catalyst Addition: Add the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the mixture to room temperature. Perform an aqueous work-up, extracting with an organic solvent (e.g., EtOAc).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | ~95 | [11] |
| Pd(PPh₃)₄ | Na₂CO₃ | H₂O (MW) | 120 | ~91 | [12] |
| XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 60 | ~97 | [12] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 85-95 | [11] |
| Table 1. Comparative Catalytic Systems for Suzuki Coupling of Bromo-heterocycles. |
The C3-Side Chain: Gateway to Fused Ring Systems
The ethyl acetate moiety is a versatile precursor for constructing fused heterocyclic rings, which are prevalent in alkaloids and other CNS-active molecules.
The ester can be readily converted to the corresponding hydrazide, a key intermediate for synthesizing heterocycles like oxadiazoles and triazoles.
Protocol 3.3.1.1: Synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide
This protocol is based on standard ester-to-hydrazide conversion methods.[14]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 10-20 eq)
-
Ethanol
Procedure:
-
Dissolve the starting indole ester (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10-20 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product hydrazide often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or chromatography.
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline scaffolds, the core of many indole alkaloids.[15] The reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16] To utilize this reaction, the ethyl acetate side chain must first be converted into the tryptamine aminoethyl side chain.
// Nodes A [label="Tryptamine + Aldehyde"]; B [label="Iminium Ion\n(Electrophile)"]; C [label="Spirocyclic Intermediate"]; D [label="Tetrahydro-β-carboline"];
// Edges A -> B [label=" Condensation\n+ H⁺"]; B -> C [label=" Intramolecular\nElectrophilic Attack"]; C -> D [label=" Rearomatization\n- H⁺"]; } dot Caption: Key steps of the Pictet-Spengler cyclization.
Protocol 3.3.2.1: Multi-step Conversion to a Tetrahydro-β-carboline
Step A: Amide Formation
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
-
Couple the resulting acid with aqueous ammonia using a standard peptide coupling agent (e.g., EDC/HOBt) to form 2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide.
Step B: Reduction to Tryptamine
-
In a dry flask under Argon, suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous THF.
-
Add a solution of the amide from Step A in THF dropwise at 0 °C. Causality: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. The reaction is highly exothermic and must be controlled.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool to 0 °C and carefully quench using the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude 2-(5-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine (5-bromo-2-methyltryptamine).
Step C: Pictet-Spengler Cyclization
-
Dissolve the tryptamine from Step B (1.0 eq) and an aldehyde (e.g., formaldehyde or acetaldehyde, 1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol% to 1.0 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Quench with a basic aqueous solution (e.g., NaHCO₃), extract with an organic solvent, dry, concentrate, and purify by column chromatography to yield the tetrahydro-β-carboline product.
Pyrazino[1,2-a]indoles are another important class of fused heterocycles with a range of biological activities, including neuropsychiatric, anti-infectious, and anti-cancer properties.[6][17][18] A common synthetic strategy involves the cyclization of an indole with substituents on the C2 position and the N1 nitrogen. While our starting material is substituted at C3, its functional handles allow for the construction of precursors suitable for pyrazino[1,2-a]indole synthesis. A plausible route involves N-alkylation followed by intramolecular cyclization involving the side chain.
Conceptual Pathway 3.3.3.1: Towards a Pyrazino[1,2-a]indol-1-one
-
N-Alkylation: Alkylate the indole nitrogen with ethyl 2-bromoacetate using the conditions in Protocol 3.1.1. This installs a second ester-containing side chain at the N1 position.
-
Hydrolysis: Selectively hydrolyze the C3-side chain ester under mild conditions, or hydrolyze both esters and re-esterify the N1-side chain.
-
Amide Formation: Convert the C3-carboxylic acid to an amide by coupling with an amine (e.g., benzylamine).
-
Intramolecular Cyclization: Induce intramolecular cyclization between the N1-acetate and the C3-acetamide nitrogen, typically under basic conditions, to form the fused pyrazino[1,2-a]indol-1-one core.
Summary and Outlook
This compound is far more than a simple intermediate; it is a versatile platform for the synthesis of diverse and complex heterocyclic structures. The orthogonal reactivity of its three key functional groups allows for a modular and strategic approach to building molecular libraries. By leveraging well-established reactions such as N-alkylation, Suzuki-Miyaura coupling, and the Pictet-Spengler reaction, researchers in drug development can rapidly access novel C5-arylated indoles, β-carbolines, and pyrazinoindoles. The protocols and mechanistic insights provided herein serve as a robust foundation for the exploration of new chemical space, accelerating the discovery of next-generation therapeutics.
References
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
-
Alami, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]
-
Singh, A., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. ResearchGate. [Link]
-
Alami, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ProQuest. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
-
Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles. BenchChem.
-
Alami, M., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]
-
Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Plouffe, B., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem.
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem.
-
Prasad, C. S., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Bojtár, M., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules. [Link]
-
Kaur, H., et al. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science. [Link]
- BenchChem. (2025).
-
Appchem. (n.d.). This compound. Appchem. [Link]
-
ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. ResearchGate. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [synhet.com]
- 3. appchemical.com [appchemical.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activities of Pyrazino[1,2-<i>a</i>]indole and Pyrazino[1,2-<i>a</i>]indol-1-one Derivatives - ProQuest [proquest.com]
The Alchemist's Guide to Aromaticity: Advanced Applications of Palladium Catalysis in Indole Synthesis
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and functional materials. Its synthesis has been a subject of intense research for over a century, with the advent of palladium catalysis marking a paradigm shift in the field. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern palladium-catalyzed methodologies for indole synthesis. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic underpinnings of these powerful transformations, offering field-proven insights to empower rational reaction design and optimization. Detailed, step-by-step protocols for key reactions, supported by quantitative data and visual aids, are presented to facilitate immediate application in the laboratory.
Introduction: The Enduring Significance of the Indole Scaffold and the Palladium Revolution
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents and neurotransmitter agonists, underscores the critical need for efficient and versatile synthetic routes.[1][2] Classical methods like the Fischer indole synthesis, while historically significant, often suffer from harsh conditions and limited functional group tolerance.[3][4]
The emergence of palladium catalysis has revolutionized the construction of this vital heterocycle.[2][5] Palladium's ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has opened up new avenues for indole synthesis, allowing for the use of readily available starting materials and the introduction of diverse functionalities under mild conditions.[2][5] This guide will delve into the most impactful palladium-catalyzed strategies, providing both the theoretical framework and practical guidance necessary for their successful implementation.
Palladium-Catalyzed Cross-Coupling Reactions: Building the Indole Core
Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to indole formation is a testament to their power and versatility. These methods typically involve the formation of one or more key bonds of the indole ring through the coupling of appropriately functionalized precursors.
The Heck Reaction: Intramolecular Olefin Cyclization
The intramolecular Heck reaction provides a powerful means of constructing the indole nucleus via the cyclization of N-allyl or N-vinyl anilines.[6][7] This reaction proceeds through a classic Heck catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Mechanism: The catalytic cycle begins with the oxidative addition of a Pd(0) species to an ortho-haloaniline derivative. Subsequent intramolecular carbopalladation onto the tethered alkene forms a new carbon-carbon bond and a five-membered ring intermediate. A final β-hydride elimination step regenerates the Pd(0) catalyst and yields the indole product.[8]
Caption: Generalized Catalytic Cycle for the Intramolecular Heck Reaction.
Protocol 1: Intramolecular Heck Cyclization for Indole Synthesis [6][9]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-allyl-2-haloaniline substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand such as P(o-Tol)₃ (0.1 mmol, 10 mol%).
-
Solvent and Base: Add a degassed solvent such as DMF or PEG-400 (5 mL) and a base, typically a tertiary amine like Et₃N (1.5 mmol).[6]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
Table 1: Representative Conditions for Intramolecular Heck Indole Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-Tol)₃ | Et₃N | PEG-400 | 80 | 82 | [6] |
| PdCl₂(PCy₃)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | 73 | [9] |
| Pd(OAc)₂ | None | Et₃N | PEG-400 | 50 | 91 | [6] |
The Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile tool for forming carbon-carbon bonds and has been ingeniously applied to indole synthesis.[10][11][12] This can be achieved through various strategies, including the coupling of an ortho-haloanilide with a vinylboronic acid followed by cyclization, or the direct arylation of a pre-formed indole core.[11][13]
Mechanism: The catalytic cycle involves the oxidative addition of Pd(0) to an aryl halide, followed by transmetalation with a boronic acid derivative in the presence of a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol 2: Synthesis of 2-Substituted Indoles via Suzuki Coupling/Cyclization [11]
-
Reaction Setup: In a reaction vessel, combine the o-haloanilide (1.0 mmol), the vinylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as Cs₂CO₃ (2.0 mmol).
-
Solvent: Add a mixture of DMF and water (e.g., 10:1) as the solvent.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 50-100 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography to isolate the 2-substituted indole.
Table 2: Conditions for Suzuki-Miyaura Coupling in Indole Synthesis
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Application | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 50 | 96 | 2-Substituted Indoles | [11] |
| Pd(TFA)₂ | K₂CO₃ | Dioxane/H₂O | RT | 85 | C2-Arylation | [13] |
| Pd(PPh₃)₄ | K₃PO₄ | H₂O | 100 | 91 | 5,7-Diarylindoles | [10] |
The Sonogashira Coupling: A Gateway to Alkynyl Intermediates
The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, is a highly effective method for preparing 2-alkynylanilines, which are key intermediates for subsequent cyclization to indoles.[14][15][16] This can often be performed as a one-pot, tandem Sonogashira coupling/cyclization process.
Mechanism: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination furnishes the coupled product and regenerates the Pd(0) catalyst.
Protocol 3: One-Pot Sonogashira Coupling and Cyclization for Indole Synthesis [14][15]
-
Reaction Setup: To a solution of the 2-iodoaniline derivative (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent like Et₃N or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper co-catalyst (e.g., CuI, 1 mol%).
-
Sonogashira Coupling: Stir the reaction at room temperature until the coupling is complete (monitored by TLC).
-
Cyclization: For the cyclization step, an aryl iodide (1.2 mmol) and a base such as K₂CO₃ (2.0 mmol) are added, and the mixture is heated (e.g., 60-80 °C).[15]
-
Work-up and Purification: After completion, the reaction is worked up by standard procedures and the product is purified by chromatography.
Table 3: Representative Conditions for Sonogashira-Based Indole Synthesis
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | K₂CO₃ | DMF | 60 | 85 | [15] |
| [DTBNpP]Pd(crotyl)Cl | None | Toluene | RT | 70-90 | [17] | |
| Pd/Cu | [DBU]Ac | Toluene | 110 | 80-92 | [16] |
The Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination has been elegantly adapted to indole synthesis, most notably in a modification of the Fischer indole synthesis.[3][4][18] This approach involves the palladium-catalyzed coupling of an aryl halide with a hydrazone, which then undergoes a Fischer-type cyclization to form the indole ring.[3][4]
Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of a Pd(0) catalyst to the aryl halide. The resulting Pd(II) complex then coordinates to the amine (in this case, a hydrazone), and deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination then forms the desired C-N bond and regenerates the Pd(0) catalyst.
Caption: Workflow for the Buchwald-Hartwig/Fischer Indole Synthesis.
Protocol 4: Buchwald-Hartwig/Fischer Indole Synthesis [3]
-
Hydrazone Formation: In a reaction vessel, combine the aryl bromide (1.0 mmol), benzophenone hydrazone (1.0 mmol), Pd(OAc)₂ (0.001 mmol, 0.1 mol%), a suitable ligand like Xantphos (0.0011 mmol, 0.11 mol%), and NaOt-Bu (1.4 mmol) in toluene. Heat the mixture at 80 °C until the coupling is complete.
-
In situ Cyclization: To the same vessel, add the desired ketone (1.5 mmol) and an acid catalyst such as TsOH·H₂O (2.0 mmol).
-
Reaction Conditions: Reflux the mixture in ethanol until the indole formation is complete.
-
Work-up and Purification: After cooling, perform a standard work-up and purify the product by column chromatography.
Table 4: Key Parameters for the Buchwald-Hartwig/Fischer Indole Synthesis
| Pd Catalyst | Ligand | Base | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | NaOt-Bu | TsOH·H₂O | Toluene/EtOH | 80 then reflux | 70 | [3] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | TsOH·H₂O | Toluene/EtOH | 80 then reflux | Good | [3] |
Palladium-Catalyzed Intramolecular Cyclization Strategies
Beyond cross-coupling, palladium catalysis enables a variety of elegant intramolecular cyclization reactions for indole synthesis, often proceeding with high atom economy.
Cyclization of Alkynes and Imines
A novel approach involves the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines.[19][20] This method allows for the synthesis of 2-substituted-3-(1-alkenyl)indoles, which can be challenging to access through traditional routes.[19]
Mechanism: The proposed mechanism involves the formation of a palladium-hydride species, which undergoes regioselective insertion into the alkyne. The resulting vinylpalladium intermediate then undergoes a bond rearrangement, leading to the formation of the indole ring.[19]
Protocol 5: Indole Synthesis via Cyclization of Alkynes and Imines [19][20]
-
Substrate Synthesis: The starting N-benzylidene-2-(1-pentynyl)aniline can be prepared from the corresponding 2-alkynylaniline and aldehyde.
-
Reaction Setup: In a sealed vial, combine the substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and n-Bu₃P (0.2 mmol, 20 mol%) in 1,4-dioxane.
-
Reaction Conditions: Heat the mixture at 100 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture and purify directly by column chromatography.
Palladium-Catalyzed C-H Activation: The Modern Frontier
Direct C-H activation has emerged as a powerful and "green" strategy for indole synthesis, as it obviates the need for pre-functionalized starting materials.[1][21] Palladium catalysis has been at the forefront of this field, enabling the construction of indoles through intramolecular C-H amination or multi-component reactions involving C-H activation.[1][21]
Mechanism: These reactions can proceed through various mechanisms, often involving a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent reductive elimination or other bond-forming steps lead to the final indole product.
Caption: Conceptual Workflow for Indole Synthesis via C-H Activation.
Conclusion
Palladium catalysis has undeniably transformed the art of indole synthesis, offering a diverse and powerful toolkit for chemists in academia and industry. The methodologies discussed herein, from classic cross-coupling reactions to cutting-edge C-H activation strategies, provide a roadmap for the construction of a vast array of indole derivatives with unprecedented efficiency and control. As the field continues to evolve, the principles and protocols outlined in this guide will serve as a solid foundation for future innovations in the synthesis of this fundamentally important heterocyclic scaffold.
References
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. [Link]
-
Chen, J., & Daugulis, O. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 82, 131934. [Link]
-
Shaikh, A. A., Ghorpade, R. P., & Akamanchi, K. G. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(1), 83. [Link]
-
Dong, G., & Chen, J. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 82, 131934. [Link]
-
Shaikh, A. A., Ghorpade, R. P., & Akamanchi, K. G. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(1), 83. [Link]
-
Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22(31), 6419-6431. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
You, S.-L. (2013). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 18(8), 9456-9475. [Link]
-
Flynn, B. L., & Lu, G. (2008). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters, 49(29-30), 4586-4589. [Link]
-
Wikipedia contributors. (2023, December 2). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Lu, B. Z., Zhao, W., Wei, H.-X., Dufour, M., Farina, V., & Senanayake, C. H. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271–3274. [Link]
-
Patel, K. R., & Patel, K. D. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo[b]furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Scientific & Engineering Research, 5(12), 106-112. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link]
-
Wikipedia contributors. (2023, August 16). Larock indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38205-38209. [Link]
-
Toyota, M., et al. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(18), 6988–6991. [Link]
-
Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation. Organic & Biomolecular Chemistry, 22(31), 6419-6431. [Link]
-
Boger, D. L., & Hong, J. Y. (2003). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 44(3), 571-574. [Link]
-
Ciamician, G. L. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 24(10), 1894. [Link]
-
Reddy, M. S., & Thirupathi, P. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(5), 1035-1040. [Link]
-
Liang, Y., et al. (2018). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 20(21), 6844-6848. [Link]
-
Zhang, Y., & Sibi, M. P. (2015). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Catalysis, 5(7), 4125-4129. [Link]
-
Chen, J. R., & Hu, X. Y. (2017). Fischer indole synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1148-1155. [Link]
-
Yescas-Galicia, D., et al. (2022). Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. The Journal of Organic Chemistry, 87(19), 13036-13050. [Link]
-
Biscoe, M. R., & Fors, B. P. (2010). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Journal of the American Chemical Society, 132(20), 6916-6918. [Link]
-
Söderberg, B. C. G., & Shriver, J. A. (2009). Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Organic & Biomolecular Chemistry, 7(16), 3345-3354. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Progress in palladium-based catalytic systems for the sustainable synthesis of annulated heterocycles: a focus on indole backbones. Chemical Society Reviews, 40(10), 4977-4992. [Link]
-
Nolan, S. P., & Viciu, M. S. (2004). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(75), 40047-40050. [Link]
-
Chan, P. W. H., et al. (2015). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 20(8), 14389-14407. [Link]
-
Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558-4562. [Link]
-
Browne, D. L., et al. (2016). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 22(31), 10838-10843. [Link]
-
de Vries, J. G., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13264-13287. [Link]
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link]
-
Chen, C.-y., et al. (2002). Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones. The Journal of Organic Chemistry, 67(10), 3469–3472. [Link]
-
Chen, J.-R., & Hu, X.-Y. (2017). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 8(7), 5176-5181. [Link]
-
Browne, D. L., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9018-9023. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 16. spuvvn.edu [spuvvn.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 19. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Traditional thermal synthesis methods for indole derivatives, while foundational, are often hampered by long reaction times, harsh conditions, and moderate yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, leveraging the principles of green chemistry to provide a rapid, efficient, and high-yielding alternative.[3][4] This guide provides an in-depth exploration of MAOS for indole synthesis, detailing the fundamental principles, field-proven protocols for key reactions, and critical safety considerations for researchers, scientists, and drug development professionals.
The Rationale for Microwave-Assisted Synthesis
Conventional heating relies on conduction and convection, which is often slow and inefficient, leading to uneven temperature distribution within the reaction vessel.[5] In contrast, MAOS utilizes dielectric heating. Microwave energy directly couples with polar molecules (solvents, reagents) in the mixture, causing rapid rotation and friction, which generates heat volumetrically and uniformly.[5][6] This fundamental difference offers several compelling advantages:
-
Drastic Reaction Acceleration: Reaction times are frequently reduced from hours to mere minutes.[5][7]
-
Increased Yields and Purity: Uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds, leading to cleaner reactions and higher yields.[6][7]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with green chemistry principles.[8][9]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[7][10]
Key Methodologies & Protocols
Several classical indole syntheses have been successfully adapted and significantly enhanced by microwave irradiation. This section details the protocols for three of the most impactful methods.
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[11] Conventional methods often require prolonged heating.[1] MAOS dramatically accelerates this cyclization.
Causality Insight: The key to the Fischer synthesis is an acid-catalyzed intramolecular[8][8]-sigmatropic rearrangement of the phenylhydrazone intermediate.[11] Microwave irradiation efficiently overcomes the activation energy barrier of this step. The use of strong acid catalysts like Eaton's reagent (P₂O₅ in MeSO₃H) under microwave conditions has proven particularly effective, providing high yields in minutes compared to hours of conventional reflux.[1]
Experimental Protocol: Synthesis of 2-Phenylindole [1][12]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 108 mg) and acetophenone (1.0 mmol, 120 mg).
-
Catalyst Addition: Under a fume hood, carefully add 2 mL of Eaton's Reagent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with active stirring.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice in a beaker.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure 2-phenylindole.
Data Presentation: Comparison of Fischer Indole Synthesis Conditions
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Acetophenone | Eaton's Reagent | 150 | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | N/A | 91 |
| 3 | Phenylhydrazine HCl | 5-Phenyl-dihydro-3(2H)-thiophenone | Ethanol | 120 | 5-8 | 120 | 98 |
Data synthesized from references[1][13][14].
Microwave-Assisted Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an arylamine to form a 2-arylindole.[15][16] Historically, this reaction required harsh conditions and gave inconsistent yields.[16] The application of microwave irradiation, particularly under solvent-free conditions, has revitalized this method, making it a green and efficient protocol.[17]
Causality Insight: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then reacts with a second molecule of the arylamine. The subsequent electrophilic cyclization and aromatization steps are significantly accelerated by the rapid and uniform heating provided by microwaves, avoiding decomposition pathways common with prolonged conventional heating.[15] Performing the reaction solvent-free maximizes the absorption of microwave energy by the polar reactants.[17]
Experimental Protocol: Solvent-Free Synthesis of 2-Arylindoles [17]
-
Reagent Preparation: In a 10 mL microwave process vial, thoroughly mix the phenacyl bromide (1.0 mmol, 199 mg) and the aniline (2.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the solid-state mixture at 540 W for 45-60 seconds. Note: Reaction is rapid and should be monitored.
-
Work-up & Purification: After cooling, the crude product can be directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.
Data Presentation: Examples of Solvent-Free Bischler Synthesis
| Entry | α-Haloketone | Arylamine | Power (W) | Time (s) | Yield (%) |
| 1 | Phenacyl bromide | Aniline | 540 | 60 | 75 |
| 2 | Phenacyl bromide | p-Toluidine | 540 | 45 | 72 |
| 3 | 4'-Bromo-phenacyl bromide | Aniline | 540 | 60 | 68 |
Data from reference[17].
Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Modern synthetic strategies often employ transition-metal catalysis for constructing the indole core with high regioselectivity.[1] Palladium-catalyzed reactions, such as intramolecular oxidative coupling or Larock-type annulations, are particularly powerful.[12][18] Microwave irradiation is perfectly suited to drive these often sluggish catalytic cycles, dramatically reducing reaction times and improving catalyst turnover.[1]
Causality Insight: Palladium-catalyzed cycles involve sequential oxidative addition, migratory insertion, and reductive elimination steps. Each of these steps has a significant activation energy. The high temperatures rapidly achieved with microwave heating accelerate all stages of the catalytic cycle, leading to a much faster overall transformation compared to conventional oil bath heating.[18]
Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate [18]
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the N-aryl enamine intermediate (0.16 mmol), palladium(II) acetate (0.1 eq, 3.6 mg), copper(II) acetate (1.0 eq, 29.1 mg), and potassium carbonate (2.5 eq, 55.3 mg).
-
Solvent Addition: Add 2 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Seal the vial under an argon atmosphere. Place it in the microwave reactor and irradiate the mixture at 60 °C for 3 hours with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: Pd-Catalyzed Indole Synthesis Comparison
| Entry | Substrate | Conditions | Time | Yield (%) |
| 1 | N-(4-chlorophenyl) enamine | Microwave: 60 °C, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF | 3 h | 94 |
| 2 | N-(4-chlorophenyl) enamine | Conventional: 80 °C, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF | 16 h | 89 |
| 3 | N-(4-phenoxyphenyl) enamine | Microwave: 60 °C, Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF | 3 h | 95 |
Data comparing microwave vs. conventional heating from reference[18].
Critical Safety Considerations
While MAOS is a powerful tool, safety is paramount. The rapid heating and potential for high-pressure generation require strict adherence to safety protocols.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[19] Laboratory-grade microwave reactors are built with corrosion-resistant cavities, continuous temperature and pressure monitoring, and emergency venting systems to ensure operator safety.[10][19]
-
Beware of Superheating: Solvents can be heated well above their atmospheric boiling points in sealed microwave vials. Ensure proper stirring to prevent localized superheating, which can lead to sudden, uncontrolled boiling.[19]
-
Understand Reaction Kinetics: Be aware of the potential for highly exothermic reactions or the decomposition of thermally sensitive reagents.[19] If you are unsure about a reaction, start with small quantities at low power and temperature settings.[19]
-
Proper Vessel Handling: Use only the correct, manufacturer-specified vessels and caps. Do not exceed the recommended fill volume, and always inspect vessels for cracks or defects before use.
Conclusion
Microwave-assisted synthesis has revolutionized the preparation of indole derivatives, establishing itself as an indispensable tool in modern medicinal and materials chemistry.[1][3] By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, MAOS allows researchers to accelerate the discovery and development of novel indole-based compounds. The protocols and data presented in this guide offer a robust starting point for harnessing the power of microwave energy to efficiently synthesize diverse and complex indole libraries.
References
-
Title: MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES Source: International Journal of Research and Pharmaceutical Sciences URL: [Link]
-
Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
-
Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]
-
Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis Online URL: [Link]
-
Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap URL: [Link]
-
Title: Microwave-Assisted Synthesis of Medicinally Relevant Indoles Source: Current Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis Online URL: [Link]
-
Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]
-
Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Current Organocatalysis URL: [Link]
-
Title: Bischler-Möhlau indole synthesis Source: ChemEurope.com URL: [Link]
-
Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]
-
Title: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL: [Link]
-
Title: Microwave-assisted synthesis of medicinally relevant indoles Source: PubMed URL: [Link]
-
Title: One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis Source: ResearchGate URL: [Link]
-
Title: Bischler–Möhlau indole synthesis Source: Wikipedia URL: [Link]
-
Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ijrpas.com [ijrpas.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 18. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes & Protocols: One-Pot Synthesis of Substituted Indole-3-Acetates
Abstract: The indole-3-acetate scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as the core structure for the natural plant hormone auxin and a variety of pharmacologically active compounds.[1] Its efficient synthesis is a critical objective for researchers in drug discovery and development. This guide provides an in-depth exploration of modern, one-pot synthetic strategies to access substituted indole-3-acetates. We move beyond simple procedural lists to explain the underlying chemical principles and mechanistic pathways, empowering researchers to not only replicate but also adapt these protocols. This document details palladium-catalyzed cascade reactions and multi-component strategies, offering step-by-step protocols, quantitative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indole-3-Acetate Motif
Indole derivatives are classified as "privileged structures" in drug discovery, meaning they are capable of binding to a multitude of biological targets with high affinity. The indole-3-acetate moiety, in particular, is found in numerous bioactive molecules and approved pharmaceuticals, such as the migraine therapeutic Almotriptan.[1] Traditional multi-step syntheses of these compounds are often plagued by low overall yields, tedious purification of intermediates, and significant waste generation. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more elegant, efficient, and environmentally benign approach to constructing these valuable molecular architectures.[2][3]
This guide focuses on robust and versatile one-pot methodologies that have proven effective for generating libraries of substituted indole-3-acetates, facilitating structure-activity relationship (SAR) studies and accelerating the drug development pipeline.
Palladium-Catalyzed Cascade Reactions: A Powerful Approach
Palladium catalysis has revolutionized C-C and C-N bond formation, enabling the construction of complex heterocyclic systems under mild conditions.[4] A particularly effective one-pot strategy for synthesizing indole-3-acetates involves a palladium-mediated cascade combining a Tsuji-Trost reaction with an intramolecular Heck coupling.[1]
Mechanistic Rationale
The elegance of this cascade lies in its sequential, orchestrated bond formations within a single reaction vessel. The process is initiated by the reaction of a protected o-haloaniline with an allyl ester or amide derivative.
The proposed mechanism proceeds through several key steps[1]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond of the N-protected o-haloaniline, forming an arylpalladium(II) complex.
-
Tsuji-Trost Alkylation: The arylpalladium(II) species coordinates with the allyl ester. The aniline nitrogen then acts as a nucleophile, attacking the allyl group to form a new C-N bond and generating a π-allyl palladium complex.
-
Intramolecular Heck Coupling: The newly formed intermediate contains both an arylpalladium bond and a tethered alkene. An intramolecular migratory insertion of the alkene into the aryl-palladium bond forms a new C-C bond, creating the five-membered pyrrole ring of the indole core.
-
β-Hydride Elimination & Isomerization: A subsequent β-hydride elimination regenerates the Pd(0) catalyst for the next cycle and forms an exocyclic double bond. This bond then isomerizes to the more stable endocyclic position, yielding the final aromatic indole-3-acetate product.
Experimental Protocol: General Procedure
This protocol is adapted from the work of Chen et al. for the synthesis of substituted indole/azaindole-3-acetic acid derivatives.[1]
Materials:
-
N-Tosyl o-bromoaniline (1.0 equiv)
-
4-Acetoxy-2-butenoic acid derivative (e.g., methyl ester) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylacetamide (DMA) (0.2 M)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Add the solvent, DMA, and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
Add the N-Tosyl o-bromoaniline (1.0 equiv), the 4-acetoxy-2-butenoic acid derivative (1.2 equiv), and DIPEA (3.0 equiv) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole-3-acetate derivative.
Causality Note: The choice of an organic base like DIPEA is crucial; inorganic bases were found to give significantly lower yields.[1] The phosphine ligand, P(o-tol)₃, is essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Data Summary: Substrate Scope and Yields
The palladium-catalyzed cascade demonstrates broad functional group tolerance on the aniline ring.
| Entry | Substituent on Aniline | Product | Yield (%)[1] |
| 1 | H | Methyl indole-3-acetate | 85 |
| 2 | 4-Me | Methyl 5-methylindole-3-acetate | 81 |
| 3 | 4-F | Methyl 5-fluoroindole-3-acetate | 75 |
| 4 | 4-Cl | Methyl 5-chloroindole-3-acetate | 72 |
| 5 | 4-CO₂Me | Dimethyl indole-3-acetate-5-carboxylate | 68 |
| 6 | 5-Me | Methyl 6-methylindole-3-acetate | 79 |
One-Pot Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, are the epitome of step and atom economy.[2][5] Several MCRs have been developed for the synthesis of 3-substituted indoles, which can be adapted to produce indole-3-acetate precursors.
Conceptual Workflow
A common MCR strategy involves the in situ generation of a reactive intermediate from two components, which is then trapped by a third component. For indole synthesis, this often involves the reaction of an indole, an aldehyde, and a nucleophile.[6][7]
Mechanistic Considerations
A base-catalyzed, three-component reaction provides a metal-free route to 3-substituted indoles.[7]
-
Deprotonation: A base (e.g., NaOH) deprotonates the indole N-H.
-
Nucleophilic Attack: The resulting indole anion attacks the aldehyde to form a 3-indolylalcohol intermediate.
-
Dehydration: Under mildly acidic workup or with an acid co-catalyst, the alcohol is protonated and eliminated as water, generating a highly electrophilic alkylideneindolenine intermediate.
-
Nucleophilic Trapping: A third component, the nucleophile (e.g., a carbon nucleophile like malononitrile or an amine), attacks the electrophilic intermediate to form the final C-C or C-N bond at the C3-position.[7]
Experimental Protocol: Three-Component Synthesis of a 3-Indolylmalononitrile
This protocol is a representative example of a one-pot, three-component reaction that can be adapted for various nucleophiles.[7] The resulting product can be further elaborated to an indole-3-acetate.
Materials:
-
Indole (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Sodium Hydroxide (NaOH) (1.1 equiv)
-
Ethanol/Water (1:1 mixture) as solvent (0.5 M)
-
Acetic Acid (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve the indole (1.0 equiv) and sodium hydroxide (1.1 equiv) in the ethanol/water solvent mixture. Stir for 15 minutes at room temperature.
-
Add the substituted benzaldehyde (1.0 equiv) to the reaction mixture and continue stirring for 2 hours at room temperature. An intermediate 3-indolylalcohol is formed in situ.
-
Carefully acidify the reaction mixture to a pH of ~5 by the dropwise addition of acetic acid. This promotes the formation of the alkylideneindolenine intermediate.
-
Add the nucleophile, malononitrile (1.0 equiv), to the mixture.
-
Heat the reaction to 90 °C and monitor by TLC. The reaction is typically complete in 1.5-3 hours.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to yield the pure 3-substituted indole derivative.
Conclusion and Outlook
The one-pot synthesis of substituted indole-3-acetates offers significant advantages in terms of efficiency, sustainability, and operational simplicity. Palladium-catalyzed cascade reactions provide a highly versatile and functional-group-tolerant route to access these scaffolds directly.[1] Concurrently, metal-free multi-component reactions represent a cost-effective and environmentally benign alternative, allowing for the rapid generation of molecular diversity from simple starting materials.[7] The choice of method will depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to synthesize and explore the vast chemical space of indole-3-acetates for applications in drug discovery and beyond.
References
-
Wikipedia. Larock indole synthesis. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
Ye, R. D., & glorious, F. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 85, 131979. [Link]
-
Kaur, M., Singh, M., & Singh, V. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
Giri, R., & Daugulis, O. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 129(12), 3518–3519. [Link]
-
Khan, I., Zaib, S., & Batool, S. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Molecular Structure, 1307, 137947. [Link]
-
Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805–6814. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. A new and efficient one-pot synthesis of indoles. [Link]
-
Ganem, B. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Angewandte Chemie International Edition, 47(12), 2282–2284. [Link]
-
Yi, F., & Zhang, W. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Frontiers in Chemistry, 10, 999330. [Link]
-
Borpatra, P. J., Deka, B., Rajbongshi, B. K., Deb, M. L., & Baruah, P. K. (2018). One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. Synthetic Communications, 48(17), 2074–2081. [Link]
-
El-Remaily, M. A. A., Ghoneim, A. M., & Al-Zahrani, F. M. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Medicinal Chemistry, 15(6), 1637–1643. [Link]
-
Organic Letters. Ahead of Print. [Link]
-
SynArchive. Larock Indole Synthesis. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
Ziyaev, A., & Turaev, A. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 28(7), 3162. [Link]
-
Reddy, V. R., & Kumar, A. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 77(19), 8563–8571. [Link]
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
ChemEurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Wang, D., & Chen, W. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(104), 59881–59884. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
Oishi, T., & Ogasawara, K. (2000). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Chemical and Pharmaceutical Bulletin, 48(12), 1934–1937. [Link]
-
SciSpace. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics. [Link]
-
Kim, J., & Hong, S. (2025). Iridium(III)-catalyzed site-selective indole C–H functionalization through enone functionality. Chemical Science. [Link]
-
Sahu, P., & Sahu, S. (2023). One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity. Journal of Advanced Scientific Research, 14(01), 220–226. [Link]
-
ResearchGate. One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Mehrabi, H., & Kazemi-Mireki, M. (2020). One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc, 2020(6), 19–30. [Link]
-
Wang, C., & Li, X. (2016). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry, 14(16), 3923–3926. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
Taber, D. F. (2019). Bischler Indole Synthesis. Organic Syntheses, 96, 176–188. [Link]
-
ResearchGate. One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. [Link]
-
Sharma, A., & Kumar, V. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
Abdel-Aziem, A., & El-Gohary, N. S. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22359–22384. [Link]
Sources
- 1. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling [organic-chemistry.org]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, 5-bromo-2,3-disubstituted indoles like Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate serve as critical building blocks for synthesizing targeted therapeutics, including kinase inhibitors.[3] The transition from laboratory-scale synthesis to pilot or industrial production presents significant challenges, including reaction control, impurity profiling, and economic viability.[4][5] This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via the classic Fischer indole synthesis. We delve into the mechanistic rationale behind the chosen synthetic route, address key scale-up considerations, and offer a detailed, step-by-step protocol designed for reproducibility and high yield.
Introduction and Synthetic Strategy
The target molecule, this compound (CAS No. 72016-68-3)[6][7], possesses the key structural features for further chemical elaboration. The bromine atom at the C-5 position is particularly valuable, acting as a synthetic handle for cross-coupling reactions to introduce further complexity.[3]
For the construction of the indole core, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods due to its operational simplicity and the accessibility of starting materials.[8][9] This reaction facilitates the cyclization of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[10]
Our strategy employs the reaction between (4-bromophenyl)hydrazine and ethyl levulinate (ethyl 4-oxopentanoate) . This choice is deliberate for scale-up operations:
-
(4-bromophenyl)hydrazine hydrochloride) is a commercially available and relatively stable starting material.
-
Ethyl levulinate is an inexpensive commodity chemical that directly provides the required 2-methyl and 3-ethyl acetate functionalities in a single molecule.
The overall transformation is depicted below:
Overall Reaction Scheme: (4-bromophenyl)hydrazine + Ethyl Levulinate --(Acid Catalyst)--> this compound + NH₃ + H₂O
Mechanistic Insight: The Fischer Indole Synthesis
Understanding the reaction mechanism is crucial for process optimization and troubleshooting. The Fischer indole synthesis proceeds through several distinct steps, each influenced by the reaction conditions.[8][10][11]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-bromophenyl)hydrazine and the ketone moiety of ethyl levulinate to form the corresponding phenylhydrazone. This is a reversible reaction where the removal of water drives the equilibrium forward.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.
-
[12][12]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate. This step breaks the aromaticity of the phenyl ring.[9][11]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered ring aminal.[2]
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[8][9]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Scale-Up Considerations and Process Safety
Transitioning the Fischer indole synthesis from the benchtop to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[4]
-
Thermal Management: The cyclization step is often exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, promoting the formation of tar-like byproducts and posing a safety risk. The use of a jacketed reactor with precise temperature control is mandatory. Slow, subsurface addition of the acid catalyst is recommended to control the initial exotherm.
-
Acid Catalyst Selection: While various Brønsted and Lewis acids can catalyze the reaction, polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent like ethanol or acetic acid are common choices for scale-up.[8][13] PPA acts as both a catalyst and a solvent, but its high viscosity can pose challenges for stirring and product isolation. For this protocol, we select ethanol as the solvent with sulfuric acid as the catalyst, which offers good reactivity and easier handling.
-
Work-up and Isolation: Quenching a large volume of strong acid requires careful planning. The reaction mixture should be cooled and slowly added to a vigorously stirred ice/water mixture or a basic solution to neutralize the acid. The product often precipitates or can be extracted with a suitable solvent like ethyl acetate.
-
Purification: On a large scale, chromatography is often undesirable due to cost and solvent usage. Recrystallization is the preferred method for purifying the final product. A solvent screen should be performed at the lab scale to identify an optimal solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
Safety:
-
Hydrazines: Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood or controlled environment.
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Use appropriate PPE and have neutralization agents (e.g., sodium bicarbonate) readily available.
-
Pressure: The elimination of ammonia gas can cause pressure buildup in a closed system. Ensure the reactor is adequately vented.
-
Detailed Experimental Protocol (100 g Scale)
This protocol details the in-situ formation of the hydrazone followed by acid-catalyzed cyclization.
Materials and Equipment
| Reagent/Material | CAS No. | Quantity | Molar Eq. |
| (4-Bromophenyl)hydrazine hydrochloride | 27246-81-7 | 82.5 g | 1.0 |
| Ethyl levulinate | 539-88-8 | 57.0 g (55.3 mL) | 1.05 |
| Ethanol (anhydrous) | 64-17-5 | 500 mL | - |
| Sulfuric Acid (98%) | 7664-93-9 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | ~1 L for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | ~1.5 L for work-up | - |
| Saturated Sodium Chloride Solution (Brine) | - | 500 mL for washing | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ~30 g for drying | - |
-
Equipment: 2L three-neck round-bottom flask (or jacketed glass reactor), mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, and standard laboratory glassware.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Scale-Up Synthesis.
-
Reaction Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with (4-bromophenyl)hydrazine hydrochloride (82.5 g) and anhydrous ethanol (500 mL).
-
Hydrazone Formation: Begin stirring the suspension. Add ethyl levulinate (57.0 g) to the flask. Heat the mixture to reflux (approx. 78 °C) and maintain for 1 hour. The mixture should become a clearer solution as the hydrazone forms in situ.
-
Cyclization: After 1 hour, cool the reaction mixture to approximately 40-50 °C. Caution: Exothermic reaction ahead. Slowly add concentrated sulfuric acid (50 mL) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 70 °C.
-
Reaction Drive: Once the acid addition is complete, heat the mixture back to a gentle reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting hydrazone is consumed. (TLC system: 3:1 Hexanes/Ethyl Acetate).
-
Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (or reactor), prepare a vigorously stirred mixture of crushed ice and water (1.5 L). Slowly and carefully pour the reaction mixture into the ice/water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is neutral (pH ~7-8). Be cautious of gas evolution (CO₂). The crude product will precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 250 mL).
-
Purification: Transfer the damp crude solid to a beaker. Add ethanol (approx. 300-400 mL) and heat with stirring until the solid dissolves completely. If needed, add more ethanol sparingly. Slowly add water until the solution becomes faintly turbid. Cool the solution slowly to room temperature and then in an ice bath for 1 hour to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 75-85%
-
Appearance: Off-white to light tan solid.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (e.g., moisture in Lewis acid if used).- Insufficient heating time or temperature. | - Use fresh, anhydrous reagents and solvents.- Ensure reaction reaches and maintains reflux.- Extend reaction time and monitor by TLC/HPLC. |
| Tar/Polymer Formation | - Reaction temperature too high, especially during acid addition.- Acid concentration too high. | - Strictly control the temperature during acid addition.- Ensure efficient stirring.- Consider a milder acid catalyst or more dilute conditions. |
| Incomplete Reaction | - Insufficient catalyst.- Short reaction time. | - Increase catalyst loading slightly (e.g., by 10-20%).- Extend reflux time until starting material is consumed as per TLC/HPLC analysis. |
| Product Fails to Crystallize | - Presence of oily impurities.- Incorrect solvent system for recrystallization. | - Wash the crude product with a non-polar solvent like hexanes to remove oily impurities before recrystallization.- Perform a solvent screen at a small scale to find the optimal recrystallization conditions. |
Conclusion
The Fischer indole synthesis provides a powerful and scalable route to this compound. By carefully selecting cost-effective starting materials and controlling key process parameters such as temperature and reagent addition rates, this protocol can be reliably executed on a large scale. The detailed procedure and troubleshooting guide presented herein offer researchers and process chemists a solid foundation for the efficient production of this valuable synthetic intermediate, paving the way for its application in drug discovery and development programs.
References
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
- Benchchem. (2025). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives.
- Shaabani, S., et al. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.
- RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.
- Shaabani, S., & Xu, R. (n.d.). University of Groningen Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- SynHet. (n.d.). This compound.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Garg, N. K., et al. (n.d.). Exploration of the interrupted Fischer indolization reaction. PMC.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Benchchem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Unknown Source. (n.d.). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)
- Benchchem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- ResearchGate. (n.d.). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid.
- Appchem. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound [synhet.com]
- 7. appchemical.com [appchemical.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
A Guide for Researchers and Drug Development Professionals
The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (4-bromophenyl)hydrazine and ethyl levulinate (ethyl 4-oxopentanoate).[3][4][5] Understanding the nuances of this reaction is critical to achieving high yields and purity.
Troubleshooting Guide: Addressing Low Yield
This section is designed to help you diagnose and resolve common issues encountered during the synthesis.
Q1: My overall yield of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is consistently low. What are the most critical parameters to investigate?
Low yields in a Fischer indole synthesis are rarely due to a single factor but rather an interplay of several variables. A systematic approach to optimization is crucial. The primary areas to focus on are the choice of acid catalyst, reaction temperature and time, the stability of the hydrazone intermediate, and the purity of your starting materials.
Below is a logical workflow for troubleshooting this synthesis.
Caption: A systematic workflow for troubleshooting low yields.
1. The Critical Role of the Acid Catalyst
The choice of acid is the most decisive factor in a Fischer indole synthesis.[6] The acid protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate, which then undergoes the requisite[7][7]-sigmatropic rearrangement.[3][8]
-
Causality: An acid that is too strong or used at too high a concentration can cause decomposition of the starting materials or the indole product, leading to the formation of intractable tars.[9] Conversely, an acid that is too weak may not be sufficient to catalyze the reaction, resulting in incomplete conversion.[9][10]
-
Recommendation: A screening of different acid catalysts is highly recommended. Start with milder conditions and increase the strength as needed. Polyphosphoric acid (PPA) and Lewis acids like zinc chloride (ZnCl₂) are often effective and commonly used.[4][9]
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TSA) | Brønsted | 0.1-1.0 eq. in refluxing toluene/EtOH | Mild, good for sensitive substrates. | May require higher temperatures or longer times. |
| Sulfuric Acid (H₂SO₄) | Brønsted | 5-20% in EtOH or AcOH | Strong, effective catalyst. | Can cause significant charring/tar formation. |
| Polyphosphoric Acid (PPA) | Brønsted | Often used as solvent/catalyst, 80-120 °C | Excellent for less reactive substrates. | Work-up can be difficult due to viscosity. |
| Zinc Chloride (ZnCl₂) | Lewis | 1.2-2.0 eq., often fused/anhydrous | Highly effective, often reduces side reactions.[11] | Must be anhydrous; work-up requires quenching. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | 1.0-2.0 eq. in AcOH or CH₂Cl₂ | Strong Lewis acid, effective at lower temps. | Moisture sensitive, corrosive. |
2. Optimizing Reaction Temperature and Time
Temperature control is paramount. The sigmatropic rearrangement step has a significant activation energy barrier that must be overcome.[10]
-
Causality: High temperatures can drastically increase the rate of side reactions, leading to polymerization and decomposition ("tarring").[9] Low temperatures will slow down or stall the reaction, leaving unreacted hydrazone.[10]
-
Recommendation: Begin with conditions reported in the literature for similar substrates, often refluxing in a solvent like ethanol or acetic acid.[7] Monitor the reaction closely by Thin-Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter times.[12]
3. Hydrazone Stability and In Situ Formation
The phenylhydrazone intermediate formed from (4-bromophenyl)hydrazine and ethyl levulinate can sometimes be unstable, decomposing before it has a chance to cyclize.[9]
-
Causality: Impurities or prolonged exposure to heat can degrade the hydrazone.
-
Recommendation: In many cases, it is advantageous to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4][9] This is achieved by mixing the hydrazine, the keto-ester, and the acid catalyst together and heating the entire mixture. This minimizes handling losses and prevents the decomposition of the potentially sensitive intermediate.
Q2: I'm observing a dark, tar-like substance in my reaction flask, making work-up impossible. How can I prevent this?
The formation of tar is a classic sign that the reaction conditions are too harsh.[9]
-
Primary Cause: This is almost always due to an overly aggressive acid catalyst or excessively high temperatures, which leads to acid-catalyzed polymerization and degradation of the indole product and starting materials.
-
Solutions:
-
Reduce Temperature: Immediately attempt the reaction at a lower temperature. If you are refluxing in ethanol (78 °C), consider running the reaction at 60 °C for a longer period.
-
Change Catalyst: Switch to a milder acid. If you are using concentrated H₂SO₄ or PPA, consider trying p-TSA or a higher dilution of a Brønsted acid.[7]
-
Solvent Choice: The reaction can sometimes be performed without a solvent, which can simplify the process, but this may not be suitable for all substrates and can still lead to decomposition.[8] Using a high-boiling but relatively inert solvent can help moderate the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis? The most direct route uses (4-bromophenyl)hydrazine, often as its more stable hydrochloride salt, and ethyl 4-oxopentanoate, commonly known as ethyl levulinate. Ensure both reagents are of high purity, as impurities can significantly inhibit the reaction.[7] Phenylhydrazine derivatives are susceptible to air oxidation and are best stored under an inert atmosphere and purified by distillation or recrystallization if they appear discolored.[7]
Q2: Is it better to pre-form the hydrazone or generate it in situ? For many Fischer indole syntheses, generating the hydrazone in situ is a highly effective strategy.[10] It simplifies the experimental procedure to a single step and, more importantly, circumvents issues related to the instability of the isolated hydrazone.[9] We recommend attempting an in situ procedure first. If yields are still low, isolating the hydrazone may be necessary to confirm its formation and purity before proceeding to the cyclization step.
Q3: What is the best way to purify the final product, this compound? The crude product obtained after aqueous work-up is rarely pure and typically requires chromatographic purification.
-
Method: Flash column chromatography on silica gel is the standard method.
-
Solvent System (Eluent): A good starting point for the eluent is a mixture of hexanes and ethyl acetate.[13] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The ideal solvent system should give your product an Rf value between 0.2 and 0.4 on a TLC plate.[13]
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for final purification.[13]
Experimental Protocols
The following protocols are representative procedures for the synthesis.
Protocol 1: One-Pot In Situ Synthesis of this compound
This protocol combines hydrazone formation and cyclization into a single step.
Caption: General workflow for the one-pot synthesis protocol.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl levulinate (1.1 eq)
-
Zinc chloride, anhydrous (1.5 eq)
-
Ethanol, anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-bromophenyl)hydrazine hydrochloride and ethanol. Stir until the solid dissolves.
-
Add ethyl levulinate to the solution.
-
Carefully add anhydrous zinc chloride in one portion. Note: The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78-80 °C).
-
Monitor the progress of the reaction by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-6 hours.
-
Once the starting hydrazine is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography as described in the FAQ section.
References
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link][1]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? ACS Catalysis, 1(9), 1098-1108. Retrieved from [Link][14]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link][2]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53537-53554. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link][15]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][3]
-
Organic Syntheses. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Org. Synth. 2007, 84, 262. Retrieved from [Link][16]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link][17]
-
Heravi, M. M., & Zadsirjan, V. (2018). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2018(4), 1-13. Retrieved from [Link][8]
-
ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link][18]
-
Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. ARKIVOC, 1999(1), 1-10. Retrieved from [Link][19]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link][20]
-
Elkady, M., et al. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Acta Crystallographica Section E, E68, o3396. Retrieved from [Link][21]
Sources
- 1. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 18. Japp-Klingemann_reaction [chemeurope.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
<content_type>
Welcome to the technical support guide for the purification of crude Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Understanding the Challenges: Synthesis and Impurity Profile
The primary synthetic route to this compound is the Fischer indole synthesis.[4][5][6][7] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[4][5] While effective, this method can generate several impurities that co-elute or are difficult to separate from the desired product.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine and ethyl levulinate.
-
Positional Isomers: Formation of other indole isomers depending on the reaction conditions.
-
Polymeric Byproducts: Acid-catalyzed polymerization of the indole ring or starting materials.
-
Oxidation Products: Indole derivatives can be susceptible to air oxidation, leading to colored impurities.
A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses frequent challenges encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solutions & Rationale |
| Low Yield After Purification | The compound may be lost during extraction or chromatography due to its polarity or instability. Indole derivatives can also be sensitive to acidic conditions.[8] | Extraction: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like ethyl acetate. Back-extraction of the aqueous phase can help recover any dissolved product.[8] Column Chromatography: Use a less polar solvent system to prevent premature elution of the product with highly polar impurities. A gradient elution can be beneficial.[8] Neutralize any residual acid from the reaction with a mild base wash (e.g., saturated NaHCO₃ solution) before chromatography to prevent degradation on silica gel. |
| Product "Oils Out" During Recrystallization | This occurs when the compound comes out of solution above its melting point, often due to an unsuitable solvent or rapid cooling.[8] | Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] For indole derivatives, mixtures like hexane/ethyl acetate or ethanol/water are common starting points.[8] Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[8] Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[8] |
| Persistent Colored Impurities | These are often oxidation or polymeric byproducts that are highly polar. | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, and gently heat for a short period. Filter the hot solution through a pad of Celite to remove the carbon and colored impurities. Column Chromatography: Use a more polar solvent system to retain the colored impurities on the column while eluting the desired product. A gradient elution from a non-polar to a moderately polar solvent is often effective. |
| Co-eluting Impurities in Column Chromatography | Impurities have similar polarity to the target compound. | Optimize Mobile Phase: Adjust the solvent system's polarity. A less polar eluent can improve the separation of closely running spots.[8] Test various solvent mixtures using Thin Layer Chromatography (TLC) to find the optimal separation. A good target Rf for the product is between 0.2 and 0.4.[8] Stationary Phase: If silica gel is ineffective, consider using alumina (neutral or basic) or a C18 reversed-phase silica for more polar compounds.[8][9] |
Step-by-Step Purification Protocols
Flash Column Chromatography
This is the most common and effective method for purifying gram-scale quantities of the target compound.[10][11]
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[12]
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the product an Rf value of approximately 0.3.[12]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the least polar eluent identified in the TLC analysis (e.g., 10% ethyl acetate in hexanes).[8]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[8]
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[8]
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.[11]
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product.
Protocol:
-
Solvent Selection:
-
Test the solubility of the purified product from column chromatography in various solvents at room temperature and with heating.
-
Good solvent candidates will show low solubility at room temperature and high solubility when heated.
-
Common solvent systems for indole derivatives include ethyl acetate/hexanes, ethanol/water, and isopropanol.
-
-
Dissolution:
-
Place the compound in a flask and add a minimal amount of the chosen hot solvent until it completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Analytical Characterization for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of the final product.[13]
HPLC Method
A reverse-phase HPLC method is typically employed for indole derivatives.[13][14]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[13][15] |
| Mobile Phase | A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) is often effective.[13][15] |
| Flow Rate | 1.0 mL/min[13][15] |
| Detection | UV at 220 nm and 280 nm, as indole derivatives show strong absorbance at these wavelengths.[13] |
| Sample Preparation | Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13] |
Expected ¹H NMR Data
The following are approximate chemical shifts for the protons of this compound in CDCl₃. Actual shifts may vary slightly.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -NH (indole) | 8.0-8.2 | br s | 1H |
| Aromatic-H | 7.6-7.7 | d | 1H |
| Aromatic-H | 7.1-7.3 | m | 2H |
| -CH₂- (acetate) | 3.6-3.7 | s | 2H |
| -O-CH₂- (ethyl) | 4.1-4.2 | q | 2H |
| -CH₃ (indole) | 2.4-2.5 | s | 3H |
| -CH₃ (ethyl) | 1.2-1.3 | t | 3H |
Visualizing the Workflow
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: My compound appears as a streak on the TLC plate. What does this mean? A1: Streaking on a TLC plate usually indicates that the sample is too concentrated or that the compound is highly polar and is interacting strongly with the silica gel. Try diluting your sample and/or adding a small amount of a more polar solvent (like methanol) to your eluent system. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can also improve the spot shape.
Q2: What is the best way to remove a very polar, colored impurity? A2: If the colored impurity is significantly more polar than your product, it should remain at the baseline of your TLC plate. During column chromatography, you can often elute your product with a less polar solvent system, leaving the impurity on the column. If this is not effective, a pre-column purification step using a small plug of silica gel or activated carbon can be beneficial.
Q3: Can I use an automated flash chromatography system for this purification? A3: Yes, an automated flash chromatography system can be highly effective for purifying this compound. These systems offer the advantage of precise gradient control and automated fraction collection, which can lead to better separation and higher purity. The principles of solvent selection based on TLC analysis remain the same.
Q4: How can I confirm the identity and purity of my final product? A4: The most definitive methods for confirming the structure and purity are ¹H NMR, ¹³C NMR, and mass spectrometry. HPLC with a UV detector is an excellent tool for assessing purity by quantifying the area percentage of your product peak relative to any impurity peaks.[13]
References
- A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR - Benchchem.
- A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers - Benchchem.
- Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile - Benchchem.
- This compound - SynHet.
- This compound | 72016-68-3 | C13H14BrNO2 | Appchem.
- This compound - Sigma-Aldrich.
- Column chromatography.
- Column chromatography - Columbia University.
- Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
- Fischer Indole Synthesis - Alfa Chemistry.
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Fischer Indole Synthesis - YouTube.
- Column Chromatography Notes - Membrane Solutions.
- Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate - Benchchem.
Sources
- 1. This compound [synhet.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. columbia.edu [columbia.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indoles
Welcome to the technical support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the mechanistic subtleties of this fundamental transformation. The indole scaffold is a "privileged" structure in medicinal chemistry, and mastering its functionalization is key to discovering novel therapeutics.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?
Low conversion is a frequent issue that can often be traced back to incomplete deprotonation of the indole nitrogen, insufficient reactivity of the components, or degradation of materials.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Deprotonation: The N-H of an indole has a pKa of ~17 in DMSO, meaning a sufficiently strong base is required for complete deprotonation to form the reactive indolide anion.[2]
-
Action: If using a weaker base like K₂CO₃ with an unactivated indole, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4] Use at least 1.1 equivalents to ensure full conversion. When using hydrides, ensure your solvent is anhydrous and the reaction is under an inert atmosphere (N₂ or Ar), as they react violently with water.[3]
-
-
Suboptimal Temperature: The activation energy for the reaction may not be met at room temperature, especially with less reactive alkylating agents (e.g., alkyl chlorides vs. iodides).
-
Low Reagent Reactivity: The electrophilicity of the alkylating agent is critical. The general reactivity trend is R-I > R-Br > R-OTs > R-Cl.
-
Action: If using a less reactive alkyl halide like an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).
-
-
Atmospheric Moisture: Moisture-sensitive reagents, particularly strong bases like NaH, will be quenched by water, halting the reaction.
-
Action: Use anhydrous solvents. If dispensing from a freshly opened bottle is not possible, dry the solvent using appropriate methods (e.g., molecular sieves, distillation). Flame-dry your glassware under vacuum and maintain a positive pressure of an inert gas throughout the experiment.[3]
-
Q2: I'm observing significant C3-alkylation instead of the desired N-alkylation. How can I improve regioselectivity?
This is the most common challenge in indole alkylation. The indolide anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The C3 position is often inherently more nucleophilic, leading to mixtures of products.[4][6]
Controlling N- vs. C-Alkylation:
The regioselectivity is a delicate balance between the "hardness" of the electrophile and the state of the indolide anion (i.e., whether it is a "free" anion or a tightly associated ion pair).
-
Free Anions Favor N-Alkylation: In highly polar aprotic solvents like DMF or DMSO, the cation from the base is well-solvated, leaving a more "free" indolide anion. The negative charge is more concentrated on the more electronegative nitrogen atom, which behaves as a "harder" nucleophilic center, favoring reaction with hard electrophiles at the N1 position.
-
Ion Pairs Favor C-Alkylation: In less polar solvents like THF or diethyl ether, the cation remains tightly associated with the nitrogen, forming an ion pair. This sterically shields the nitrogen and increases the electron density at the C3 position, which acts as a "softer" nucleophile, favoring reaction with soft electrophiles.
Actionable Solutions to Promote N-Alkylation:
-
Solvent Choice is Critical:
-
Leverage the "Cesium Effect":
-
Action: Use cesium carbonate (Cs₂CO₃) as the base.[7] The large, soft cesium cation (Cs⁺) coordinates loosely with the indolide nitrogen. This unique property, often called the "cesium effect," promotes N-alkylation even for electron-rich indoles where weaker bases might fail.[7][8][9] While weaker than NaH, Cs₂CO₃ is often strong enough, especially in a polar solvent like DMF or DMPU at elevated temperatures, and is much easier to handle.[7]
-
-
Use Phase-Transfer Catalysis (PTC):
-
Action: Employ a two-phase system (e.g., toluene/50% aq. NaOH) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium bromide (TBAB).[10][11] The catalyst transports the deprotonated indole from the aqueous phase to the organic phase as a lipophilic ion pair. This "naked" anion is highly reactive and often selectively alkylates at the nitrogen position.[10] This is also a greener alternative to using strong bases in anhydrous polar aprotic solvents.[11]
-
-
Block the C3 Position:
-
Action: If your synthesis allows, start with an indole that is already substituted at the C3 position. This physically prevents C3-alkylation.[12]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right base for my N-alkylation?
The choice depends on the acidity of your indole and the desired reaction conditions.
| Base | pKaH (of conjugate acid) | Typical Solvents | Key Characteristics & Use Cases |
| NaH | ~36 | THF, DMF | Strong, non-nucleophilic. The go-to for complete deprotonation of most indoles. Requires strict anhydrous/inert conditions.[3][4] |
| KH | ~36 | THF, DMF | Similar to NaH but can be more reactive. Also requires anhydrous/inert conditions. |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Mild, inexpensive. Effective for indoles with electron-withdrawing groups that increase N-H acidity.[13] Often used with a PTC. |
| Cs₂CO₃ | 10.3 | DMF, DMPU, ACN | Mild, excellent for N-selectivity. The "cesium effect" promotes N-alkylation. More expensive but very effective.[7][14] |
| DBU | 13.5 (in ACN) | Acetonitrile, Toluene | Strong, non-nucleophilic organic base. Useful when an inorganic base is not desired. Soluble in organic solvents. |
| aq. NaOH | 15.7 | Water/Organic (biphasic) | Used exclusively with Phase-Transfer Catalysis. Green, inexpensive, and safe for large-scale operations.[10] |
Q: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In indole alkylation, a quaternary ammonium salt (Q⁺X⁻), like TBAB, is typically used.
Mechanism:
-
In the aqueous phase, the inorganic base (e.g., NaOH) deprotonates the indole (Ind-H) to form the indolide anion (Ind⁻).
-
The PTC exchanges its counter-ion (X⁻) for the indolide anion, forming a lipophilic ion pair (Q⁺Ind⁻).
-
This ion pair dissolves in the organic phase, where the alkylating agent (R-X) resides.
-
The "naked" and highly reactive indolide anion performs the SN2 reaction on the alkylating agent to form the N-alkylated indole (Ind-R).
-
The catalyst (Q⁺X⁻) is regenerated and returns to the aqueous phase to start another cycle.
Use a PTC when you want to:
-
Avoid strong, hazardous bases like NaH.
-
Use inexpensive and environmentally benign bases and solvents (e.g., NaOH, K₂CO₃, water, toluene).[11]
-
Simplify workup, as the base can be easily removed by washing with water.
-
Improve N-selectivity.
Q: Are there modern or greener alternatives to the classic NaH/DMF system?
Yes, the field is continuously evolving towards more sustainable methods.
-
"Borrowing Hydrogen" Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct. An iridium or ruthenium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination with the indole.[15]
-
Copper-Catalyzed Couplings: Methods using copper catalysts can couple indoles with reagents like N-tosylhydrazones, providing access to a wide range of N-alkylated products under relatively mild conditions.[16]
-
Reactions in Water: Some modern protocols have demonstrated the ability to perform regioselective alkylations using water as the solvent, often facilitated by a catalyst.[15]
-
Ionic Liquids: Using ionic liquids as the reaction medium can sometimes facilitate N-alkylation with milder bases like potassium carbonate.[13]
Experimental Protocols
Protocol 1: Classic N-Alkylation using Sodium Hydride
This protocol is robust for a wide range of indoles and alkyl halides.
-
Preparation: Under an argon or nitrogen atmosphere, add indole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to indole) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium indolide salt forms.
-
Alkylation: Dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours). Gentle heating (50-80 °C) may be required for less reactive halides.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using Cesium Carbonate
This method is simpler, avoids pyrophoric reagents, and provides excellent N-selectivity.[7]
-
Preparation: To a round-bottom flask, add the indole (1.0 eq), cesium carbonate (1.5 - 2.0 eq), and the alkylating agent (1.2 eq).
-
Solvent Addition: Add DMF or acetonitrile (ACN) as the solvent (approx. 0.2 M).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. Reactions are typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.
References
- BenchChem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
-
T. W. Funk, J. M. Berlin, B. T. Hopkins. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
- Fink, D. M., & Kurys, B. E. (2002). Cesium Carbonate Promoted N-Alkylation of Indoles. Tetrahedron Letters, 43(52), 9431-9433.
-
Chen, F., Wang, T., & Buchwald, S. L. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 138(42), 13834–13837. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, (2), 124-126.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]
-
Kim, H., & Lee, P. H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(22), 4748–4752. Retrieved from [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Retrieved from [Link]
-
G. Li, S. R. Ang, J. C. H. Yim, C. H. Tan. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis, 8(2), 1144-1149. Retrieved from [Link]
- Kanger, T., et al. (2011).
- BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
-
Jones, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44920-44928. Retrieved from [Link]
- S. S. Mohile, M. K. Potdar, M. M. Salunkhe. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Clean Technologies and Environmental Policy, 8(3), 194-197.
-
Kumar, A., et al. (2021). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry, 23(1), 359-366. Retrieved from [Link]
-
ResearchGate. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Retrieved from [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. Retrieved from [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
- Sh-Hsiung, L., & Sun, E. (2006). US Patent 7,067,676 B2 - N-alkylation of indole derivatives. Google Patents.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 16. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
"byproduct formation in the synthesis of bromoindoles"
Technical Support Center: Synthesis of Bromoindoles
Welcome to the Technical Support Center for Bromoindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of bromoindoles. Bromoindoles are crucial intermediates in medicinal chemistry and materials science, but their synthesis is often plagued by issues of regioselectivity, over-bromination, and instability.
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the how, but the critical why behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing bromoindoles?
A1: The most prevalent byproducts depend on your synthetic route and conditions, but typically include:
-
Di- and Poly-brominated Indoles: Due to the high electron density of the indole ring, it is susceptible to further electrophilic attack after the first bromination.[1][2] This is especially common when using highly reactive brominating agents like elemental bromine (Br₂) or an excess of the reagent.[1][2]
-
Oxindole Byproducts: These can form through oxidation of the indole ring. For instance, the reaction of indoles with N-bromosuccinimide (NBS) in aqueous or alcohol-containing solvents like tert-butanol can lead to the formation of oxindoles and bromooxindoles.[1][2][3]
-
Regioisomers: While electrophilic attack is kinetically favored at the C3 position, bromination can occur at other positions (C2, C5, C6, etc.) depending on the substitution pattern of the indole, the presence of protecting groups, and the reaction conditions.[1][4]
-
N-N Bond Cleavage Products: In the context of the Fischer indole synthesis, cleavage of the hydrazone intermediate under harsh acidic conditions is a known failure mode that can lead to various byproducts.[1][5]
Q2: Why is regioselectivity such a major challenge in indole bromination?
A2: The challenge arises from the nuanced electronic properties of the indole ring system. The C3 position is the most electron-rich and nucleophilic, making it the preferred site for electrophilic attack under kinetic control.[6][7] However, the intermediate cation (sigma complex) formed upon attack at the C2 position can also be stabilized by resonance with the benzene ring.[8][9] The balance between C3 and C2 (or other positions) attack is sensitive to:
-
Steric Hindrance: Bulky groups at C2 or on the indole nitrogen can favor C3 attack.
-
Protecting Groups: An N-protecting group, especially an electron-withdrawing one, can decrease the nucleophilicity of the C3 position, potentially favoring attack at the benzene ring (e.g., C5).[10]
-
Reaction Conditions: The choice of solvent, temperature, and brominating agent can shift the regiochemical outcome.[2]
Q3: My 3-bromoindole product seems to decompose during workup or on storage. Is this normal?
A3: Yes, instability can be a significant issue, particularly for 3-bromoindoles. These compounds can be sensitive to acid, light, and air.[11][12] Decomposition can occur during acidic workups or upon purification on silica gel. It is crucial to neutralize any acid (like HBr) formed during the reaction.[2][12] For storage, keeping the purified product in a cool, dark, and inert environment is highly recommended.[2]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Over-bromination — My reaction yields a mixture of mono-, di-, and even tri-brominated indoles.
Potential Causes & Mechanistic Insight: This is a classic problem of reactivity control. The indole ring is highly activated towards electrophilic aromatic substitution. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent subsequent bromination, leading to a mixture of products. This is exacerbated by using highly reactive brominating agents or running the reaction at elevated temperatures.
Recommended Solutions:
-
Control Stoichiometry: Carefully use only 1.0 to 1.05 equivalents of your brominating agent. Adding the reagent slowly or portion-wise helps maintain a low concentration, favoring mono-substitution.[1][2]
-
Lower the Reaction Temperature: Perform the reaction at 0°C or lower.[2] Lower temperatures increase the selectivity of the reaction by favoring the pathway with the lowest activation energy, which is typically mono-bromination at the most reactive site.
-
Switch to a Milder Brominating Agent: If elemental bromine (Br₂) is causing over-bromination, switch to a less reactive source. N-bromosuccinimide (NBS) is often the reagent of choice as it provides a low, steady concentration of electrophilic bromine.[2][13] Pyridinium bromide perbromide is another effective and selective alternative.[2][12]
| Brominating Agent | Relative Reactivity | Common Byproducts | Recommended For |
| Bromine (Br₂) | High | Poly-brominated species, acid-catalyzed degradation | When high reactivity is needed and conditions are strictly controlled |
| N-Bromosuccinimide (NBS) | Moderate | Oxindoles (in aqueous media), radical byproducts (with initiator) | Selective mono-bromination at C3; allylic/benzylic bromination |
| Pyridinium Bromide Perbromide | Moderate-Low | Fewer acid-related byproducts | Clean mono-bromination, especially when HBr sensitivity is a concern |
Issue 2: Incorrect Regioisomer — I'm getting bromination on the benzene ring (e.g., C5) instead of the pyrrole ring (C3).
Potential Causes & Mechanistic Insight: This typically occurs when the C3 position is either sterically blocked or electronically deactivated. The use of a strong electron-withdrawing protecting group on the indole nitrogen (e.g., tosyl or sulfonyl) significantly reduces the electron density of the pyrrole ring, making the benzene ring comparatively more nucleophilic.
Recommended Solutions:
-
Change the N-Protecting Group: If you are using a strongly deactivating group, consider switching to a less deactivating one like Boc (tert-butyloxycarbonyl) or even proceeding without protection if the substrate allows.[2]
-
Modify Reaction Conditions: Directing bromination to specific positions on the benzene ring often requires a specific synthetic strategy, such as starting with an already brominated aniline in a Fischer indole synthesis or using a directed metalation approach.[1] For direct bromination, protecting the C2 and C3 positions (e.g., via N-acetylation and sulfonation) can effectively direct bromination to the C5 position.[1][14]
Protocol: Selective C5-Bromination of Indole via Protection Strategy[1][14]
-
Sulfonate Protection (C2): Dissolve indole (1 eq) in an appropriate solvent and react with sodium bisulfite (2 eq) in water to form the sodium indoline-2-sulfonate adduct.
-
N-Acetylation: Suspend the dried sulfonate adduct in acetic anhydride and heat to form sodium 1-acetyl indoline-2-sulfonate. This step protects both the nitrogen and the C2 position.
-
Bromination (C5): Dissolve the acetylated intermediate in water at low temperature (0-5°C). Slowly add bromine (1 eq) dropwise. The protecting groups direct the electrophilic attack to the C5 position.
-
Deprotection: Quench excess bromine with sodium bisulfite. Raise the pH with a strong base (e.g., NaOH) and heat to hydrolyze both the acetyl and sulfonate groups, yielding 5-bromoindole.
Issue 3: Formation of Oxindole Byproducts.
Potential Causes & Mechanistic Insight: Oxindole formation is a common side reaction when using NBS, particularly in the presence of nucleophilic solvents like water or t-butanol.[2][3] The proposed mechanism involves the initial electrophilic attack of bromine at the C3 position, followed by the attack of a water or alcohol molecule at the C2 position, leading to the formation of an intermediate that rearranges to the oxindole.[3]
Recommended Solutions:
-
Use Anhydrous Solvents: The most effective solution is to conduct the reaction under strictly anhydrous conditions. Use dry, aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄).[2]
-
Avoid Protic/Nucleophilic Solvents: Specifically avoid using water, methanol, ethanol, or tert-butanol as the solvent if oxindole formation is a concern.[2][3]
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve common issues in bromoindole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis of 5-Bromo Indole [erowid.org]
Technical Support Center: Purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Welcome to the technical support center for the purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS No. 72016-68-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important indole derivative. As a key building block in medicinal chemistry, its purity is paramount for reliable downstream applications.[1][2] This document provides a structured, question-and-answer-based approach to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis.[3][4][5] In this case, potential impurities include:
-
Unreacted Starting Materials: Such as (4-bromophenyl)hydrazine and ethyl levulinate.
-
Diastereomeric or Regioisomeric Byproducts: In some variations of the Fischer indole synthesis, alternative cyclization pathways can lead to isomeric indole derivatives.
-
Polymeric Materials: Acid-catalyzed conditions can sometimes lead to the formation of polymeric tars.
-
Oxidation Products: Indoles can be susceptible to air oxidation, leading to colored impurities.
Q2: My crude product is a dark oil. How can I best proceed with purification?
A2: A dark, oily crude product is common and usually indicates the presence of polymeric impurities and other colored byproducts. The recommended first step is to perform a preliminary purification by filtration through a plug of silica gel. This will remove the highly polar, colored materials.
Preliminary Purification Protocol:
-
Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel.
-
Dissolve your crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Pass the solution through the silica plug, eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Collect the eluent and concentrate it under reduced pressure. This should yield a cleaner, albeit still impure, product that is more amenable to further purification by column chromatography or recrystallization.
Q3: I am struggling to get good separation on my silica gel column. What can I do?
A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize Your Solvent System: The key to good separation is selecting the right eluent. Use Thin Layer Chromatography (TLC) to test various solvent systems. For this compound, a gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.[6] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.
-
Sample Loading: Dissolve your sample in the minimum amount of the initial, least polar eluent and load it onto the column in a narrow band. Overloading the column or using a strong solvent to dissolve the sample can lead to band broadening and poor separation.
-
Column Packing: Ensure your silica gel is packed uniformly without any cracks or air bubbles, as these can cause channeling and inefficient separation.
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" during recrystallization | The solvent is not ideal, or the solution is being cooled too quickly. | Select a solvent system where the compound has high solubility when hot and low solubility when cold. A mixture of ethyl acetate and hexanes is often effective for indole esters. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Multiple spots on TLC after column chromatography | Co-eluting impurities with similar polarity to the product. | Try a different stationary phase, such as alumina, or consider reverse-phase chromatography (C18 silica) if the impurities are more non-polar than the product. A shallower solvent gradient during elution can also improve separation. |
| Low recovery of the product after purification | The product may be partially soluble in the aqueous phase during workup, or it may be adsorbing irreversibly to the silica gel. | Ensure thorough extraction from the aqueous phase with an appropriate organic solvent like ethyl acetate. If using column chromatography, after eluting the product, flush the column with a more polar solvent (e.g., 5-10% methanol in DCM) to check for any retained product. |
| Product is still colored after purification | Presence of persistent, colored impurities, possibly due to oxidation. | Treatment of the crude product with activated carbon before the final purification step can help remove some colored impurities. Store the purified compound under an inert atmosphere (nitrogen or argon) and in the dark to prevent degradation. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude sample of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in a series of solvent systems with increasing polarity (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of the compound after it has been partially purified by column chromatography.
Materials:
-
Partially purified this compound
-
Ethyl acetate
-
Hexanes (or petroleum ether)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, and flask)
Procedure:
-
Dissolution: Place the partially purified compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Insolubilization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: A decision-making workflow for the purification of this compound.
Characterization of Pure Product
To confirm the purity and identity of your final product, the following analytical data for a closely related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, can be used as a reference. The bromine atom in your target compound will cause characteristic shifts in the NMR spectra.[7]
Reference Spectroscopic Data for a Related Indole Ester:
| Technique | Expected Observations for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
| ¹H NMR | Signals corresponding to the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.0 ppm), a singlet for the methyl group on the indole ring (around 2.3 ppm), a singlet for the methylene group (around 3.4 ppm), and signals for the aromatic protons. The NH proton of the indole will appear as a broad singlet at a downfield chemical shift (e.g., ~10.8 ppm).[7] |
| ¹³C NMR | A signal for the ester carbonyl carbon (around 171 ppm), signals for the ethyl group carbons, the methyl group carbon, the methylene carbon, and the aromatic carbons of the indole ring.[7] |
| IR Spectroscopy | A strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹ and a characteristic N-H stretching vibration for the indole ring around 3300-3400 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (296.16 g/mol for the bromo derivative). |
It is highly recommended to obtain your own analytical data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compare it with the expected values to confirm the structure and assess the purity of your synthesized this compound.
References
- Vulcanchem. (n.d.). Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate.
- Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.).
- Wiley-VCH. (2007). Supporting Information.
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. PubChem Compound Database. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Smolecule. (n.d.). (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Isolate from the ethyl acetate fraction, (a) before recrystallization;....
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- SpectraBase. (n.d.). 1H NMR of methyl [4-bromo-2-((E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate.
-
Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
Reddit. (2023). How do I recrystallize this product? : r/chemistry. Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
- BLDpharm. (n.d.). 171513-35-2|Ethyl 2-(5-bromo-1H-indol-3-yl)acetate.
-
PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. Retrieved from [Link]
- ResearchGate. (n.d.). (A) Effects of ethyl acetate extraction, (B) n-hexane as the....
- Amanote Research. (n.d.). 2-[5-Bromo-1-(3-Chlorobenzyl)-2-Methyl-1h-Indol-3-Yl]acetic Acid.
- BLDpharm. (n.d.). 103858-52-2|Ethyl 4-bromo-1H-indole-2-carboxylate.
- Arctom. (n.d.). CAS NO. 72016-68-3 | this compound.
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
Sources
- 1. This compound [synhet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Welcome to the dedicated support center for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS: 72016-68-3). This guide is designed for our valued partners in research, science, and drug development. We understand that compound stability is paramount to the integrity and reproducibility of your experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter. Our goal is to empower you with the knowledge to not only solve problems but to prevent them through best practices in handling and storage.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability of this compound.
Q1: My solid-form compound has developed a yellowish or brownish tint over time. What is causing this discoloration?
A1: This is a classic sign of degradation, most likely due to oxidation of the indole ring. The indole nucleus is electron-rich and susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light or elevated temperatures. This process can form colored polymeric or oxidized byproducts. To mitigate this, always store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light.[1][2]
Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis. What could this impurity be?
A2: A new, more polar peak strongly suggests hydrolysis of the ethyl ester linkage. This reaction would yield the corresponding carboxylic acid, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid. Ester hydrolysis is significantly accelerated by acidic or, more notably, basic conditions.[3] Even trace amounts of moisture or residual acids/bases in your solvents or on glassware can catalyze this degradation over time. Ensure you are using anhydrous, neutral solvents and that your storage vials are scrupulously clean and dry.
Q3: My NMR spectrum shows a decrease in the integration of the ethyl ester protons and the appearance of a broad peak. What does this indicate?
A3: This observation is also consistent with ester hydrolysis. The triplet and quartet signals corresponding to the ethyl group (-OCH2CH3) would decrease in intensity, while the parent carboxylic acid is formed. The newly formed carboxylic acid proton (-COOH) would appear as a new, broad singlet, often far downfield. The presence of water in your NMR solvent (like DMSO-d6 or CDCl3) can cause this hydrolysis to occur in the NMR tube itself, especially if the sample is stored for an extended period before analysis.
Q4: Can I dissolve the compound in a buffer solution for my biological assays?
A4: Yes, but with extreme caution regarding the pH. Indole-3-acetic acid esters are known to hydrolyze easily in basic solutions.[3] It is critical to avoid pH values above 7.5. If possible, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol and perform the final dilution into your aqueous buffer immediately before the experiment. We recommend validating the compound's stability in your specific buffer system over the time course of your experiment. A simple time-point HPLC analysis of the buffered solution can confirm its integrity.
Q5: What are the ideal storage conditions for this compound to ensure long-term stability?
A5: Based on the chemical structure and general handling procedures for similar compounds, we have established the following optimal storage conditions.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down all potential degradation reactions (oxidation, hydrolysis). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich indole ring. |
| Light | Protected (Amber Vial) | Prevents photolytic degradation. |
| Container | Tightly Sealed | Prevents moisture ingress which can lead to hydrolysis.[2] |
| Form | Solid | More stable than solutions, which can accelerate degradation. |
Troubleshooting Guide: A Workflow for Stability Issues
When an experiment yields unexpected results, compound instability is a primary suspect. This workflow provides a logical sequence of steps to diagnose the problem.
Caption: Troubleshooting workflow for stability issues.
Understanding Potential Degradation Pathways
The primary vulnerabilities of this compound are the ester side chain and the indole ring. The diagram below illustrates the two most probable degradation pathways.
Caption: Potential degradation pathways of the target compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of this compound, a forced degradation study is essential.[4] This process intentionally stresses the compound to identify likely degradation products and establish stability-indicating analytical methods.[5]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermolytic stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector (or LC-MS)
-
Photostability chamber (ICH Q1B option)
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. For the control, mix 1 mL of stock with 1 mL of ACN:Water (50:50).
| Condition | Stressor | Incubation Temperature | Incubation Time |
| Acid Hydrolysis | 0.1M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1M NaOH | Room Temp | 2 hours |
| Neutral Hydrolysis | Water | 60°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Compound as solid powder | 80°C | 48 hours |
| Thermal (Solution) | 1 mL Stock + 1 mL ACN:Water | 60°C | 24 hours |
| Photolytic (Solid) | Spread thin layer of solid | Photostability Chamber | Per ICH Q1B |
| Photolytic (Solution) | 1 mL Stock + 1 mL ACN:Water | Photostability Chamber | Per ICH Q1B |
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with ACN:Water (50:50).
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN, with UV detection at ~280 nm).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Identify the retention times of major degradation products. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] If degradation is too rapid (e.g., in base hydrolysis), repeat with milder conditions (lower temperature or shorter time).
-
This study will provide invaluable data on the compound's intrinsic stability, helping to refine handling procedures and validate analytical methods for quality control.[7]
References
-
Leveau, J. H., & Lindow, S. E. (2001). Indole-3-acetic acid (IAA) degradation pathways and gene clusters... ResearchGate. Available at: [Link]
-
Molina-Santiago, C., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]
-
Bialek, K., & Cohen, J. D. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Available at: [Link]
-
Sheng, H., et al. (2023). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Available at: [Link]
-
Nonhebel, H. M. (n.d.). The catabolism of indole-3-acetic acid in Zea mays endosperm. Digital Repository at the University of Maryland. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of indole derivatives as STING degraders. PubMed. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Schmidt, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Kumar, V., & Singh, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Appchem. (n.d.). This compound. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Navigating the Lability of Indole Compounds During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-containing molecules. The indole nucleus, a privileged scaffold in medicinal chemistry and natural products, is notoriously susceptible to degradation under various synthetic conditions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and actionable protocols to help you anticipate and mitigate these challenges, ensuring the integrity of your synthetic routes and the purity of your final compounds.
Section 1: Acid-Catalyzed Degradation and Polymerization
The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles, including protons. Under acidic conditions, this can lead to a cascade of unwanted side reactions, most notably polymerization and the formation of intractable tars.
FAQs and Troubleshooting
Q1: My reaction mixture turned into a dark, tarry mess upon addition of a strong acid. What is happening and how can I prevent it?
A1: This is a classic sign of acid-catalyzed indole polymerization. The underlying cause is the protonation of the indole ring, primarily at the C3 position, which is significantly more reactive than benzene (by a factor of 10¹³).[1] This protonation generates a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers.[2][3]
Causality Explained: The driving force for this polymerization is the high nucleophilicity of the C3 position of a neutral indole molecule attacking the electrophilic C2 position of an indoleninium cation. This process can repeat itself, leading to the formation of long-chain polymers.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Acid: Switch from strong Brønsted acids like HCl and H₂SO₄ to milder alternatives. Lewis acids such as ZnCl₂, BF₃·OEt₂, or even solid-supported acids can be effective while minimizing degradation. For notoriously sensitive substrates, consider using p-toluenesulfonic acid (p-TSA).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly slow down the rate of polymerization.
-
Control Stoichiometry and Addition Rate: If the acid is a reagent, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Protect the Indole Nitrogen: Introducing an electron-withdrawing group on the indole nitrogen (e.g., tosyl or Boc) can significantly decrease the nucleophilicity of the pyrrole ring, making it less prone to protonation and subsequent polymerization.[4]
Workflow for Mitigating Acid-Catalyzed Polymerization
Caption: Troubleshooting decision tree for tar formation.
Q2: I've observed the formation of discrete, higher molecular weight species in my mass spectrum analysis after an acidic workup. What are these?
A2: These are likely indole dimers or trimers, the initial products of acid-catalyzed polymerization.[2][3] Common dimeric structures include 2,3-dihydro-1H,1'H-2,3'-biindole, while trimers can have more complex structures like 2-[2,2-di(1H-indol-3-yl)ethyl]-aniline.[2] Even transient exposure to strong acid during an aqueous workup can be sufficient to cause the formation of these oligomers.
Experimental Protocol: Neutralizing Acidic Workup to Prevent Oligomerization
-
Quenching: At the end of the reaction, cool the mixture to 0 °C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring until the aqueous layer is neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH if your molecule contains base-labile functional groups.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Section 2: Oxidative Degradation
The electron-rich pyrrole moiety of the indole nucleus is also highly susceptible to oxidation. This can occur through deliberate use of oxidizing agents, or inadvertently through exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts.
FAQs and Troubleshooting
Q1: My indole-containing compound changes color (e.g., turns pink, red, or brown) upon standing in solution or on a silica gel column. What is causing this?
A1: This color change is a strong indicator of oxidative degradation.[5] The initial oxidation products are often indoxyl (1H-indol-3-ol) or oxindole, which can be further oxidized to isatin. These compounds can then participate in condensation reactions to form colored dimers and trimers, such as indigo and indirubin.[6][7] This process can be accelerated by exposure to air (O₂) and light.
Oxidative Degradation Pathway
Caption: Simplified pathway of oxidative degradation.
Q2: How can I prevent oxidative degradation during my reaction and workup?
A2: Preventing oxidation requires minimizing the exposure of your compound to oxygen and other oxidizing agents.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere of nitrogen or argon. This is particularly crucial for reactions involving transition metal catalysts, which can be sensitive to oxygen and also promote oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: For particularly sensitive compounds, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your reaction mixture or storage solutions.[5]
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Temperature Control: Keep the temperature as low as reasonably possible during reactions and workup.
Q3: I am using an oxidizing agent like m-CPBA or hydrogen peroxide in my synthesis. How can I control the reaction to avoid over-oxidation or side reactions with the indole nucleus?
A3: When using stoichiometric oxidants, careful control of reaction conditions is paramount.
-
Protect the Indole: If the indole ring is not the intended site of oxidation, protect the nitrogen with an electron-withdrawing group (e.g., -Tosyl) to reduce its reactivity.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity.
-
Stoichiometry: Use the minimum required amount of the oxidizing agent and add it slowly to the reaction mixture.
-
Reaction Monitoring: Carefully monitor the progress of the reaction by TLC or LC-MS to quench it as soon as the starting material is consumed.
Section 3: Issues in Specific Indole Syntheses
Many classical named reactions for indole synthesis employ harsh conditions that can lead to degradation.
FAQs and Troubleshooting
Q1: My Fischer indole synthesis is giving a very low yield and a lot of tar. I've already tried milder acids. What else can I do?
A1: Beyond acid-catalyzed polymerization, low yields in the Fischer indole synthesis can be due to several factors:[8]
-
Unstable Hydrazone: The hydrazone intermediate may be degrading under the reaction conditions. Consider forming the hydrazone in a separate, milder step before subjecting it to the cyclization conditions.
-
Side Reactions of the Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction) under acidic conditions.[8] To mitigate this, add the carbonyl compound slowly to the reaction mixture.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[9][9]-sigmatropic rearrangement and cyclization steps.[8] In such cases, higher temperatures may be necessary, but this must be balanced against the risk of decomposition.
Q2: I am attempting a Madelung synthesis, but the harsh conditions (strong base, high temperature) are destroying my starting material. Are there any milder alternatives?
A2: The classical Madelung synthesis is indeed limited by its harsh conditions.[10][11] Modern variations have been developed to address this:
-
Directed Ortho-Metalation: Using organolithium bases at lower temperatures can facilitate the cyclization under much milder conditions.
-
Smith-Modified Madelung Synthesis: This variant uses organolithium reagents to react with esters or carboxylic acids, proceeding through an intramolecular Peterson olefination to form the indole.[10]
Q3: My Reissert synthesis is not proceeding to the final indole, and I'm having trouble with the decarboxylation step.
A3: The Reissert synthesis involves multiple steps, and issues can arise at each stage.[11][12]
-
Reductive Cyclization: The reduction of the nitro group and subsequent cyclization can sometimes lead to a mixture of products if not carefully controlled.[13] Ensure your reducing agent (e.g., zinc in acetic acid) is of good quality and that the reaction is monitored closely.
-
Decarboxylation: The final decarboxylation of the indole-2-carboxylic acid often requires high temperatures, which can lead to degradation. If simple heating is ineffective or causes decomposition, consider alternative methods such as decarboxylation in a high-boiling solvent like quinoline with a copper catalyst, or using milder, more modern decarboxylation protocols.[13]
Section 4: Protecting Group Strategies and Purification Challenges
The judicious use of protecting groups and robust purification strategies are essential for success in indole chemistry.
FAQs and Troubleshooting
Q1: Which N-protecting group should I use for my indole?
A1: The choice of protecting group is highly dependent on the subsequent reaction conditions you plan to employ.
| Protecting Group | Stability | Common Deprotection Conditions | Notes |
| Tosyl (Ts) | Stable to strong acids, oxidizing agents, and many organometallic reagents.[4] | Strong base (NaOH, KOH), reductive cleavage (Mg/MeOH), Cs₂CO₃ in THF/MeOH.[4] | Strongly electron-withdrawing; deactivates the ring and directs lithiation to C2.[4] |
| Boc | Stable to basic and nucleophilic conditions. Labile to strong acids.[14][15] | TFA, HCl, thermal, or Lewis acids. Can sometimes be removed with strong bases. | Can be unstable to even mild acidic conditions (e.g., silica gel chromatography, aqueous workups with 0.1% TFA).[15] |
| SEM | Stable to a wide range of conditions, including some that cleave Boc and benzyl groups. | Fluoride sources (TBAF), strong acid. | A robust and versatile protecting group.[14] |
| Pivaloyl | Sterically bulky, protects both N1 and C2 positions.[14] | Strong base (e.g., LDA at elevated temperatures).[16] | Very difficult to remove, but useful for directing substitution away from C2.[16] |
Q2: My N-Boc protected indole seems to be partially deprotecting during silica gel chromatography. How can I avoid this?
A2: This is a common problem as silica gel is inherently acidic.
Solutions:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. Evaporate the solvent to obtain a free-flowing powder. Use this neutralized silica for your column.
-
Use Alumina: For basic or acid-sensitive compounds, chromatography on neutral or basic alumina can be a good alternative to silica gel.
-
Alternative Purification: If chromatography is consistently problematic, consider other purification methods such as recrystallization or distillation (if your compound is volatile). For highly polar indoles, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.[17][18][19]
Q3: I am struggling to separate my polar indole product from polar byproducts. What can I do?
A3: The purification of polar indoles can be challenging due to their strong interactions with polar stationary phases.
Strategies for Polar Indole Purification:
-
Reverse-Phase HPLC: This is often the method of choice for polar compounds. C18 or C8 columns with acetonitrile/water or methanol/water mobile phases are commonly used.
-
HILIC: For very polar indoles that do not retain on reverse-phase columns, HILIC is an excellent alternative.[17][18] It uses a polar stationary phase with a largely organic mobile phase.
-
Ion-Exchange Chromatography: If your indole has a net charge (e.g., amino or carboxylic acid functionality), ion-exchange chromatography can provide excellent separation.
-
Recrystallization: Do not underestimate the power of recrystallization. A systematic screen of different solvents and solvent systems can often yield highly pure material.
By understanding the inherent reactivity of the indole nucleus and anticipating potential degradation pathways, you can design more robust synthetic routes, troubleshoot effectively when problems arise, and ultimately improve the efficiency and success of your research.
References
- A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. (2025). Benchchem.
- Technical Support Center: Purification of Polar Indole Deriv
- Kim, S. J. (2021).
- The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. (2025). Benchchem.
- Madelung synthesis. (2023). In Wikipedia.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012).
- Mutulis, F., Gogoll, A., Mutule, I., Yahorava, S., Yahorau, A., Liepinsh, E., & Wikberg, J. E. S. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1846-1863.
- Proposed mechanism for the formation of indole dimer 38 and trimers 37.. (n.d.).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Prevention of Indole Compound Oxid
- (PDF) Reissert Indole Synthesis. (2019).
- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016).
- Indole Synthesis: Methods and Mechanisms. (2024). ChemicalBook.
- Reaction of Indole. (2021, August 29). YouTube.
- What can I use to purify polar reaction mixtures? (2023). Biotage.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Ma, Q., Qu, Y., Zhang, X., Shen, W., & Li, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions, 94, 1009-1014.
- Synthesis and Chemistry of Indole. (n.d.).
- Reissert indole synthesis. (2023). In Wikipedia.
- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). RSC Advances, 11(5), 2911-2933.
- (PDF) Madelung Indole Synthesis. (2018).
- Trimerisation of indole through laccase catalysis. (2006). Tetrahedron Letters, 47(29), 5143-5145.
- Corbett, M. D., & Corbett, B. R. (1993). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The International Journal of Biochemistry, 25(12), 1861-1865.
- Lukszo, J., & Tarnus, C. (1997). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International journal of peptide and protein research, 49(6), 522-528.
- Reissert-Indole-Synthesis.pdf. (2016).
- Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit.
- Shanker, B. S., & Bollag, J. M. (1993). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 59(6), 1873-1878.
- Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. (2025). Benchchem.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. (2025). Benchchem.
- Ma, Q., Qu, Y., Zhang, X., Shen, W., & Li, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2625.
- How can residues of indole be removed from a reaction mixture without using column chromatography? (2015).
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
- Fischer indole synthesis. (2023). In Wikipedia.
- Corbett, M. D., & Corbett, B. R. (1993). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The International journal of biochemistry, 25(12), 1861–1865.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1981). The Journal of Organic Chemistry, 46(4), 783-786.
- Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins. (1981). Biochimica et biophysica acta, 668(2), 233-244.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2020). ACS Omega, 5(25), 15469-15478.
- Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2017). Journal of Chemistry, 2017, 1-7.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- What compounds are unstable in a silica gel column (chrom
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific reports, 10(1), 10103.
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2004). Tetrahedron Letters, 45(37), 6961-6963.
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal.
- Oxidation of indole using chloroperoxidase and glucose oxidase immobilized on SBA-15 as tandem biocatalyst. (2010).
Sources
- 1. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction [mdpi.com]
- 6. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.org [mdpi.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Purification of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate. This valuable intermediate, often synthesized via the Fischer indole synthesis, can present purification challenges.[1][2][3][4] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. If you've employed the Fischer indole synthesis, common impurities include:
-
Unreacted starting materials: (4-Bromophenyl)hydrazine and ethyl levulinate (or a related keto-ester).
-
Side-products: Regioisomers of the indole, polymeric materials, and products from degradation under acidic and high-temperature reaction conditions.[1][4]
-
Residual acid catalyst: Brønsted or Lewis acids used to drive the cyclization.[4]
Q2: What is the best initial purification strategy for this compound?
A2: For a solid product, recrystallization is often the most efficient first step to significantly enhance purity. If the product is an oil or if recrystallization fails to remove closely related impurities, column chromatography is the recommended next step.[5]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, above its melting point. To resolve this:
-
Use a solvent pair: A good combination is a solvent in which the compound is highly soluble (like ethyl acetate or ethanol) and a co-solvent in which it is poorly soluble (like hexanes or water).[6][7] Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until you observe persistent turbidity. Allow the solution to cool slowly.
-
Lower the initial temperature: Dissolve the crude material at a slightly lower temperature to avoid supersaturation.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6][7]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system should provide a good separation (ΔRf > 0.2) between your product and impurities on a Thin Layer Chromatography (TLC) plate.[5] For this compound, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a standard choice.[7][8][9] Start with a low percentage of ethyl acetate and gradually increase the polarity.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield After Purification | Compound loss during aqueous workup. | Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent like ethyl acetate.[7] A brine wash of the combined organic layers can help break emulsions and remove excess water.[5][9] |
| Compound instability on silica gel. | Indole derivatives can sometimes be sensitive to the acidic nature of silica gel.[10] Consider deactivating the silica gel with a small amount of triethylamine in your eluent or using a different stationary phase like alumina. | |
| Broad Melting Point Range of Final Product | Presence of impurities. | Re-purify the product. If recrystallization was used, try column chromatography, or vice-versa. Consider using a different solvent system for recrystallization.[6] |
| The compound may exist in different crystalline forms (polymorphs). | Try dissolving the solid in a suitable solvent and slowly evaporating the solvent to encourage the growth of a single crystal form. | |
| Persistent Colored Impurities | Highly conjugated or polymeric byproducts. | A charcoal treatment during recrystallization can sometimes remove colored impurities. Alternatively, column chromatography is often effective at separating these types of impurities. |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of surfactants or fine particulate matter. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.[5] Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane Solvent System
This protocol is a robust starting point for purifying solid this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexanes to the hot solution until you observe persistent cloudiness (turbidity).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[7]
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).[7]
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will allow for the sequential elution of compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
A logical approach to purification is key. The following diagram outlines a typical workflow for purifying this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
-
Prosea. (n.d.). Ethyl Acetate Extraction. Retrieved from [Link]
-
Organic Syntheses. (2007). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Org. Synth. 2007, 84, 262. Retrieved from [Link]
-
MDPI. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]. Retrieved from [Link]
-
AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles. Retrieved from [Link]
-
Quora. (2019). Do you prefer to use ethyl acetate or water for liquid-liquid extraction? Why?. Retrieved from [Link]
-
PubMed. (1975). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
Zhengzhou Tiei Extraction Technology Co., Ltd. (2024). Ethyl Acetate Extraction and Separation Equipment. Retrieved from [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
ResearchGate. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Compound extraction rectification separation method of ethyl acetate.
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2012). 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). 5-bromoindole preparation method.
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Indole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic work. The indole scaffold is a cornerstone of countless natural products and pharmaceuticals, but its nuanced reactivity presents a significant synthetic hurdle.[1][2][3] Achieving precise functionalization at a single desired position—be it on the pyrrole or the benzene ring—is often the difference between a successful synthesis and a complex, inseparable mixture.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why specific outcomes occur and how you can manipulate reaction parameters to achieve your desired regiochemical control.
Section 1: Foundational Principles of Indole Reactivity
Before troubleshooting specific reactions, it is critical to understand the inherent electronic properties of the indole nucleus.
FAQ: Why is the C3 position the default site for electrophilic attack on a simple, N-unsubstituted indole?
Answer: The high reactivity of the C3 position is a direct consequence of its electronic structure. From a molecular orbital perspective, the Highest Occupied Molecular Orbital (HOMO) of indole has its largest coefficient at the C3 carbon. This makes it the most electron-rich and nucleophilic position, and therefore the most susceptible to attack by electrophiles.
Mechanistically, electrophilic attack at C3 proceeds through a cationic intermediate (a Wheland intermediate) where the positive charge is effectively stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. In contrast, attack at C2 leads to a less stable intermediate where the nitrogen lone pair cannot delocalize as effectively. Attack on the benzene ring (C4-C7) is even less favorable as it disrupts the stable benzene aromatic system.[3][4][5]
Caption: Relative nucleophilicity of positions on the indole scaffold.
Section 2: Troubleshooting C3 vs. C2 Functionalization
The classic challenge in indole chemistry is controlling selectivity between the two positions on the pyrrole ring. While C3 is electronically favored, steric and catalytic factors can be leveraged to favor C2.
FAQ: My Friedel-Crafts acylation is producing low yields and a significant amount of intractable polymer. What is causing this and how can I fix it?
Answer: This is a very common problem. The high nucleophilicity of indole, especially at C3, makes it prone to polymerization under the strongly acidic conditions of a typical Friedel-Crafts reaction (e.g., AlCl₃, SnCl₄).[6] The initially formed 3-acylindole product is less electron-rich and less reactive than the starting indole, but the unreacted indole can attack the protonated acylindole, initiating oligomerization.
Troubleshooting Steps:
-
Switch to Milder Lewis Acids: Strong Lewis acids are often the culprits. Using milder, more oxophilic catalysts can dramatically improve yields and prevent polymerization.
-
Zinc Oxide (ZnO) or Iron (Fe) powder: These have been shown to be highly effective, inexpensive, and environmentally benign catalysts for the regioselective C3-acylation of indoles, often under solvent-free conditions.[7][8]
-
Y(OTf)₃ in an Ionic Liquid: This system provides a green and highly efficient alternative, often with very short reaction times under microwave irradiation.[8]
-
-
Use a Deep Eutectic Solvent: A deep eutectic solvent like [CholineCl][ZnCl₂]₃ can act as both the catalyst and the solvent, providing a mild and recyclable medium for highly regioselective C3-acylation without the need for N-protection.[9]
-
Consider N-Protection (with caution): Protecting the indole nitrogen with an electron-withdrawing group (e.g., phenylsulfonyl, tosyl) can decrease the overall nucleophilicity of the ring, reducing the rate of polymerization.[6][10] However, this adds extra steps to your synthesis (protection/deprotection).
Detailed Protocol: Iron-Powder-Promoted Regioselective C3-Acylation
This protocol is adapted from methodologies proven to be effective and simple for achieving high yields of 3-acylindoles without N-protection.[7]
-
Preparation: In a round-bottom flask, add the indole (1.0 equiv), the desired acyl chloride (1.5 equiv), and iron powder (catalytic amount, e.g., 10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically performed under solvent-free conditions. Monitor the reaction progress by TLC. Reaction times are often short (30-60 minutes).
-
Workup: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the iron catalyst.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
FAQ: How can I achieve selective functionalization at the C2 position?
Answer: Overriding the inherent C3 preference requires a specific strategy. There are two primary approaches:
-
Blocking the C3 Position: The most straightforward method is to use an indole that is already substituted at C3. In this case, electrophilic attack will be directed to C2, assuming the substituent is not removable under the reaction conditions.
-
Using a Directing Group (DG) on Nitrogen: This is the most powerful and common strategy in modern organic synthesis. A directing group installed on the indole nitrogen can chelate to a transition metal catalyst, delivering the catalytic reaction to the adjacent C2 position.
Data Table: Comparison of Conditions for C2 vs. C3 Arylation
| Parameter | C3-Selective Arylation (Electrophilic) | C2-Selective Arylation (Directed C-H Activation) |
| Indole Substrate | Free (NH) or N-Alkyl | N-Protected with Directing Group (e.g., N-pyrimidyl) |
| Catalyst System | "Ligand-free" Pd(OAc)₂ or Pd(OTs)₂ | Pd(OAc)₂, Rh(III), or Ru(II) complexes with specific ligands |
| Mechanism | Electrophilic Aromatic Substitution | Chelation-Assisted C-H Metallation |
| Key Challenge | Preventing C2-arylation and polymerization | Synthesis and removal of the directing group |
| Reference | [11][12] | [4][13] |
Section 3: Advanced Regiocontrol: Functionalizing the Benzene Ring (C4-C7)
Accessing the benzenoid C-H bonds of indole is significantly more challenging due to their lower reactivity compared to the pyrrole ring.[2][3][14][15] Success almost exclusively relies on directing group strategies.
FAQ: My attempts at C4-functionalization are failing, resulting in either no reaction or a mixture of C2/C3 products. What am I doing wrong?
Answer: Achieving regioselectivity on the benzene ring requires precise orchestration of the directing group, catalyst, and reaction conditions. Failure often stems from a mismatch in these components.
Caption: Troubleshooting workflow for directing group-assisted C4-functionalization.
Troubleshooting Deep Dive:
-
Directing Group Mismatch: Not all directing groups work for all positions. A C3-carbonyl (aldehyde, ketone) group is effective for directing to the C4 position because it forms a stable 6-membered pallada- or rhodacycle intermediate.[16][17] In contrast, an N-P(O)tBu₂ group typically directs to the C7 position.[14][18] Ensure your chosen DG is known to direct to the desired position.
-
Catalyst Incompatibility: The catalyst must be able to coordinate effectively with your directing group. For example, Rh(III) catalysts have shown excellent efficacy for C4-functionalization of unprotected indoles bearing a C3-aldehyde directing group.[16][19] Palladium catalysts are also widely used but may require different ligands or conditions.[17]
-
Sub-optimal Conditions: C-H activation reactions are highly sensitive.
-
Oxidant/Additive: Many of these reactions are oxidative and require a silver salt (e.g., AgOAc) as an oxidant and halide scavenger.[17]
-
Solvent: Highly polar or acidic co-solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) are often required to facilitate the C-H activation step.[17]
-
Temperature: These reactions often require elevated temperatures (100-130 °C) to overcome the high activation energy of C-H bond cleavage.
-
Diagram: Mechanism of C3-Aldehyde Directed C4-Functionalization
Caption: Simplified mechanism for C4-functionalization via a C3-directing group.
Section 4: Special Topics
FAQ: How does protecting the indole nitrogen affect regioselectivity?
Answer: N-protection has a profound impact.
-
Steric Hindrance: A bulky N-protecting group (like SEM or Benzyl) can sterically hinder the C2 position, further enhancing the intrinsic preference for C3 functionalization in some reactions.[10]
-
Electronic Effects: An electron-withdrawing N-protecting group (like tosyl or phenylsulfonyl) reduces the nucleophilicity of the entire indole ring.[6][10] This can be beneficial in preventing polymerization in acid-catalyzed reactions.[6] However, it also makes the indole less reactive overall, potentially requiring harsher conditions. In transition metal-catalyzed reactions, these groups can completely switch selectivity from C3 to C2 by acting as directing groups.[11]
-
Acidity Modulation: In oxidative coupling reactions, the acidity of the medium and the nature of the N-protecting group are correlated, influencing both reaction rate and C2/C3 selectivity.[10]
FAQ: I am getting a mixture of N-alkylation and C3-alkylation. How can I favor N-alkylation exclusively?
Answer: The competition between N- and C-alkylation is governed by the reaction conditions, particularly the base and solvent, which dictate the position of deprotonation.
-
To favor N-alkylation: Use a strong base that will completely deprotonate the indole nitrogen to form the indolide anion (e.g., NaH, KHMDS in an aprotic solvent like THF or DMF). The resulting anion is highly nucleophilic at the nitrogen, leading to selective N-alkylation.
-
To favor C3-alkylation: Use conditions that do not fully deprotonate the indole. Catalytic systems, such as dinuclear zinc complexes, can create a coordination environment that favors electrophilic attack at C3 while suppressing N-alkylation, even with reactive electrophiles like N-Boc imines.[20][21] Interestingly, switching the protecting group on the imine electrophile (e.g., from N-Ts to N-Boc) can invert the regioselectivity from C3- to N-alkylation under these catalytic conditions.[20]
References
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synlett. [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (2006). Organic Letters. [Link]
-
Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). Organic Letters. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
-
Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). Organic Letters. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]
-
Functionalization of indoles by transition metal‐catalyzed carbene transfer from diazocompounds. ResearchGate. [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (2019). Chemical Communications. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. [Link]
-
(PDF) Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2021). National Institutes of Health. [Link]
-
Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2010). Organic Letters. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). Molecules. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (2005). Journal of the American Chemical Society. [Link]
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate. [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (2016). RSC Advances. [Link]
-
C2 vs. C3 functionalisation of the oxindole scaffold. a) Metal‐ and organocatalytic methods. ResearchGate. [Link]
-
An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. (2022). National Institutes of Health. [Link]
-
Minisci reaction. Wikipedia. [Link]
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. (2009). Journal of the American Chemical Society. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. scite.ai. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017). National Institutes of Health. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). The Journal of Organic Chemistry. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2021). Chemical Science. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. (2017). Angewandte Chemie International Edition. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2019). Molecules. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. (2022). Organic & Biomolecular Chemistry. [Link]
-
Regiodivergent gold(i)-catalysed rearrangements in indole synthesis. (2021). Organic Chemistry Frontiers. [Link]
-
Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. (2023). Organic Letters. [Link]
-
Photocatalytic enantioselective Minisci reaction of β-carbolines and application to natural product synthesis. (2022). Chemical Science. [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our focus is on a critical, yet often overlooked, parameter: the profound effect of the reaction solvent on the success of the synthesis.
The primary and most robust method for synthesizing this indole derivative is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (4-bromophenyl)hydrazine and ethyl levulinate. The choice of solvent in this process is not merely about dissolving reactants; it governs reaction temperature, influences catalyst efficacy, dictates reaction kinetics, and can be the root cause of either a high-yielding, clean reaction or a low-yielding mixture plagued by impurities.[3][4]
Core Synthesis Pathway
The reaction proceeds via an acid-catalyzed intramolecular cyclization, a hallmark of the Fischer indole synthesis.[1]
Caption: Fischer indole synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most widely employed and reliable method is the Fischer indole synthesis.[5] This process involves reacting (4-bromophenyl)hydrazine (or its hydrochloride salt) with ethyl levulinate in the presence of an acid catalyst.[1] The reaction can be performed as a one-pot synthesis where the intermediate hydrazone is formed in situ and immediately cyclized under heat to form the final indole product.[4]
Q2: Why is solvent selection so critical for the success of this synthesis?
Solvent choice is a master variable that influences multiple reaction parameters simultaneously:
-
Temperature Control: The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure. The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[3][6]
-
Catalyst Activity: The solvent affects the strength and solubility of the acid catalyst. For instance, Lewis acids like ZnCl₂ or AlCl₃ are highly sensitive to moisture, requiring anhydrous solvents.[7] Brønsted acids may have different acidities and catalytic activities in various media.[6]
-
Intermediate Stability: The key hydrazone and subsequent intermediates can be unstable.[8] The solvent can influence their stability; for example, highly polar or strongly acidic conditions might promote degradation or unwanted side reactions.
-
Reaction Kinetics: Solvent polarity can impact the rate of the key[6][6]-sigmatropic rearrangement step in the mechanism, thereby affecting the overall reaction time and efficiency.[9]
-
Work-up and Purification: The choice of solvent directly impacts the ease of product isolation. A solvent in which the product is sparingly soluble at room temperature can simplify purification by allowing for precipitation upon cooling.
Q3: What are the characteristics of an effective solvent for this reaction?
An ideal solvent for this synthesis should possess several key attributes:
-
High Boiling Point: A boiling point between 80-140 °C is often desirable to provide sufficient thermal energy for the cyclization step.[6]
-
Inertness: The solvent should not participate in side reactions with the starting materials, intermediates, or the final product.
-
Appropriate Polarity: Polar solvents are generally effective, as they can help stabilize charged intermediates in the acid-catalyzed mechanism.[6] Acetic acid is a common choice as it serves as both a polar solvent and a moderately strong acid catalyst.[10]
-
Catalyst Compatibility: The solvent must be compatible with the chosen acid catalyst. For example, using protic solvents like ethanol with highly reactive Lewis acids can lead to catalyst deactivation.
Q4: Can this synthesis be performed without a solvent?
Yes, solvent-free, or "neat," conditions are a viable and increasingly popular green chemistry alternative.[11] This can be achieved through mechanochemical methods (ball-milling) or simply by heating the mixture of reactants with a solid acid catalyst.[4][12] Advantages include reduced waste, potentially faster reaction times, and simplified work-up.[12] However, this method can sometimes lead to localized overheating and increased formation of tarry byproducts if not carefully controlled.[6]
Troubleshooting Guide: Solvent-Related Issues
Problem: My reaction yield is very low or I'm recovering only starting material.
This is a common issue in Fischer indole synthesis and can often be traced back to solvent and temperature mismanagement.[4][8]
-
Possible Cause 1: Sub-optimal Reaction Temperature. The energy barrier for the cyclization step is significant. If your solvent's boiling point is too low (e.g., ethanol, ~78 °C), the reaction may not have enough energy to proceed at a reasonable rate.
-
Solution: Switch to a higher-boiling point solvent. Acetic acid (BP ~118 °C) or toluene (BP ~111 °C) are excellent alternatives that provide a higher reflux temperature. Microwave-assisted synthesis can also be used to safely superheat the reaction mixture above the solvent's boiling point, often leading to dramatically reduced reaction times and improved yields.[6][10]
-
-
Possible Cause 2: Ineffective Catalysis. The acid catalyst may not be functioning correctly in your chosen solvent.
-
Solution: If using a Lewis acid (e.g., ZnCl₂), ensure your solvent is rigorously anhydrous, as water will deactivate the catalyst.[7] If using a Brønsted acid, consider a solvent that promotes its acidic character. Polyphosphoric acid (PPA) can sometimes be used, acting as both the catalyst and the solvent, especially for less reactive substrates.[6]
-
Problem: My reaction produces a large amount of black, intractable tar.
Tar formation is a classic sign of decomposition, usually caused by conditions that are too harsh.[6]
-
Possible Cause: Reaction Temperature is Too High or Acid is Too Strong/Concentrated. While heat is necessary, excessive temperatures, especially in the presence of strong mineral acids like H₂SO₄, can cause the sensitive indole product and intermediates to polymerize or degrade.[6][8]
-
Solution 1: Choose a solvent that provides a "sweet spot" for temperature. If toluene (111 °C) is causing charring, consider refluxing in a lower-boiling solvent like ethanol but with a more potent catalyst system (e.g., a stronger Lewis acid) to compensate for the lower temperature.
-
Solution 2: Replace strong mineral acids with a milder catalyst/solvent system. Refluxing in glacial acetic acid often provides a more controlled and gentler acidic environment, minimizing degradation while still being effective for cyclization.[12]
-
Problem: The final product is difficult to isolate and purify from the crude mixture.
Purification challenges often arise from the properties of the solvent used in the reaction.[8]
-
Possible Cause: High Product Solubility. The product may be highly soluble in the reaction solvent (e.g., DMF, acetic acid), making precipitation or direct crystallization difficult.
-
Solution: After the reaction is complete, neutralize the acid catalyst (e.g., with aqueous sodium bicarbonate) and perform a liquid-liquid extraction into a solvent like ethyl acetate or dichloromethane.[13] If the reaction is run in a non-polar solvent like toluene, the product may precipitate upon cooling, allowing for simple filtration. This strategy should be considered during the initial experimental design.
-
Data Presentation: Summary of Solvent Effects
The following table provides a comparative summary of how different solvents can influence the synthesis of this compound. (Note: Values are representative and can vary based on the specific catalyst, scale, and reaction time).
| Solvent | Typical Catalyst | Boiling Point (°C) | Relative Reaction Time | Typical Yield Range (%) | Key Considerations & Potential Issues |
| Ethanol | HCl, H₂SO₄, p-TsOH | 78 | Long | 30-50% | Low temperature may lead to incomplete reaction; requires longer reflux times. |
| Acetic Acid | Self-catalyzed, ZnCl₂ | 118 | Moderate | 60-85% | Excellent choice, acts as both solvent and catalyst; can be difficult to remove during work-up.[10] |
| Toluene | p-TsOH, ZnCl₂, PPA | 111 | Moderate | 55-75% | Good for azeotropic removal of water; product may precipitate on cooling, simplifying isolation. |
| DMF | LiBr, Li₂CO₃ | 153 | Short | 40-60% | High boiling point can reduce reaction time but may also increase side product formation; difficult to remove.[6] |
| Solvent-Free | Solid Acid (Amberlite) | N/A | Very Short | 70-90% | Environmentally friendly; risk of localized overheating and tarring; requires careful temperature control.[4][11] |
Experimental Protocol: General Procedure
This protocol provides a general methodology that can be adapted based on the chosen solvent system.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.1 eq).
-
Solvent and Catalyst Addition:
-
For Acetic Acid: Add glacial acetic acid (5-10 mL per gram of hydrazine).
-
For Toluene: Add toluene (5-10 mL per gram of hydrazine) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
For Ethanol: Add absolute ethanol (5-10 mL per gram of hydrazine) and a few drops of concentrated sulfuric acid.
-
-
Reaction: Heat the mixture to reflux. The required temperature and time will depend on the solvent (see table above). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using acetic acid or an acid catalyst, slowly pour the mixture into a beaker of ice water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.[8]
Troubleshooting Workflow: Low Yield Optimization
Caption: Decision tree for troubleshooting low yields.
References
- BenchChem Technical Support. (2025). Troubleshooting low yields in the synthesis of 5-substituted indoles. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBmYOH-QZL6EO7V6tNqRv5GC8GRoqh26TEve7dDj0IiwEItof5yEGecFrMexq0xEzNeybZ61IDnvgIoVNGsiSv7Z-N-vhCHIsmQmpGTNBGc_KyjFBU-7nwFf7_aAU3BTC4QxPce-4uwek5TwnRw0iWgvLJsmpY-zA6hGuttu3hN6_O3BcHVDOW_AKt2vh65IHytnYeTGsKwOyOnGut_l8=]
- BenchChem Technical Support. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWF-Kj-eHjO8XEwC6PQk_AyuWOToZJZ2ZIRvzWaRrErB9RavIWNc2Zgri1vkjv-KZ277SGzHkSuIzbNR3KFKLfUvcSbg404Z9jw7UJaL9O9pJxtseSW-kmvOtwGUMcXS1Nap1c0a4Fe5flY4g1tohFZgAYwYsEhd_kzIGrFd17vb63e_HgcVjWZovCDbTCvMYL5TIo_cl3jfGhRDgUmQ==]
- BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of 1H-indol-4-ol derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8HajxXsgih9YE4oLawuTSBkzItZIjAm1LoAckLfAxbs_dmKSTcQCsalLpSVThxJu_GM4Uu6bOOnTD5Ldnz_WHzVEraj7pQRmJZeEdCX1JUKQw0eOq3SAvBOZSZnx0lXbfWv0WC-Y7JONgvrBPTcUO-7YlOe_eZsNqTUEruqO3ddM7w5ZR2J3WXU5BOxpecJX_urIkhCzThESOuCKqhNppvxk=]
- BenchChem Technical Support. (2025). Troubleshooting low yield in Friedel-Crafts synthesis of indole derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDX4AEHY49cJjgQ26cIuVUsPAjBMX7UcDVmOlfNGz9USf1OW-FtewNnoshAn9gusY-UvH3nLqLHvXfS1GYVlHPPS7vekUBWn9n7WxGIPl9bkP9n319lxxVC1rr0xgcKwz-G_Chw_ckM-pciM_bPJA1ckfhzcFLXLXDP4coFFG6BFoBbvJQ3Gcre4y_8ZPE69EfyQS2QsC8d1NB1gKwiiP88PayW7NeKeo=]
- BenchChem Technical Support. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqi9kCZ_umHbMRpTS-nvXhej3Y46V80B-N3V19LgZe9TD1GOC9UWnWzaW2kMyYW9ZA24lCegkJ7uelq20S2Yd_XVrXD-XX-bGoJ_WYjIkVZkBPIuwspNy-lkm5tVO-zWSkiam7I1zGS6EUqbzByz0p_ppAkOW-5rVe88p8Wt-243BLWrQ0aUZVf5gfTV1i2PuYGqZRo5xDn5h_9A8]
- Various Authors. (n.d.). Cyclization of alkynes under metal-free conditions: synthesis of indoles. IntechOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPoWz5SpAAl5ECIYbgBhwiFbbuPEtbGZl2tl7IICOoOm1KUyGWINnyCdtz_A4CikR5CTEDdXzlgL1KOOZtWEY6TYdeqyY1T3H7abnv5HahDu50dDOnFf5lOp2IPiDKfQ28HfxO9nRsjOAFKK-QB_pCdr1aNCKhforuVg==]
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5a_S4cmP-9dT9xuxbjMbVwyc3ZyhzYgsEazMrH1Qc7cLDbkT3a5woiilICxX7vQpwzectzPJYVGReNIcJMNNzOKfYaXWq9VkIeAekIHJ5Huq7w6LxLWqioA6P8BrXWHBEB0tHGd-yoFKz7QtKXF0itXFw8lNAvrBIk0whpPX0mp5Z47-VfdYZUhFulJA4g==]
- SynHet. (n.d.). This compound. SynHet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFKGUlLYJp6ElIxMHWNG6I441U6q3fdmetOD_-I2lKGq8SmssUB6Vn7g0ZgyAb2RkFfIiH8H0zwN82J33hZ9FheewhMLIMcvpiFE0ECr0vuokm7dRiemQw7nDPQy1lT6JTEeou]
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiJKtuLLZptII3RVOql06Sw_BspQiWN_0EjQ_VGOrN5YZT5AbYM_MHIci6JVpoZFSwUZnHht1JFaxp5q3MswbDrSIhV1r-G4XkmW9YMbE8JZJZV00XGKd-y8Eil2pllSgc7MdSHLqNXshmofH8V-LAFL5ugydNdZPmZiYWp108eA==]
- Gutmann, B., & Kappe, C. O. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3219. [URL: https://www.mdpi.com/1420-3049/25/14/3219]
- chemeurope.com. (n.d.). Japp-Klingemann reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpohP5OuhOta5qPLG27C3-RSYPWgGq31nFpALhkVt9amE0XqjucQIn1iTXvjOssK8FpDE1tnhSjWDltotqwL76MKkCvlAN1CUeFVltt4WZVdS7RKNEvVIfngKvHi1FJpT2I-4NSdaJaBGPLT53Pw5DXpMw1nL1wAaKQtp4l0Y6wWIy]
- Hughes, D. L. (2005). Fischer indole synthesis in the absence of a solvent. ResearchGate. [URL: https://www.researchgate.net/publication/250058882_Fischer_indole_synthesis_in_the_absence_of_a_solvent]
- BenchChem Technical Support. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhjzo8_mHXAcuX53m4_x4u0RzjutpQWqUwkMX8EVM7fyqpGgXm6CZAReQSaJXabZYzkhHZ0Yv1NQEt-eE0_YNxD9tXXIsgKrsIwGGDNT4ITD3wThAJ8crhLxucvKIqlvWKhbgq1bs79_tN5EGKesPgaN-LO4y647RLu-vp78qDuzDjHja5gvVCzffEJqv-fm6QoMwk3Sy74vza4m88aMwF9V]
- Cera, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(11), 2993. [URL: https://www.mdpi.com/1420-3049/23/11/2993]
- Capriati, V., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4457-4464. [URL: https://doi.org/10.1039/D2GC00724J]
- Various Authors. (2015). How to get the maximum yield for the Fisher Indole synthesis? ResearchGate. [URL: https://www.researchgate.net/post/How-to-get-the-maximum-yield-for-the-Fisher-Indole-synthesis]
- Reddy, G. S., et al. (2024). Ca(II)-Catalyzed Cascade Reaction of Tryptamines with Propargylic Alcohols: Temperature-Driven Ring Opening and Closing via the Allene Migration Pathway for the Synthesis of Pyrrolo[1,2-a]indoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c04288]
- Wang, Y., et al. (2018). Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives. Green Chemistry, 20(1), 159-164. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c7gc02996a]
- Wikipedia contributors. (n.d.). Japp–Klingemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize one of the most critical parameters in indole ring formation: temperature . Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, practical guidance in a question-and-answer format, grounded in mechanistic principles and field-proven experience.
Part 1: General Principles & FAQs on Temperature Optimization
This section addresses common questions about the role of temperature that apply broadly across various indole synthesis methodologies.
Q1: Why is reaction temperature such a critical parameter to control in my indole synthesis?
A: Temperature is arguably the most influential kinetic parameter in any chemical reaction. In indole synthesis, it directly governs:
-
Reaction Rate: Most indole syntheses, such as the classic Fischer, Bischler, and Madelung methods, require significant thermal energy to overcome activation barriers, particularly for the key cyclization and rearrangement steps.[1]
-
Selectivity & Byproduct Formation: Many indole syntheses have competing reaction pathways. Temperature can dictate which pathway is favored. For example, high temperatures in the Fischer indole synthesis can promote acid-catalyzed decomposition of the arylhydrazine starting material or lead to the formation of intractable tars.[2][3] Controlling the temperature allows you to favor the desired product's formation over these degradation pathways.
-
Reagent & Catalyst Stability: Arylhydrazines, common precursors in Fischer indolization, can be thermally unstable.[4][5] Similarly, in modern cross-coupling reactions, palladium catalysts can decompose or aggregate at excessive temperatures, leading to a loss of catalytic activity.
-
Regioselectivity: In syntheses using unsymmetrical ketones, the reaction temperature can sometimes influence the ratio of the resulting regioisomeric indoles by favoring the formation of one enamine intermediate over another.[2]
Q2: My reaction isn't proceeding to completion. Should I simply increase the temperature?
A: While increasing temperature is a common first instinct to drive a sluggish reaction, it should be approached with caution. Before raising the heat, consider the following:
-
Is the Catalyst Active? In catalyzed reactions, ensure your catalyst is competent. For example, a palladium catalyst may require an activation step, or a Brønsted/Lewis acid may be too weak for the substrate.[2]
-
Analyze the Crude Reaction Mixture: Use TLC or LC-MS to see what is present. Are you observing starting material, a stable intermediate, or a host of new, undesired spots? If you see new impurities appearing as you slowly increase the temperature, you are likely accessing decomposition pathways.
-
Incremental Increase: If you decide to increase the temperature, do so in small, controlled increments (e.g., 10 °C). Monitor the reaction at each new setpoint. A sharp increase in byproduct formation with only a marginal increase in product suggests you have exceeded the optimal temperature window. In some cases, a specific temperature is found to be optimal for maximizing yield.[6][7]
-
Consider Reaction Time: Sometimes, a reaction simply needs more time at a moderate temperature rather than a short burst at a high temperature. Prolonging the reaction time can sometimes improve yields more effectively than increasing heat.[8]
Q3: I'm observing significant byproduct formation, including tar. How can temperature manipulation help mitigate this?
A: This is a classic sign of suboptimal temperature control, especially in acid-catalyzed methods like the Fischer or Bischler syntheses.[2][3]
-
Lower the Temperature: This is the most direct solution. High temperatures often accelerate undesirable side reactions, such as polymerization, decomposition of intermediates, or Friedel-Crafts-type reactions, more than they accelerate the desired cyclization.[3] Start with milder conditions and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]
-
Ensure Homogeneous Heating: Hot spots in a reaction flask, often caused by poor stirring or uneven heating from a mantle, can cause localized overheating and degradation. Using a well-stirred oil bath provides more uniform temperature distribution.
-
Modern Heating Techniques: For certain reactions, microwave-assisted organic synthesis (MAOS) can be highly effective.[9] Microwave heating provides rapid and uniform energy input, often allowing reactions to be run at high temperatures for very short durations, which can minimize the formation of thermally-induced byproducts compared to conventional heating.[10][11][12] Flow chemistry offers even more precise control over temperature and residence time, further minimizing byproduct formation.[13][14]
Part 2: Method-Specific Troubleshooting Guides
Fischer Indole Synthesis
This century-old reaction is powerful but notoriously sensitive to temperature.
Q4: My Fischer indole synthesis is producing a lot of dark, insoluble tar, and my yield is low. What is happening and how do I fix it?
A: Tar formation is a common issue in Fischer synthesis and is almost always linked to excessive heat and/or overly harsh acidic conditions.[2]
-
Causality: The key intermediate, an arylhydrazone, undergoes an acid-catalyzed tautomerization to an enehydrazine, followed by a[6][6]-sigmatropic rearrangement. High temperatures can cause the premature decomposition of the arylhydrazine or the hydrazone intermediate before the desired cyclization can occur.[2] Aqueous hydrazine solutions, for instance, show significant decomposition at elevated temperatures, which can be catalyzed by various materials.[4][15]
-
Troubleshooting Steps:
-
Reduce Temperature: The first and most critical step is to lower the reaction temperature. Many Fischer indolizations proceed efficiently between 80-120 °C. If you are refluxing in a high-boiling solvent like toluene or xylene, you may be applying excessive thermal stress.[16]
-
Optimize the Acid Catalyst: A very strong acid can accelerate decomposition. Experiment with a range of acids, from Brønsted acids like p-TsOH or acetic acid to Lewis acids like ZnCl₂.[2][6] Sometimes, using the acid as both the catalyst and solvent (e.g., glacial acetic acid) provides a well-controlled environment.[6]
-
One-Pot vs. Two-Step: If you suspect the isolated hydrazone is unstable, switch to a one-pot procedure where the hydrazone is generated in situ and cyclized without isolation.[2]
-
Bischler-Möhlau Indole Synthesis
This method, involving the reaction of an α-halo-acetophenone with excess aniline, often requires high temperatures, making optimization crucial.[17]
Q5: The yields for my Bischler-Möhlau synthesis are poor and inconsistent, despite running at high temperatures (e.g., 170-250 °C) as reported in older literature. Why?
A: The harsh conditions of the traditional Bischler-Möhlau synthesis are a primary reason for its historical inconsistency.[3][17] High temperatures can lead to degradation of the starting materials and complex side reactions.[3]
-
Causality: The reaction proceeds through the formation of an α-arylamino ketone intermediate. At very high temperatures, this intermediate and the aniline starting material can undergo various undesired condensation and decomposition reactions.
-
Troubleshooting Steps:
-
Systematically Lower Temperature: Even though the reaction requires heat, the "optimal" temperature may be lower than you think. A study on a microwave-assisted Bischler synthesis showed that increasing the temperature from 80 °C to 120 °C significantly improved the yield, but going higher could be detrimental.[8] This highlights the existence of an optimal window.
-
Embrace Microwave Synthesis: This is a key area where modern technology has revitalized a classic reaction. Microwave irradiation can often achieve the necessary activation energy in minutes rather than hours, minimizing the time the substrate is exposed to high temperatures and thus reducing byproduct formation.[8][17][18] Running the reaction at 150 °C for just 10 minutes under microwave conditions can be highly effective.[18]
-
Palladium-Catalyzed Indole Syntheses (e.g., C-H Activation, Cross-Coupling)
Modern Pd-catalyzed methods offer milder conditions but have their own temperature-related failure modes.
Q6: In my Pd-catalyzed indole synthesis, the reaction starts but then stalls, and I observe the formation of black palladium precipitate. What's wrong?
A: The formation of palladium black is a classic sign of catalyst decomposition, which is often temperature-induced.
-
Causality: The active catalytic species (typically a Pd(0) or Pd(II) complex) is only stable within a specific temperature range. Excessive heat can cause the ligands to dissociate or the metal centers to agglomerate and precipitate out of the solution as inactive palladium black. This effectively stops the catalytic cycle.
-
Troubleshooting Steps:
-
Screen a Lower Temperature Range: The optimal temperature is a balance. It must be high enough to promote key steps like oxidative addition and reductive elimination but not so high that it degrades the catalyst. A systematic screen from 60 °C to 100 °C in 10 °C increments is a good starting point. For one Pd-catalyzed reaction, screening showed 80 °C to be optimal.[19]
-
Check Ligand Choice: The thermal stability of a palladium catalyst is highly dependent on the supporting ligands. More robust, sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands can often stabilize the metal center at higher temperatures.
-
Monitor Reaction Progress: A reaction that proceeds well for an hour and then dies is a strong indicator of catalyst death. If lowering the temperature results in a slow but steady conversion to the product, you are on the right track.
-
Q7: My cross-coupling reaction is giving me byproducts from β-hydride elimination. How can temperature control help favor the desired reductive elimination?
A: The competition between C-C bond-forming reductive elimination and C-H bond-forming β-hydride elimination is a fundamental challenge in organometallic chemistry.[20]
-
Causality: β-hydride elimination is a common decomposition pathway for metal-alkyl intermediates.[21] It requires an open coordination site on the metal and a hydrogen atom on the carbon beta to the metal. Reductive elimination, the desired product-forming step, is also temperature-dependent. The activation barriers for these two competing pathways can be close, and their relative rates can be influenced by temperature.
-
Troubleshooting Steps:
-
Generally, Lower Temperature: Reductive elimination is often favored at lower temperatures, while higher temperatures can sometimes increase the rate of β-hydride elimination. However, this is not a universal rule and is highly system-dependent.[22]
-
Ligand and Additive Screening: While temperature is a key handle, this problem is often solved by modifying the electronic and steric environment of the metal. More electron-rich ligands can sometimes promote reductive elimination. This is a complex area where systematic screening is essential.
-
Substrate Design: If possible, use alkyl partners that lack β-hydrogens (e.g., methyl, neopentyl) to completely avoid this side reaction, although this is not always synthetically feasible.
-
Part 3: Data Summaries & Experimental Protocols
Typical Temperature Ranges for Indole Syntheses
The following table provides general starting points for temperature optimization. The optimal temperature for a specific substrate may fall outside these ranges.
| Synthesis Method | Typical Solvents | Conventional Heating (°C) | Microwave Heating (°C) | Key Considerations |
| Fischer | Acetic Acid, Toluene, PPA | 80 - 140[7][16] | 150 - 200[9][10] | Prone to tarring at high temperatures; substrate dependent.[2] |
| Bischler-Möhlau | Aniline, NMP, Silicone Oil | 150 - 250[18] | 120 - 170[8][23] | High temperatures often required; microwave greatly improves efficiency.[17] |
| Pd-Catalyzed | Toluene, Dioxane, DMF, DCE | 60 - 120[19][24] | 80 - 150[24] | Catalyst stability is key; avoid excessive temperatures. |
| Flow Chemistry | Acetic Acid, DMF, etc. | 150 - 230[10] | N/A | Allows for "superheating" above solvent boiling point for very short residence times, improving yield and throughput.[10][14] |
Diagrams: Workflows and Concepts
Caption: Conceptual workflow for identifying the optimal reaction temperature.
Caption: Temperature affects the balance between desired product and byproducts.
Experimental Protocol: Parallel Temperature Screening
This protocol describes a method for efficiently screening four different temperatures for an indole synthesis using a multi-well reaction block.
Objective: To determine the optimal reaction temperature that maximizes product yield while minimizing impurity formation.
Materials:
-
Reactants (Arylhydrazine/Aniline derivative, Ketone/Alkyne partner, etc.)
-
Catalyst (e.g., p-TsOH, Pd(OAc)₂) and any necessary ligands/additives
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
4-position parallel synthesis reaction block with magnetic stirring and reflux condensers
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Analytical tools: TLC plates, LC-MS system
Procedure:
-
Preparation (Master Stock): To ensure consistency, prepare a master stock solution containing all reactants, catalysts, and reagents except for one key starting material that will be added last to initiate the reaction.
-
Example: In a 25 mL flask under an inert atmosphere, combine the arylhydrazine (1.0 mmol), catalyst (0.1 mmol), and solvent (16 mL). This creates a stock sufficient for four 4 mL reactions.
-
-
Setup: Place four clean, dry reaction vials, each with a stir bar, into the reaction block. Purge the vials with an inert gas.
-
Dispensing Stock Solution: Aliquot 4.0 mL of the master stock solution into each of the four reaction vials.
-
Temperature Control: Set the temperature for each position on the reaction block to the desired setpoints. A good starting screen is:
-
Position 1: 60 °C
-
Position 2: 80 °C
-
Position 3: 100 °C
-
Position 4: 120 °C
-
-
Reaction Initiation: Once the blocks have reached their set temperatures, add the final starting material (e.g., the ketone, 1.1 mmol total, added as a solution or neat) to each vial to initiate the reactions. Start a timer.
-
Monitoring: After a set time (e.g., 2 hours), carefully and quickly take a small aliquot from each reaction vial for analysis. Quench the aliquot in a labeled autosampler vial containing a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched aliquots by TLC and LC-MS.
-
TLC: Visualize the consumption of starting materials and the formation of the product and any new, UV-active byproducts.
-
LC-MS: Quantify the conversion of starting material and the relative peak area ratio of the desired product to major impurities.
-
-
Decision Making: Based on the analysis:
-
If conversion is low at all temperatures, the reaction may need more time or a higher temperature range.
-
If the 120 °C reaction shows high conversion but also many impurities compared to the 100 °C reaction, the optimal temperature likely lies between 80 °C and 100 °C.
-
A subsequent experiment can be performed to screen a narrower range (e.g., 85 °C, 95 °C, 105 °C) to pinpoint the optimum.
-
References
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. (2018). Molecules, 23(12), 3326. [Link]
-
Martina, K., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. [Link]
-
Fischer indole synthesis under flow conditions. (2024). ResearchGate. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). ResearchGate. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
C(sp3)–C(sp2) Reductive Elimination versus β-Hydride Elimination from Cobalt(III) Intermediates in Catalytic C–H Functionalization. (2023). ResearchGate. [Link]
-
Microwave-assisted synthesis of indole. (2010). Tetrahedron, 66(37), 7169-7178. [Link]
-
Padwa, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54175. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2019). Molecules, 24(18), 3326. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances, 10(26), 15450-15472. [Link]
-
MacDonough, M.T., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(25), 3624–3629. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. (2024). International Journal of Research and Publication Reviews, 5(6), 3988-4001. [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. (2017). The Journal of Organic Chemistry, 82(21), 11656–11664. [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2016). Organic Process Research & Development, 20(2), 346–361. [Link]
-
Reductive Elimination. (n.d.). University of Pennsylvania. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry, 24(11), 4357-4362. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Semantic Scholar. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2023). Organic Process Research & Development, 27(9), 1599–1616. [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (2020-2021). Kaunas University of Technology. [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]
-
Bischler Indole Synthesis. (2019). ResearchGate. [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE. (1965). NASA Technical Reports Server. [Link]
-
RESEARCH ON HYDRAZINE DECOMPOSITION. (1971). Defense Technical Information Center. [Link]
-
β-Hydride elimination. (n.d.). Wikipedia. [Link]
-
Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. (2021). Organic Letters, 23(19), 7482–7486. [Link]
-
C(sp3)-C(sp2) Reductive Elimination versus β-Hydride Elimination from Cobalt(III) Intermediates in Catalytic C-H Functionalization. (2023). Princeton University. [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goons.web.elte.hu [goons.web.elte.hu]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. collaborate.princeton.edu [collaborate.princeton.edu]
- 21. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Managing Steric Hindrance in the Synthesis of Substituted Indoles
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to steric hindrance during the synthesis of substituted indoles. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complex synthetic challenges.
Introduction: The Challenge of Steric Congestion
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1] While numerous methods exist for its construction, the introduction of bulky substituents on the indole core often leads to significant synthetic hurdles. Steric hindrance can impede key bond-forming events, alter regioselectivity, and necessitate harsh reaction conditions that are incompatible with sensitive functional groups.[2][3] This guide offers practical solutions and explains the underlying chemical principles to overcome these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of sterically hindered indoles in a direct question-and-answer format.
Fischer Indole Synthesis
Question 1: My Fischer indole synthesis is failing or giving very low yields when using a bulky ketone or a substituted phenylhydrazine. What is the primary cause and how can I fix it?
Answer: The failure of the Fischer indole synthesis with sterically demanding substrates is a common issue.[4] The primary cause is the steric impediment of the key[2][2]-sigmatropic rearrangement, which is the core step of the reaction.[2][5] Bulky groups on either the ketone/aldehyde or the phenylhydrazine can prevent the molecule from adopting the necessary conformation for this rearrangement to occur. Additionally, these bulky groups can favor competing side reactions, such as N-N bond cleavage, especially if electron-donating groups are also present which stabilize the resulting iminylcarbocation intermediate.[2][6]
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: Standard Brønsted acids may be insufficient. A stronger acid or a Lewis acid can often promote the reaction more effectively. Polyphosphoric acid (PPA) is frequently effective for less reactive substrates, as are Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃.[2] The choice of acid is critical and often requires empirical optimization.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically hindered rearrangement.[2] Consider moving from refluxing ethanol or acetic acid to higher boiling point solvents like toluene or xylene.
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can be highly effective. The rapid and efficient heating can significantly shorten reaction times and improve yields by promoting the desired cyclization over decomposition pathways.[2][7][8]
-
Consider a One-Pot Procedure: If the hydrazone intermediate is unstable, it is often advisable to generate it in situ and proceed directly to cyclization without isolation.[2] This minimizes decomposition and potential side reactions.
Question 2: I am using an unsymmetrical ketone in my Fischer synthesis and obtaining a mixture of regioisomers. How can steric hindrance help control the outcome?
Answer: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of indole regioisomers.[2] Steric effects can be leveraged to control this regioselectivity. The reaction will generally favor the formation of the less sterically hindered enamine intermediate.[2] For example, when reacting phenylhydrazine with 2-pentanone, the enamine leading to 2-ethyl-3-methylindole is sterically preferred over the one leading to 2,3-dimethyl-1H-indole.
Strategies for Regiocontrol:
-
Substrate Design: If possible, design your ketone substrate so that one α-position is significantly more hindered than the other. This provides a strong bias for the formation of a single enamine isomer.
-
Reaction Conditions: In some cases, adjusting the acid catalyst and temperature can influence the ratio of regioisomers, although this is often substrate-dependent.[2]
-
Computational Analysis: Quantum mechanical calculations can predict the relative energies of the transition states for the competing[2][2]-sigmatropic rearrangements, providing insight into the likely major product.[9][10] This can be particularly useful in complex systems.
Caption: Steric control of regioselectivity in the Fischer indole synthesis.
Palladium-Catalyzed Indole Synthesis
Question 3: My Larock indole synthesis is not proceeding with a sterically bulky internal alkyne. What are the likely issues?
Answer: The Larock indole synthesis is a powerful palladium-catalyzed method for producing 2,3-disubstituted indoles from an o-iodoaniline and an alkyne.[11] However, significant steric bulk on the alkyne can hinder the reaction. The key steps affected are:
-
Alkyne Insertion: The regioselective syn-insertion of the alkyne into the aryl-palladium bond is a critical step.[11] A highly hindered substituent on the alkyne can raise the energy of the transition state for this insertion, slowing the reaction dramatically. Interestingly, the larger, more sterically-hindering group often inserts next to the arylpalladium intermediate.[11]
-
Reductive Elimination: The final step to form the indole and regenerate the Pd(0) catalyst can also be impeded by steric clash between bulky substituents at what will become the 2 and 3 positions of the indole.
Troubleshooting Steps:
-
Ligand Modification: The choice of phosphine ligand is crucial. While triphenylphosphine (PPh₃) is common, using a bulkier, more electron-rich ligand like S-Phos or PtBu₃ can facilitate the reaction.[12] Bulky ligands can promote the reductive elimination step and prevent catalyst inhibition.[12]
-
Change of Halide: While o-iodoanilines are standard, sometimes changing to an o-bromoaniline can alter the reactivity profile of the oxidative addition and subsequent steps.
-
Alternative Catalytic Systems: If the Larock synthesis fails, consider other palladium-catalyzed methods. For instance, cascade reactions involving ortho-amination and ipso-Heck cyclization can provide access to C3,C4-disubstituted indoles, a different but related class of sterically hindered products.[13]
Frequently Asked Questions (FAQs)
Q1: Which classical indole synthesis method is generally most tolerant to steric hindrance?
While all methods have limitations, the Bartoli indole synthesis is particularly noteworthy for its ability to synthesize 7-substituted indoles, which are often difficult to access via other routes due to steric hindrance at the C7 position.[1] The reaction of an ortho-substituted nitroarene with vinyl Grignard reagents can overcome the steric clash that would prevent cyclization in a Fischer-type approach.[1] However, the Bartoli synthesis is not without its own limitations, particularly the need for excess Grignard reagent and low temperatures.
Q2: How do I choose the right catalyst and solvent when dealing with sterically demanding substrates?
For acid-catalyzed reactions like the Fischer synthesis, start with a strong Brønsted acid (e.g., p-TsOH) or a Lewis acid (e.g., ZnCl₂) and a high-boiling point solvent (e.g., toluene, xylene).[2] If that fails, move to stronger systems like polyphosphoric acid (PPA). For palladium-catalyzed reactions, the choice of ligand is key. Bulky, electron-rich phosphine ligands often improve reaction outcomes for hindered substrates.[12][14] Solvents that can stabilize the catalytic species without strong coordination, such as dioxane or DMF, are often good starting points.[15][16]
Q3: Are there any protecting group strategies that can help mitigate steric hindrance?
Yes. A common strategy involves temporarily reducing the steric profile of a functional group. For example, a bulky carboxylic acid could be converted to a smaller methyl ester for the indole-forming reaction, then hydrolyzed back to the acid. For the indole nitrogen, protecting groups like Boc, tosyl, or SEM are common.[4] While they add bulk at the N1 position, they can be used to direct metallation or other functionalization reactions, and their subsequent removal can be part of a broader strategy to install bulky groups in a stepwise fashion.[17]
Q4: What are the best alternative synthetic routes when classical methods fail due to steric clash, especially for 2,3-disubstituted indoles?
When the Fischer synthesis fails for highly substituted targets, modern transition-metal-catalyzed methods are excellent alternatives.
-
Larock Annulation: As discussed, this is a premier method for 2,3-disubstituted indoles, though it has its own steric limitations.[11][18]
-
Palladium-Catalyzed Cyclization of o-Alkynyl Anilines: This is a versatile approach that can tolerate a range of functional groups and provides good yields of 2,3-disubstituted indoles.[15][19]
-
Isatin-Based Syntheses: Commercially available isatins can serve as excellent precursors. Stepwise nucleophilic additions to the C3 and C2 carbonyls followed by a reduction protocol can provide regiospecific access to 2,3-disubstituted indoles that are challenging to make otherwise.[20]
Caption: Decision workflow for selecting a suitable indole synthesis method.
Comparative Analysis of Indole Synthesis Methods
The choice of synthetic route is critical when dealing with sterically demanding targets. The table below summarizes the general tolerance of common indole syntheses to steric hindrance.
| Synthesis Method | Starting Materials | Tolerance to Steric Hindrance | Key Considerations & Limitations |
| Fischer [21] | Arylhydrazine, Aldehyde/Ketone | Low to Moderate. Struggles with quaternary α-carbons and highly substituted arylhydrazines. | Harsh acidic conditions, potential for side reactions (N-N cleavage), and regioselectivity issues with unsymmetrical ketones.[2][4] |
| Bischler-Möhlau [7] | α-Bromo-acetophenone, Aniline | Moderate. Can synthesize 2-arylindoles, but excess aniline is required. | Very harsh reaction conditions (high temperatures) often lead to poor yields and limit functional group tolerance.[7][8] |
| Bartoli [1] | ortho-Substituted Nitroarene, Vinyl Grignard | High. Excellent for synthesizing sterically hindered 7-substituted indoles. | Requires 3+ equivalents of Grignard reagent, low temperatures, and is sensitive to moisture. |
| Larock [11] | o-Iodoaniline, Alkyne | Moderate to High. Good for 2,3-disubstituted indoles but can be sensitive to bulky alkynes. | Requires palladium catalyst and specific ligands. Substrate scope can be limited by electronic and steric factors.[18] |
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis for Hindered Substrates
This protocol is a representative example for the synthesis of 2-phenylindole from acetophenone phenylhydrazone, adapted for potentially hindered analogues by using microwave irradiation to overcome the activation energy barrier.
Materials:
-
Acetophenone phenylhydrazone (1.0 eq)
-
Polyphosphoric acid (PPA) (10x weight of hydrazone) or Eaton's Reagent
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a 10 mL microwave process vial, add acetophenone phenylhydrazone (e.g., 500 mg, 2.38 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (5 g) to the vial. The mixture will be viscous.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 150-180°C for 10-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
Work-up: After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature. Carefully quench the reaction by pouring the viscous mixture onto crushed ice (~50 g) with vigorous stirring.
-
Neutralization & Extraction: The resulting precipitate is the crude product. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted indole.
Note: This is a general procedure. The optimal temperature and time should be determined empirically for each specific substrate.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - RSC Publishing.
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
-
Effect of steric hindrance on the regioselectivity. - ResearchGate. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. [Link]
-
Larock indole synthesis - Wikipedia. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC - NIH. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC - NIH. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. [Link]
-
A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. [Link]
-
Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles - PMC - PubMed Central. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
-
Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins - RSC Publishing. [Link]
-
Synthesis of 2,3-disubstituted indoles via a tandem reaction - RSC Publishing. [Link]
-
A Review of the Indole Synthesis Reaction System - Oreate AI Blog. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. [Link]
-
Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Cyclization of ortho-Alkynyl Anilines - ResearchGate. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Indole synthesis [organic-chemistry.org]
- 13. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04555F [pubs.rsc.org]
- 21. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide: Fischer vs. Bischler-Möhlau Synthesis for Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the efficient and strategic synthesis of substituted indoles is a cornerstone of modern drug discovery and development. Among the classical methods, the Fischer and Bischler-Möhlau syntheses have long been workhorses for indole ring formation. This guide provides an in-depth, objective comparison of these two venerable methods, offering field-proven insights, experimental data, and practical protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
The Fischer Indole Synthesis: A Versatile Classic
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely utilized method for preparing a diverse array of substituted indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2]
Mechanistic Insights
The elegance of the Fischer synthesis lies in its intricate, acid-catalyzed cascade of reactions. The generally accepted mechanism proceeds through the following key stages:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[2]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[2]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[2]
Caption: Mechanism of the Fischer Indole Synthesis.
Scope and Limitations
The Fischer indole synthesis is renowned for its broad substrate scope. A wide variety of substituted phenylhydrazines and carbonyl compounds can be employed, leading to a diverse range of substituted indoles. However, the reaction is not without its limitations:
-
Harsh Conditions: The classical Fischer synthesis often requires strong acids (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) and high temperatures, which can be incompatible with sensitive functional groups.[4]
-
Regioselectivity: The use of unsymmetrical ketones can lead to the formation of regioisomeric indole products, and controlling the selectivity can be challenging.[5]
-
Failure Cases: The synthesis of C3-N-substituted indoles is particularly difficult using this method.[5] Furthermore, substrates with strongly electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage, leading to reaction failure.[5]
The Bischler-Möhlau Indole Synthesis: A Direct Route to 2-Arylindoles
The Bischler-Möhlau indole synthesis provides a direct route to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[4] Historically, this method has been less favored than the Fischer synthesis due to its reputation for harsh reaction conditions, poor yields, and unpredictable regioselectivity.[4]
Mechanistic Plausibility
The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through multiple pathways. A plausible mechanism involves:
-
N-Alkylation: The aniline nitrogen attacks the α-bromoacetophenone to form an α-anilino ketone.
-
Condensation: A second molecule of aniline condenses with the ketone of the α-anilino ketone to form an enamine-type intermediate.
-
Cyclization and Elimination: Intramolecular electrophilic attack of the aniline ring onto the enamine, followed by elimination of an aniline molecule and aromatization, yields the 2-arylindole.
Caption: Plausible mechanism of the Bischler-Möhlau Synthesis.
Modern Renaissance through Microwave Assistance
Recent advancements, particularly the application of microwave irradiation, have led to a resurgence of interest in the Bischler-Möhlau synthesis.[1][3] Microwave-assisted protocols, often performed under solvent-free conditions, have been shown to dramatically reduce reaction times and significantly improve yields, making it a more viable and environmentally friendly option.[1][3]
Head-to-Head Comparison: Fischer vs. Bischler-Möhlau
The choice between these two syntheses is dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the substrates.
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis |
| Starting Materials | Arylhydrazines and aldehydes/ketones | α-Haloacetophenones and anilines |
| Typical Product | Variably substituted indoles (C2, C3, etc.) | Primarily 2-arylindoles |
| Classical Conditions | Strong acids (H₂SO₄, PPA, ZnCl₂), high temperatures | Excess aniline, high temperatures |
| Classical Yields | Variable, can be high for suitable substrates | Often low and inconsistent[3] |
| Modern Variations | Microwave-assisted, use of milder catalysts | Microwave-assisted, often solvent-free[1][3] |
| Key Advantages | High versatility, broad substrate scope | Direct synthesis of 2-arylindoles |
| Key Disadvantages | Regioselectivity issues with unsymmetrical ketones, harsh conditions | Historically low yields and harsh conditions, limited to 2-arylindoles |
Experimental Data: A Comparative Snapshot
The following table provides a glimpse into the typical yields for the synthesis of 2-phenylindole, a common benchmark substrate, using both methods.
| Synthesis Method | Starting Materials | Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Polyphosphoric acid, heat | High (e.g., 97.79%)[6] | [6] |
| Bischler-Möhlau (Classical) | α-Bromoacetophenone, Aniline | Conventional heating | Low (e.g., 17%)[3] | [3] |
| Bischler-Möhlau (Microwave) | α-Bromoacetophenone, Aniline | Microwave (540 W), 1 min, solvent-free | 71% (one-pot)[3] | [3] |
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole (Classical Method)
This protocol is adapted from established procedures and provides a reliable method for the gram-scale synthesis of 2-phenylindole.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, combine acetophenone (20 g, 0.167 mol) and phenylhydrazine (18 g, 0.167 mol).
-
Add 60 mL of ethanol and a few drops of glacial acetic acid.
-
Heat the mixture to boiling.
-
Allow the mixture to cool, and collect the precipitated acetophenone phenylhydrazone by filtration. The expected melting point is around 106 °C.[7]
Step 2: Cyclization to 2-Phenylindole
-
Carefully add the dried acetophenone phenylhydrazone to polyphosphoric acid.
-
Heat the mixture, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude 2-phenylindole.
-
Filter the solid and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylindole.[7]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot, Solvent-Free)
This modern, environmentally friendly protocol is adapted from the work of Menéndez and coworkers.[1][3]
Materials:
-
Substituted aniline (2.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix the aniline and the phenacyl bromide.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 540 W for 45-60 seconds.[3]
-
After cooling, the resulting solid can be purified directly by column chromatography to yield the desired 2-arylindole.[3] This one-pot variation has been reported to provide yields in the range of 52-75%.[8]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Fischer) | - Inappropriate acid catalyst- Suboptimal temperature- Unstable hydrazone intermediate- N-N bond cleavage | - Screen various Brønsted and Lewis acids.- Optimize temperature; consider microwave heating.- Generate hydrazone in situ.- For electron-rich substrates, consider milder conditions. |
| Mixture of Regioisomers (Fischer) | Use of unsymmetrical ketones | - Vary acid catalyst and concentration.- Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5] |
| Low Yield (Bischler-Möhlau, Classical) | Harsh reaction conditions leading to decomposition | - Employ a modern microwave-assisted, solvent-free protocol.[1][3] |
| Reaction Failure | Incompatible functional groups or unfavorable electronic effects | - Re-evaluate the chosen synthetic route.- Consider alternative indole syntheses (e.g., Larock, Reissert, Madelung). |
Conclusion and Outlook
Both the Fischer and Bischler-Möhlau syntheses remain valuable tools in the arsenal of the synthetic chemist for the construction of the indole nucleus. The Fischer synthesis offers unparalleled versatility for accessing a wide range of substitution patterns, though it can be hampered by harsh conditions and regioselectivity issues. The Bischler-Möhlau synthesis, once relegated to a niche role due to its historically poor performance, has been revitalized through the application of microwave technology, offering a rapid and efficient entry into valuable 2-arylindoles.
As a senior application scientist, the choice between these methods is not one of inherent superiority but of strategic application. For novel and diverse indole scaffolds, the Fischer synthesis remains a primary choice, with careful optimization of catalysts and conditions being paramount. For the targeted synthesis of 2-arylindoles, particularly in the context of library synthesis for drug discovery, the modern microwave-assisted Bischler-Möhlau synthesis presents a compelling, efficient, and greener alternative. The continued development of milder and more selective catalysts and reaction conditions will undoubtedly further enhance the utility of these classical yet enduring reactions.
References
-
Scribd. Practice 15. SYNTHESIS OF 2-PHENYLINDOLE. Available at: [Link].
-
Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Available at: [Link].
-
Sciforum. Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Available at: [Link].
-
ResearchGate. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Available at: [Link].
-
Slideshare. Preparation of 2-phenylindole. Available at: [Link].
-
IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link].
-
Wikipedia. Bischler–Möhlau indole synthesis. Available at: [Link].
Sources
- 1. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sciforum.net [sciforum.net]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Indole Synthesis: Evaluating Yields and Methodologies for Modern Organic Chemistry
Introduction
The indole scaffold is a privileged structure in chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence drives the continuous development of synthetic methodologies, each with distinct advantages and limitations. For researchers, scientists, and drug development professionals, selecting the optimal synthesis route is a critical decision dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and, crucially, achievable yield.
This guide provides an in-depth comparison of prominent indole synthesis routes, moving beyond mere procedural descriptions to offer insights into the causality behind experimental choices. We will examine both classical and modern methods, presenting experimental data to support an objective evaluation of their performance and yields.
Classical Indole Syntheses: The Foundations
These methods, developed in the late 19th and early 20th centuries, are foundational to heterocyclic chemistry. While sometimes limited by harsh conditions, they remain valuable for their use of simple, readily available starting materials.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[4][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[4][5][6]
Mechanism & Rationale: The reaction proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine, a decisive[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[6][7] The choice of acid catalyst—ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃—is critical and often requires empirical optimization, as its strength can influence reaction rate and even regioselectivity with unsymmetrical ketones.[6][8][9]
Yield & Scope: Yields for the Fischer synthesis are highly variable, ranging from low (5%) to excellent, often contingent on the electronic nature of the substituents.[7] Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to side reactions and lower yields.[8][10] However, the method is robust and has been used in numerous total syntheses of natural products, with reported yields often in the 60-90% range under optimized conditions.[2][9] For instance, the synthesis of tetracyclic indole intermediates for alkaloids has been achieved in good yields (e.g., 89%).[2]
Example Experimental Protocol (Synthesis of 2-phenylindole):
-
To a flask containing phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) is added glacial acetic acid.
-
The mixture is heated to reflux for 1 hour to form the phenylhydrazone intermediate.
-
Polyphosphoric acid (PPA) is then added, and the mixture is heated at 150-170°C for 10-15 minutes.
-
The reaction is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-phenylindole. (Note: This is a generalized protocol; specific conditions may vary.)
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of aniline.[11] It is a straightforward approach for synthesizing 2-arylindoles.
Mechanism & Rationale: The reaction begins with the alkylation of aniline by the α-halo-ketone to form an α-arylaminoketone intermediate. A second molecule of aniline then acts as a base and a cyclization promoter. The harsh reaction conditions, often requiring high temperatures (180-240°C), are a significant drawback and can lead to lower yields due to side reactions.[8]
Yield & Scope: The Bischler-Möhlau synthesis is generally less versatile than the Fischer method, and its harsh conditions can limit its applicability, especially for substrates with sensitive functional groups.[8] However, modifications, such as microwave-assisted, solvent-free approaches, have been developed to improve yields and reaction times.[11]
Reissert Indole Synthesis
The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate.[12]
Mechanism & Rationale: The reaction is initiated by a base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ethyl ester. This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated.
Yield & Scope: This method is particularly useful for synthesizing indoles with a carboxylic acid group at the C2 position. The yields are generally moderate to good. Its primary limitation is the requirement for the specific o-nitrotoluene starting material and the multi-step nature of the process.
Modern Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel routes to complex indole structures.[13]
Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with an internal alkyne.[14][15]
Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate undergoes an intramolecular cyclization (nucleophilic attack by the aniline nitrogen), followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the 2,3-disubstituted indole.[14][15] The choice of ligand is crucial for efficiency, with bulky phosphine ligands often employed to facilitate the reaction at lower temperatures.[14]
Yield & Scope: The Larock synthesis is highly versatile, tolerating a wide range of functional groups on both the aniline and alkyne partners.[14][16] It provides excellent regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[8] Yields are frequently high, often exceeding 80%, making it a highly attractive method for complex molecule synthesis.[14] It has been successfully applied to the synthesis of unnatural tryptophans and complex natural products like (−)-aspergilazine A.[14][16]
Example Experimental Protocol (General Larock Indolization):
-
A reaction vessel is charged with the o-bromoaniline (1.0 eq), the alkyne (2.0 eq), a palladium catalyst (e.g., Pd[P(tBu)₃]₂), and a base (e.g., Cy₂NMe, 2.5 eq).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).
-
Anhydrous solvent (e.g., 1,4-dioxane) is added.
-
The mixture is heated to 60-110°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted, and purified by column chromatography.[17]
Buchwald-Hartwig Amination in Indole Synthesis
While not a de novo indole synthesis itself, the Buchwald-Hartwig amination is a critical tool for synthesizing N-arylindoles and for intramolecular cyclizations to form the indole ring.[18][19] The reaction creates a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[19]
Mechanism & Rationale: The mechanism is similar to other palladium cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19] The development of sterically hindered and electron-rich phosphine ligands (e.g., tBuXPhos) has been instrumental in achieving high efficiency and broad substrate scope.[20]
Yield & Scope: This method is exceptionally powerful for N-arylation of the indole core, with yields often in the 80-99% range.[20][21] It has also been ingeniously combined with other reactions in tandem sequences. A notable example is a tandem Larock/Buchwald-Hartwig annulation/cyclization strategy used to rapidly construct the core of pyrroloiminoquinone alkaloids.[22][23] This highlights the modularity and power of modern catalytic methods.
Comparative Analysis
The choice of an indole synthesis is a multi-faceted decision. The following table summarizes the key characteristics of the discussed methods to aid in this selection process.
| Synthesis Method | Starting Materials | Typical Conditions | Yield Range | Key Advantages | Key Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong acid (Brønsted or Lewis), High temp. | 5% - 90%+ | Versatile, readily available materials, one-pot possible.[4] | Harsh conditions, limited functional group tolerance, potential side reactions.[8] |
| Bischler-Möhlau | α-Halo-ketone, Aniline | High temperature (180-240°C), Aniline excess | Moderate | Direct synthesis of 2-arylindoles. | Very harsh conditions, often poor yields.[8][11] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation, then reductive cyclization | Moderate - Good | Good for indole-2-carboxylic acids.[12] | Multi-step, specific starting material required. |
| Larock | o-Haloaniline, Alkyne | Pd catalyst, phosphine ligand, base, 60-110°C | 70% - 95%+ | Mild conditions, excellent functional group tolerance, high yields.[14][16] | Requires pre-functionalized starting materials, catalyst cost. |
| Buchwald-Hartwig | Aryl halide, Amine (intramolecular) | Pd catalyst, phosphine ligand, base | 80% - 99% | Excellent for N-arylation, very high yields, mild conditions.[20][21] | Primarily for C-N bond formation, not a de novo ring synthesis. |
Visualization of Key Methodologies
Workflow for Selecting an Indole Synthesis Route
Caption: A decision tree to guide the selection of an appropriate indole synthesis method.
Generalized Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the acid-catalyzed Fischer indole synthesis mechanism.
Conclusion
The synthesis of indoles has evolved significantly from classical, often harsh, methodologies to sophisticated, mild, and highly efficient transition-metal-catalyzed reactions. The Fischer indole synthesis , despite its age, remains a workhorse due to its operational simplicity and the accessibility of its starting materials. However, its variable yields and sensitivity to substrate electronics necessitate careful optimization.[7][8]
For complex targets requiring high functional group tolerance and predictable regioselectivity, modern methods are unparalleled. The Larock indole synthesis provides a powerful and reliable route to 2,3-disubstituted indoles, consistently delivering high yields under relatively mild conditions.[14][16] Similarly, the Buchwald-Hartwig amination has become the gold standard for C-N bond formation, enabling the synthesis of N-arylindoles and complex heterocyclic systems with exceptional efficiency.[20][21]
Ultimately, the optimal choice of synthesis depends on a careful analysis of the target molecule, the available starting materials, and the desired process efficiency. By understanding the mechanistic underpinnings and empirical performance of each route, researchers can make informed decisions to accelerate their discovery and development programs.
References
- Larock indole synthesis. Grokipedia.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis. Wikipedia.
- A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- Recent advances in the synthesis of indoles and their applic
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Larock indole synthesis. Wikipedia.
- Recent Progress Concerning the N-Aryl
- A Mild and General Larock Indolization Protocol for the Preparation of Unn
- A Review of the Indole Synthesis Reaction System.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing).
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
- Buchwald–Hartwig amin
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cycliz
- (PDF) Bischler Indole Synthesis.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- Divergent Total Syntheses of Pyrroloiminoquinone Alkaloids Ena- bled by the Development of a Larock/Buchwald–Hartwig Annula- tion/Cycliz
Sources
- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Biological Activity of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Development
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Strategic modifications to this heterocyclic system can profoundly influence its pharmacological properties. This guide provides a comprehensive comparison of the biological activities of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and its structural analogs, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. By examining the structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective therapeutic candidates.
Introduction to the Indole Scaffold and the Significance of Substitution
The indole ring system is a privileged structure found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug discovery. The biological profile of an indole derivative is critically dependent on the nature and position of its substituents. Halogenation, in particular, is a common strategy to enhance the therapeutic efficacy of drug candidates. The introduction of a bromine atom, as seen in this compound, can modulate lipophilicity, metabolic stability, and binding affinity to target proteins.
This guide will delve into the comparative biological activities of this lead compound and its analogs, focusing on how variations in the substitution pattern on the indole ring and the acetate side chain impact their therapeutic potential.
Antimicrobial Activity: A Comparative Perspective
Indole derivatives have long been recognized for their antimicrobial properties. The presence and position of a bromine atom on the indole ring can significantly enhance this activity.
Structure-Activity Relationship of Bromo-Substituted Indole Analogs
Studies have shown that the position of the bromine atom on the indole nucleus is a critical determinant of antimicrobial efficacy. While direct comparative data for this compound against its positional bromo-isomers is limited, broader studies on bromoindole derivatives provide valuable insights. For instance, 6-bromoindolglyoxylamido derivatives have demonstrated enhanced antibacterial activity towards Escherichia coli and moderate to excellent antifungal properties[1]. Furthermore, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has shown that the introduction of a bromine atom into the benzimidazole core can lead to a significant increase in antimicrobial activity against Staphylococcus aureus and Candida albicans[2]. This suggests that the electron-withdrawing nature and steric bulk of the bromine atom play a crucial role in the interaction with microbial targets.
Table 1: Comparative Antimicrobial Activity of Bromoindole Derivatives
| Compound/Analog | Target Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 6-bromoindolglyoxylamide polyamine | Staphylococcus aureus | Intrinsic activity | [1] |
| 6-bromoindolglyoxylamide polyamine | Pseudomonas aeruginosa | Antibiotic enhancing properties | [1] |
| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 0.98 µg/mL | [2] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 31.1 µg/mL | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Proliferative Pathways
The indole scaffold is a prominent feature in many anticancer agents. The introduction of a bromine atom can enhance the cytotoxic potential of these compounds.
Comparative Cytotoxicity of Bromo-Substituted Analogs
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 3-Bromo-1-Ethyl-1H-Indole | LnCap | 38.725 | [3] |
| 3-Bromo-1-Ethyl-1H-Indole | HepG2 | 70.02 | [3] |
| 3-Bromo-1-Ethyl-1H-Indole | Caco-2 | 86.98 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Indole-3-acetic acid derivatives have been investigated for their anti-inflammatory properties. The substitution pattern on the indole ring plays a crucial role in modulating this activity.
Structure-Activity Relationship in Anti-inflammatory Indole Analogs
Research on brominated indoles has demonstrated their potential as anti-inflammatory agents. A study on brominated indoles from a marine mollusc revealed that mono-brominated indole and isatin compounds exhibited significant inhibitory activity against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[5]. The study also highlighted that the position of the bromine atom on the isatin benzene ring significantly affected the activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo[5]. This suggests that a 5-bromo substitution, as in the lead compound, is favorable for anti-inflammatory activity. Furthermore, 6-bromoindole was found to inhibit the translocation of the pro-inflammatory transcription factor NF-κB[5].
Table 3: Comparative Anti-inflammatory Activity of Bromoindole Derivatives
| Compound/Analog | Inflammatory Mediator | IC50 (µg/mL) | Reference |
| Hypobranchial gland extract | Nitric Oxide (NO) | 30.8 | [5] |
| Hypobranchial gland extract | TNF-α | 43.03 | [5] |
| Hypobranchial gland extract | PGE2 | 34.24 | [5] |
| 6-Bromoindole | NF-κB translocation inhibition | 63.2% inhibition at 40 µg/mL | [5] |
| 6-Bromoisatin | NF-κB translocation inhibition | 60.7% inhibition at 40 µg/mL | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Workflow for NO Inhibition Assay
Caption: Workflow for the Griess assay to measure nitric oxide inhibition.
Conclusion and Future Directions
The available evidence, though not providing a direct head-to-head comparison for this compound, strongly suggests that the 5-bromo substitution on the indole ring is a key feature for enhancing its biological activities. The comparative data from structurally related analogs indicate that this substitution pattern is favorable for antimicrobial, anticancer, and anti-inflammatory effects.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. This would involve:
-
Positional Isomers: Synthesizing and testing the 4-bromo, 6-bromo, and 7-bromo analogs to definitively establish the optimal position for the bromine substituent.
-
2-Position Analogs: Replacing the 2-methyl group with other alkyl or aryl substituents to explore the impact on activity and selectivity.
-
Side Chain Modifications: Altering the ethyl acetate moiety to investigate its role in target engagement and pharmacokinetic properties.
A comprehensive and comparative biological evaluation of such a focused library will provide a clearer understanding of the structure-activity relationships and pave the way for the development of novel and potent indole-based therapeutics.
References
[6] Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. (2025). ResearchGate. [Link] [1] 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. [Link] [2] Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). MDPI. [Link] [5] Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs. [Link] [3] Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link] [4] Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (2021). PubMed. [Link]
Sources
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Confirmation of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For researchers and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of advancing a compound from discovery to clinical application. The indole scaffold, a privileged structure in medicinal chemistry, is central to numerous therapeutic agents, making the precise characterization of its derivatives critical.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the definitive, three-dimensional data from crystallography with the solution-state insights provided by spectroscopic alternatives.
The Primacy of X-ray Crystallography: An Unambiguous Answer
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[4][5] This level of detail is crucial for understanding structure-activity relationships (SAR), computational modeling, and securing intellectual property.
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the material's physicochemical properties.
Part 1: The Art and Science of Crystal Growth
The most significant bottleneck in X-ray crystallography is often the growth of a high-quality single crystal suitable for diffraction.[6][7] For organic molecules like our target indole derivative, this process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Experimental Protocol: Growing Single Crystals of this compound
-
Material Purification: Begin with the highest purity sample of the title compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[8] Recrystallization or column chromatography are common pre-crystallization purification methods.[9]
-
Solvent Screening (The Causality of Choice): The choice of solvent is paramount.[10] An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For indole derivatives, a range of solvents should be screened, from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, toluene). A mixed solvent system, such as methanol/water or ethyl acetate/hexane, often provides the fine-tuning of solubility needed for successful crystallization.[11] The goal is to find a system where the solution is metastable, allowing molecules to slowly and orderly arrange themselves into a crystal lattice rather than crashing out as an amorphous solid.[7]
-
Crystallization Technique Selection:
-
Slow Evaporation: This is the simplest method.[10] A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This method is effective but offers less control over the rate of crystallization.[12]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, the compound is dissolved in a dense, "good" solvent. A less dense, "poor" solvent (an anti-solvent in which the compound is insoluble) is carefully layered on top.[7][10] Diffusion at the interface of the two miscible solvents gradually reduces the compound's solubility, promoting slow crystal growth. This is an excellent method for compounds that are highly soluble in most solvents.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile anti-solvent.[12] The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Below is a generalized workflow for obtaining single crystals.
Part 2: From Diffraction to Definitive Structure
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays in a diffractometer. The crystal lattice diffracts the X-rays in a specific pattern of spots, known as reflections.[13] The intensity and position of these reflections are recorded by a detector.[14]
Experimental Protocol: X-ray Data Collection, Solution, and Refinement
-
Data Collection: A crystal of appropriate size (typically 0.1-0.3 mm) is mounted on the diffractometer and cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, which is rotated to capture the diffraction pattern from all possible orientations.[4]
-
Structure Solution (Solving the Phase Problem): The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost.[3] For small molecules like our target compound, "direct methods" are powerful computational algorithms that use statistical relationships between reflection intensities to calculate initial phase estimates.[3] This yields an initial, often rough, electron density map.
-
Model Building and Refinement: An initial atomic model is built by fitting atoms into the regions of high electron density. This model is then refined using a least-squares process, typically with software like SHELXL.[15] Refinement iteratively adjusts atomic positions, occupancies, and thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[16] The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
The workflow for structure determination is a systematic process of data collection, computational analysis, and model validation.
| Parameter | Hypothetical Data for this compound | Significance |
| Chemical Formula | C₁₃H₁₄BrNO₂ | Confirms the elemental composition. |
| Formula Weight | 312.16 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 15.2, c = 10.1 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 1245 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 | A low R-factor (<0.05) indicates a good fit between the model and data. |
| wR2 (all data) | 0.085 | A weighted R-factor, also indicating a good refinement. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 suggests a successful refinement. |
Table 1: Representative crystallographic data that would confirm the structure.
Alternative & Complementary Techniques: Building a Complete Picture
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is often complemented by other techniques that offer crucial information about the molecule in solution and confirm its fundamental properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in the solution phase.[17] It provides information about the chemical environment of each nucleus (¹H, ¹³C), which is essential for confirming the carbon-hydrogen framework.[18]
-
¹H NMR: Would confirm the number of distinct protons and their neighboring environments through chemical shifts and spin-spin coupling. For the title compound, one would expect to see characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group on the indole ring (a singlet), the methylene bridge (a singlet), and distinct aromatic protons, along with the N-H proton signal.[19]
-
¹³C NMR: Would show the number of unique carbon atoms, confirming the carbon skeleton. The chemical shifts would differentiate between sp², sp³, aromatic, and carbonyl carbons.[20]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence by providing a mass measurement accurate to several decimal places, confirming the elemental composition.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure, bond lengths, and angles of a molecule.[21][22] While not a substitute for experimental data, comparing a computationally optimized geometry with an experimentally determined X-ray structure can provide additional confidence and insight into the molecule's conformational preferences.[23]
Performance Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the state of the sample, and the level of detail required.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | High-Resolution Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Solution or Solid |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[24] | Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution.[25] | Exact molecular weight and elemental formula. |
| Key Advantage | Unambiguous, definitive 3D structure.[26] | Provides structural information in a biologically relevant solution state; no crystal needed. | High sensitivity; requires very little sample. |
| Primary Challenge | Growing a suitable single crystal can be difficult and time-consuming.[17] | Complex spectra can be difficult to interpret fully; does not provide bond lengths/angles directly.[27] | Provides no information on atomic connectivity or 3D structure. |
| Use Case | Absolute proof of structure, understanding solid-state packing, computational model validation. | Primary structure confirmation, purity assessment, studying solution dynamics. | Rapid confirmation of molecular formula. |
graph TD { subgraph "Structural Elucidation Techniques" direction LR XRAY[X-ray Crystallography]; NMR[NMR Spectroscopy]; MS[Mass Spectrometry]; endsubgraph "Key Information Provided" direction TB INFO_XRAY("<b>Definitive 3D Structureb>Bond Lengths & Angles Absolute Stereochemistry"); INFO_NMR("<b>Atomic Connectivityb> Chemical Environment Solution-State Conformation"); INFO_MS("<b>Molecular Formulab> Exact Mass"); end
subgraph "Primary Requirement" direction TB REQ_XRAY[Single Crystal]; REQ_NMR[Soluble Sample]; REQ_MS[Ionizable Sample]; end XRAY -- "Provides" --> INFO_XRAY; NMR -- "Provides" --> INFO_NMR; MS -- "Provides" --> INFO_MS; XRAY -- "Requires" --> REQ_XRAY; NMR -- "Requires" --> REQ_NMR; MS -- "Requires" --> REQ_MS; // Styling node[style="rounded,filled", fontname="Helvetica", fontsize=10]; XRAY[fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR[fillcolor="#34A853", fontcolor="#FFFFFF"]; MS[fillcolor="#FBBC05", fontcolor="#202124"]; INFO_XRAY[shape=note, fillcolor="#E3F2FD", fontcolor="#202124"]; INFO_NMR[shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; INFO_MS[shape=note, fillcolor="#FEF7E0", fontcolor="#202124"]; REQ_XRAY[shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; REQ_NMR[shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; REQ_MS[shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Conclusion: A Synergistic Approach
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides the definitive, high-resolution, three-dimensional structure that is essential for drug development and computational chemistry. However, a truly robust characterization strategy integrates this solid-state data with solution-state information from NMR spectroscopy and molecular formula confirmation from mass spectrometry. Together, these techniques provide a self-validating system, ensuring that the structure is consistent across different physical states and analytical methods. This synergistic approach delivers the highest level of confidence required by the rigorous standards of modern chemical and pharmaceutical research.
References
- Latifi, R. User guide to crystal structure refinement with SHELXL.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. Available at: [Link]
-
Grüne, T. (2015). SHELXL Refinement against X-ray and Neutron data. Available at: [Link]
-
SHELXL - National Single Crystal X-ray Facility. (n.d.). Available at: [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available at: [Link]
-
Engineered Science Publisher. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]
-
PubMed. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Available at: [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available at: [Link]
-
International Union of Crystallography. (n.d.). Chapter 6. The principles of X-ray diffraction. Available at: [Link]
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]
-
PMC. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Available at: [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]
-
PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Available at: [Link]
-
PubMed. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at: [Link]
-
PMC. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Available at: [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 4 a. Available at: [Link]
-
ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Available at: [Link]
-
NMR STUDIES OF INDOLE. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Available at: [Link]
-
RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Available at: [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Available at: [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
-
NIH. (n.d.). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Available at: [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pulstec.net [pulstec.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. homepage.univie.ac.at [homepage.univie.ac.at]
- 17. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. espublisher.com [espublisher.com]
- 22. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the Cross-Reactivity of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in Biological Assays
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for developing novel therapeutics, demonstrating remarkable versatility across a spectrum of biological targets.[1][2][3][4] This guide provides an in-depth comparative analysis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (designated here as Compound A), a promising but under-characterized indole derivative. For the purpose of this technical guide, we will hypothesize its primary activity as an inhibitor of a key cellular kinase, a common target for such compounds, to illustrate a rigorous cross-reactivity assessment.[1]
Researchers and drug development professionals will find herein a framework for evaluating off-target effects, a critical step in advancing a lead compound. We will compare Compound A's performance against two structurally similar analogs: Ethyl 2-(2-methyl-1H-indol-3-yl)acetate (Analog B) and Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Analog C). This comparison will be supported by illustrative experimental data and detailed protocols for key validation assays.
The Imperative of Selectivity in Drug Development
The journey from a hit compound to a clinical candidate is paved with challenges, chief among them being the characterization of its selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a host of undesirable outcomes, from misleading in vitro results to severe off-target toxicities in vivo.[5][6] Therefore, a thorough understanding of a compound's interaction profile across the proteome is not merely an academic exercise but a crucial element of risk mitigation in drug development.
This guide will focus on three widely-accepted methodologies for assessing compound selectivity:
-
Broad-Panel Kinase Profiling: To assess interactions across the human kinome.
-
Competitive Binding Assays: To quantify affinity for specific off-targets.
-
Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context.
Comparative Analysis of Indole Analogs
The subtle structural differences between our compound of interest and its analogs can have profound effects on their biological activity and specificity. The bromine atom at the 5-position of Compound A, for instance, introduces a bulky, electronegative substituent that can alter its binding kinetics and target preference compared to the unsubstituted Analog B or the methoxy-substituted Analog C.
| Compound Designation | Structure | Key Structural Feature | Hypothetical Primary Target |
| Compound A | This compound | 5-bromo substitution | Kinase X |
| Analog B | Ethyl 2-(2-methyl-1H-indol-3-yl)acetate | Unsubstituted at position 5 | Kinase X |
| Analog C | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 5-methoxy substitution | Kinase X |
Part 1: Kinase Profiling for Broad Selectivity Assessment
A primary step in de-risking a novel kinase inhibitor is to screen it against a large panel of kinases. This provides a global view of its selectivity. Leading contract research organizations (CROs) offer services to profile compounds against hundreds of kinases.[7][8][9][10]
The rationale behind this broad screening is to identify potential off-target interactions early in the discovery process. A "clean" profile, where the compound potently inhibits the intended target with minimal activity against other kinases, is highly desirable.
Hypothetical Kinase Profiling Data
Below is a summary of hypothetical data from a kinase panel screen for our three compounds at a concentration of 1 µM. The data is presented as percent inhibition of kinase activity.
| Kinase Target | Compound A (% Inhibition) | Analog B (% Inhibition) | Analog C (% Inhibition) |
| Kinase X (Primary Target) | 95 | 88 | 92 |
| Kinase Y | 45 | 15 | 30 |
| Kinase Z | 60 | 25 | 55 |
| Kinase Family 1 (average) | <10 | <10 | <10 |
| Kinase Family 2 (average) | <5 | <5 | <5 |
From this illustrative data, we can infer that while all three compounds show high potency against the intended target, Compound A and Analog C exhibit more significant off-target activity against Kinase Y and Kinase Z. Analog B, in this scenario, presents a more desirable selectivity profile. This initial screen flags Kinase Y and Z as potential liabilities for Compound A that warrant further investigation.
Experimental Workflow: Kinase Profiling
The following diagram illustrates a typical workflow for a large-scale kinase profiling experiment.
Caption: Workflow for broad-panel kinase profiling.
Part 2: Quantifying Off-Target Affinity with Competitive Binding Assays
Once potential off-targets are identified, the next logical step is to quantify the binding affinity of the compound for these proteins. Competitive binding assays are a robust method for determining the inhibition constant (Ki) of a test compound by measuring its ability to displace a known, often fluorescently labeled, ligand from the target protein's binding site.[11][12][13]
Rationale for Experimental Choices
The choice of a labeled ligand is critical and must bind to the same site as the test compound. The concentration of the target protein and the labeled ligand should be carefully optimized to ensure a sensitive and reproducible assay.
Hypothetical Competitive Binding Data
Based on the kinase profiling results, we would perform competitive binding assays for Compound A against Kinases X, Y, and Z.
| Target Kinase | Compound A Ki (nM) | Analog B Ki (nM) | Analog C Ki (nM) |
| Kinase X | 15 | 35 | 20 |
| Kinase Y | 350 | >10,000 | 500 |
| Kinase Z | 250 | >10,000 | 300 |
This data provides a quantitative measure of selectivity. The selectivity ratio (Ki of off-target / Ki of primary target) for Compound A against Kinase Z is 16.7 (250/15), indicating a modest window of selectivity. In contrast, Analog B shows a much larger selectivity window, reinforcing its more favorable profile.
Experimental Protocol: Competitive Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Compound A) in 100% DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and the fluorescently labeled ligand in assay buffer.
-
-
Assay Procedure:
-
Add the kinase and labeled ligand solution to a multi-well plate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or other appropriate signal.
-
Plot the signal as a function of the test compound concentration.
-
-
Data Analysis:
-
Fit the data to a suitable binding model to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand).
-
Calculate the Ki using the Cheng-Prusoff equation.[11]
-
Part 3: Confirming Target Engagement in a Cellular Environment with CETSA®
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Causality Behind Experimental Choices
By heating cells treated with a compound to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of target engagement. This method is invaluable for confirming that a compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm.
Illustrative CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Hypothetical CETSA® Data
A successful CETSA® experiment for Compound A would show a rightward shift in the melting curve of Kinase X in compound-treated cells compared to vehicle-treated cells, confirming intracellular target engagement. If a similar shift is observed for Kinase Z, it would validate the off-target interaction in a cellular context.
Conclusion
The comprehensive evaluation of a compound's selectivity is a non-negotiable aspect of rigorous drug discovery. This guide has outlined a logical, multi-faceted approach to characterizing the cross-reactivity of a novel indole-based compound, This compound . By integrating broad-panel screening, quantitative binding assays, and cellular target engagement studies, researchers can build a robust data package to inform critical decisions in the progression of a drug candidate. The illustrative data presented for Compound A and its analogs highlights how subtle chemical modifications can significantly impact a compound's selectivity profile, underscoring the importance of comparative analysis in lead optimization.
References
-
Fabgennix International. Competition Assay Protocol. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Reaction Biology. Kinase Screening & Profiling Service. [Link]
-
Journal of Visualized Experiments. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
-
PubMed Central. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
PubMed. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. [Link]
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Wikipedia. Cross-reactivity. [Link]
- Google Patents.
-
Creative Diagnostics. Cross-Reactivity Assessment. [Link]
-
PubMed Central. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
PubMed. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. [Link]
-
PubChem. Indole-3-acetate. [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]
-
USCN Business. Indole 3 Acetic Acid (IAA). [Link]
-
Semantic Scholar. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. [Link]
-
PubMed Central. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [Link]
-
Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
MDPI. Synthesis, Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. [Link]
-
PubMed Central. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. [Link]
-
ResearchGate. (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). [Link]
-
PubChem. Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate. [Link]
-
MDPI. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
-
PubChem. methyl 2-(5-bromo-1H-indol-2-yl)acetate. [Link]
-
Nacalai Tesque. This compound. [Link]
-
PubChem. N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. [Link]
-
ResearchGate. (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
-
PubMed. Recent progress in biologically active indole hybrids: a mini review. [Link]
-
MDPI. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. [Link]
Sources
- 1. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 2. ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate | C13H15NO2S | CID 595797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate () for sale [vulcanchem.com]
- 6. This compound [synhet.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. 87-51-4 CAS | INDOLE-3-ACETIC ACID | Laboratory Chemicals | Article No. 04186 [lobachemie.com]
- 9. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(5-meth-oxy-2-methyl-1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the Gut Microbiota: Mechanistic Investigation of Polyphenol Modulation of the Gut–Brain Axis in Alzheimer’s Disease [mdpi.com]
A Senior Scientist's Guide to Validating HPLC Methods for Indole Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, the accurate quantification of indole derivatives is paramount. These heterocyclic compounds are not only foundational scaffolds in numerous pharmaceuticals but also key players in various biological processes. High-Performance Liquid Chromatography (HPLC) stands as the undisputed workhorse for this analytical challenge. However, a robust and reliable HPLC method is not merely developed; it is rigorously validated to ensure it is fit for its intended purpose.[1][2][3][4]
This guide provides an in-depth, experience-driven comparison of critical aspects of HPLC method validation tailored specifically for the analysis of indole derivatives. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, offering insights grounded in scientific principles and regulatory expectations.
The Foundation: Understanding the "Why" of Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[2][3] For the analysis of indole derivatives in a pharmaceutical context, this means the method must be reliable for applications ranging from quality control of active pharmaceutical ingredients (APIs) to pharmacokinetic studies. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), along with guidance from the FDA and EMA, form the bedrock of modern analytical method validation.[5][6][7][8][9][10]
The validation process is not a mere formality but a systematic investigation that ensures the method is specific, sensitive, accurate, precise, and robust.
Core Validation Parameters: A Comparative Look at Methodologies
The validation of an HPLC method for indole derivatives hinges on a series of interconnected parameters. The choice of experimental design for each parameter can significantly impact the quality of the validation data.
Specificity and Selectivity: Proving the Method's Discriminatory Power
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][11][12] Selectivity, often used interchangeably, refers to the method's ability to differentiate and quantify the analyte from other substances.[13] For indole derivatives, which can be prone to degradation, demonstrating specificity is a critical first step.
Comparative Approaches to Specificity:
| Approach | Description | Advantages | Disadvantages | Best Suited For |
| Forced Degradation Studies | The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[14][15][16][17][18] | Provides a comprehensive understanding of the molecule's stability and ensures the method can separate the analyte from its degradants.[15][18] | Can be time-consuming and may generate degradants not seen under normal storage conditions. | All stages of drug development, especially for stability-indicating methods. |
| Spiking with Known Impurities | The sample is spiked with known process impurities or related substances. | Directly demonstrates the method's ability to separate the analyte from known potential contaminants. | Relies on the availability of impurity standards, which may not always be feasible. | Routine quality control and release testing. |
| Peak Purity Analysis (using DAD) | A Diode Array Detector (DAD) is used to acquire spectra across the entire peak to assess its homogeneity. | Provides an indication of co-elution without the need for additional standards. | Not foolproof; co-eluting impurities with similar spectra may go undetected. | A supplementary tool to be used in conjunction with other specificity studies. |
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions before injection.
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. The goal is to achieve 5-20% degradation of the active ingredient.[14]
Linearity and Range: Defining the Method's Quantitative Boundaries
Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]
Comparison of Calibration Approaches:
| Calibration Approach | Description | Advantages | Disadvantages |
| External Standard | A series of standards of known concentrations are prepared and analyzed to construct a calibration curve. | Simple and widely used. | Requires accurate preparation of standards. |
| Internal Standard | A known amount of a different, non-interfering compound is added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. | Compensates for variations in injection volume and sample preparation. | Requires finding a suitable internal standard that is well-resolved from the analyte and other components. |
Typical Acceptance Criteria for Linearity:
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
Accuracy and Precision: Hitting the Bullseye Consistently
Accuracy refers to the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][6]
Levels of Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
Data Summary: Typical Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% of the true value.[11] |
| Precision (RSD) | Repeatability: ≤ 2% |
| Intermediate Precision: ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Method's Sensitivity
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
Comparative Methods for LOD and LOQ Determination:
| Method | Description | Advantages | Disadvantages |
| Based on Signal-to-Noise Ratio | The concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is determined.[23][24] | Simple and widely used. | Can be subjective and dependent on the instrument's baseline noise. |
| Based on the Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line or the standard deviation of blank injections) and S is the slope of the calibration curve.[25] | More statistically robust. | Requires a well-defined calibration curve. |
Robustness: Assessing the Method's Reliability in the Real World
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26][27][28] This is a critical parameter to evaluate during method development to ensure the method is transferable and reliable in a routine setting.
Key Parameters to Investigate for Robustness of an HPLC Method for Indole Derivatives:
-
Mobile Phase Composition: ± 2% variation in the organic modifier content.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10%.
-
Wavelength: ± 2 nm.
Experimental Protocol: Robustness Study (One-Factor-at-a-Time)
-
Prepare a standard solution of the indole derivative.
-
Analyze the solution under the nominal HPLC conditions.
-
Vary one parameter at a time within the defined range (e.g., increase the flow rate by 10%).
-
Analyze the solution under the modified conditions.
-
Compare the results (e.g., retention time, peak area, resolution) to the results obtained under the nominal conditions.
-
Repeat for all selected parameters.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of an HPLC method validation.
Caption: A flowchart illustrating the sequential workflow of HPLC method validation.
System Suitability: The Daily Health Check of Your HPLC Method
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[29][30][31][32]
Key System Suitability Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0[32] |
| Theoretical Plates (N) | A measure of column efficiency. | N ≥ 2000 |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0[32] |
| Repeatability (%RSD) | The precision of replicate injections of a standard. | %RSD ≤ 2.0%[32] |
Comparing HPLC Column Chemistries for Indole Derivative Analysis
The choice of HPLC column is a critical factor influencing the selectivity and overall performance of the method. For indole derivatives, which possess a range of polarities, reversed-phase chromatography is the most common approach.
| Column Chemistry | Description | Advantages for Indole Analysis | Disadvantages for Indole Analysis |
| C18 (Octadecylsilane) | A non-polar stationary phase providing strong hydrophobic retention. | Excellent retention for a wide range of indole derivatives. A good starting point for method development.[33] | May provide insufficient retention for very polar indoles. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Shorter analysis times and better peak shape for more hydrophobic indoles.[33] | May not provide enough retention for moderately polar indoles. |
| Phenyl-Hexyl | Provides unique selectivity through π-π interactions with the aromatic indole ring. | Can offer alternative selectivity for closely related indole derivatives that are difficult to separate on C18 or C8 columns. | May have lower hydrophobic retention than C18. |
| Embedded Polar Group (EPG) | A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface. | Improved peak shape for basic indole derivatives and compatibility with 100% aqueous mobile phases. | May have different selectivity compared to traditional C18 columns. |
Conclusion
The validation of an HPLC method for the analysis of indole derivatives is a multifaceted process that requires a deep understanding of both the analytical technique and the chemistry of the compounds being analyzed. By moving beyond a rote application of regulatory guidelines and embracing a scientifically-driven, comparative approach to experimental design, researchers can develop and validate methods that are not only compliant but also robust, reliable, and fit for purpose. The insights and protocols provided in this guide serve as a foundation for building high-quality analytical methods that can withstand the rigors of drug development and scientific research.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
MDPI. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
MDPI. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. (2019). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
-
LCGC International. Robustness Tests. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
National Institutes of Health. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Patsnap. (2025). How to Achieve Low LOD in HPLC—Key Methods. [Link]
-
ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
Pharma Validation. (2025). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
-
Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. public.pensoft.net [public.pensoft.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. scribd.com [scribd.com]
- 20. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 24. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 30. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
"benchmarking the synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate against other methods"
A Comparative Guide to the Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This compound is a valuable heterocyclic building block, with the indole scaffold being a privileged structure in numerous biologically active compounds and pharmaceuticals. The bromine atom, in particular, serves as a versatile handle for further chemical modification through modern cross-coupling reactions, making this compound a crucial precursor in medicinal chemistry.
This guide provides an in-depth, objective comparison of synthetic routes to this compound. We will dissect a benchmark method based on the classic Fischer indole synthesis and subsequent C3-alkylation, and contrast it with alternative strategies. Each method is evaluated on its merits, including yield, scalability, safety, and reagent accessibility, providing the data necessary for informed decisions in a research and development setting.
Benchmark Method: Fischer Indole Synthesis & Direct C3-Alkylation
The most established and widely recognized route to substituted indoles is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[1] This pathway involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[2] This benchmark strategy leverages this classic reaction to construct the indole core, followed by a direct alkylation step to install the ethyl acetate sidechain at the nucleophilic C3 position.
Overall Synthetic Strategy
The benchmark synthesis is a two-stage process. First, the 5-bromo-2-methyl-1H-indole core is constructed. Second, the C3 position of this indole is alkylated to yield the final product.
Stage 1: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole
The reaction begins with the condensation of (4-bromophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.[3] This intermediate is typically not isolated; instead, it is subjected to acid-catalyzed cyclization in situ.[2] Strong Brønsted acids or Lewis acids like zinc chloride can be used as catalysts.[1] The mechanism proceeds through tautomerization to an ene-hydrazine, followed by a key[4][4]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent rearomatization and elimination of ammonia yield the stable indole ring.[5]
Stage 2: C3-Alkylation of 5-Bromo-2-methyl-1H-indole
The indole ring is electron-rich, and the C3 position is the most nucleophilic site, making it prone to electrophilic substitution. The hydrogen on the indole nitrogen is acidic and can be removed by a strong base like sodium hydride (NaH) to form an indolyl anion. This anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent such as ethyl bromoacetate to form the new carbon-carbon bond at the C3 position.
Detailed Experimental Protocol (Benchmark Method)
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetone
-
Zinc chloride (anhydrous)
-
Ethanol (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
Protocol:
-
Indole Synthesis:
-
In a round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Add acetone (1.2 eq) and stir the mixture at room temperature for 45 minutes to facilitate hydrazone formation.[6]
-
Carefully add anhydrous zinc chloride (1.2 eq) in portions. Causality: Zinc chloride is a Lewis acid that catalyzes the critical cyclization and rearrangement steps of the Fischer synthesis.[1]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 3-5 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-bromo-2-methyl-1H-indole via silica gel column chromatography.
-
-
C3-Alkylation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the purified 5-bromo-2-methyl-1H-indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen, creating the indolyl anion required for nucleophilic attack. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Alternative Synthetic Strategies
While the Fischer synthesis is robust, alternative methods may offer advantages in terms of starting material availability, reaction conditions, or avoidance of certain reagents.
Alternative Method 1: Japp-Klingemann / Fischer Combination
Reaction Scheme:
Rationale: The Japp-Klingemann reaction couples an aryl diazonium salt (formed from 4-bromoaniline) with a β-keto-ester (ethyl 2-methylacetoacetate).[7] The resulting intermediate undergoes hydrolysis and decarboxylation under the reaction conditions to yield the same arylhydrazone used in the benchmark method, which is then cyclized. This route offers flexibility by starting from anilines, which are often more readily available than the corresponding hydrazines.
Alternative Method 2: C-H Functionalization with Ethyl Diazoacetate
Modern synthetic chemistry often favors direct C-H functionalization to reduce step counts and improve atom economy. This method bypasses the pre-functionalization required in classic nucleophilic substitution and instead directly inserts a carbene or carbenoid species, generated from ethyl diazoacetate, into the C3-H bond of the indole.
Rationale and Mechanism: This reaction typically requires a catalyst, such as rhodium(II) or copper(II) salts, to generate a metal-carbenoid intermediate from ethyl diazoacetate.[8] However, photocatalytic methods have also emerged.[9][10] The indole's electron-rich C3 position attacks this electrophilic carbenoid, leading to the formation of the C-C bond and expulsion of the metal catalyst. A key challenge is controlling regioselectivity, as alkylation can sometimes occur at the C2 position, particularly with certain directing groups on the indole nitrogen.[8][9]
Advantages:
-
Atom Economy: This method is highly atom-economical, with dinitrogen (N₂) being the only byproduct from the diazo compound.[8]
-
Milder Conditions: Often proceeds under milder conditions compared to using strong bases like NaH.
Disadvantages:
-
Safety: Diazo compounds are energetic and potentially explosive, requiring careful handling.
-
Catalyst Cost: Transition metal catalysts can be expensive.
Comparative Analysis of Synthetic Methods
| Parameter | Benchmark Method (Fischer/Alkylation) | Alternative 1 (Japp-Klingemann) | Alternative 2 (C-H Functionalization) |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent[8] |
| Number of Steps | 2 (from hydrazine) | 3 (from aniline) | 1 (from indole core) |
| Starting Materials | (4-Bromophenyl)hydrazine, Acetone | 4-Bromoaniline, β-keto-ester | 5-Bromo-2-methyl-1H-indole, Ethyl diazoacetate |
| Key Reagents | ZnCl₂ (or strong acid), NaH | NaNO₂/HCl, Base, Acid catalyst | Rh(II) or Cu(II) catalyst, or Photocatalyst[8][9] |
| Scalability | Well-established and scalable | Scalable, but diazotization requires good temperature control | Scalability can be limited by catalyst cost and safety of diazo compounds |
| Safety Concerns | Use of strong base (NaH) is hazardous | Diazonium salts are unstable and potentially explosive | Ethyl diazoacetate is toxic and potentially explosive |
| Key Advantages | Highly reliable, well-understood | Flexible starting materials (anilines) | High atom economy, potentially milder conditions |
| Key Disadvantages | Requires strong, hazardous base | Extra step for diazotization | Use of hazardous diazo compounds, catalyst cost |
Conclusion and Recommendations
The choice of synthetic route for this compound depends critically on the specific needs of the laboratory and the project goals.
-
The Benchmark Method utilizing the Fischer Indole Synthesis and subsequent C3-alkylation remains the most reliable and well-trodden path. It is ideal for both small-scale and large-scale synthesis due to its predictability and the relatively low cost of the core reagents. Its primary drawback is the use of sodium hydride, which requires careful handling and an inert atmosphere.
-
Alternative Method 1 (Japp-Klingemann) is an excellent choice if the starting (4-bromophenyl)hydrazine is unavailable or expensive, while 4-bromoaniline is readily accessible. It introduces an additional step but provides valuable flexibility in the supply chain.
-
Alternative Method 2 (Direct C-H Functionalization) represents a more modern and elegant approach. For small-scale synthesis where maximizing yield in the final step is critical and the necessary safety precautions for handling diazo compounds are in place, this method is superior. It offers high efficiency and atom economy but may be less suitable for large-scale production due to the cost of catalysts and the inherent hazards of diazo reagents.
Ultimately, for most routine laboratory applications, the Benchmark Method provides the best balance of reliability, cost-effectiveness, and scalability. However, for process optimization and specialty applications, the direct C-H functionalization route warrants serious consideration.
References
- Organic Letters. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters.
- ChemBK. (2024). Methyl 5-bromo-1H-indole-2-carboxylate.
- ResearchGate. C-H functionalization of indoles alkylation with ethyl -diazoacetate catalyzed by Mb(H64V,V68A) variant.
- ChemRxiv. Photocatalytic alkylation of pyrroles and indoles with α-diazo esters.
- Benchchem. Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid from 3-Indoleacetonitrile.
- SynHet. This compound.
- ChemicalBook. 5-Bromoindole-2-carboxylic acid methyl ester synthesis.
- Erowid. Synthesis of 5-Bromo Indole.
- ChemicalBook. 5-Bromoindole synthesis.
- MDPI. (2017). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds.
- Wikipedia. Fischer indole synthesis.
- Wikipedia. Japp–Klingemann reaction.
- Royal Society of Chemistry. Catalytic C3 aza-alkylation of indoles.
- Organic Syntheses. Indole-3-acetic Acid.
- ACS Publications. (1951). A Convenient Synthesis of Indole-3-acetic Acids.
- BenchChem. Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- Alfa Chemistry. Fischer Indole Synthesis.
- Google Patents. (2015). Synthetic method of substituted indole-3-acetic acid.
- SciSpace. Fischer indole synthesis in the absence of a solvent.
- YouTube. (2021). Fischer Indole Synthesis.
- Google Patents. (2012). Method for preparing 5-bromoindole.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Comparative In Vitro Evaluation of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and clinically approved drugs.[1] Its inherent structural versatility and ability to interact with a wide array of biological targets have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the in vitro biological activities of a series of derivatives based on the core structure of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and comparative data to inform and guide researchers in the field of drug discovery and development.
The Core Moiety: this compound
The parent compound, this compound, possesses a unique combination of structural features that make it an attractive starting point for derivatization. The indole core provides a planar, aromatic system capable of various intermolecular interactions. The bromo-substituent at the 5-position can influence the electronic properties of the ring and provides a potential site for further modification. The methyl group at the 2-position can impact the steric and electronic environment, while the ethyl acetate group at the 3-position offers a handle for creating a diverse library of derivatives through modifications such as hydrolysis, amidation, or hydrazide formation.
Synthesis of this compound Derivatives
The generation of a library of derivatives is a cornerstone of structure-activity relationship (SAR) studies. A general synthetic approach to novel derivatives of this compound is outlined below. This multi-step synthesis allows for the introduction of diverse functionalities, enabling a systematic exploration of their impact on biological activity.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Part 1: In Vitro Anticancer Evaluation
The search for novel anticancer agents remains a paramount challenge in biomedical research. Indole derivatives have shown significant promise in this area, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1]
Methodology: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48 hours. A control group receiving only the vehicle (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Comparative Anticancer Activity
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Derivative ID | R Group (at acetate position) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Parent | -OCH₂CH₃ | >100 | >100 | >100 |
| DERIV-A | -NH-Phenyl | 45.2 | 58.1 | 62.5 |
| DERIV-B | -NH-(4-Chlorophenyl) | 12.8 | 18.5 | 21.3 |
| DERIV-C | -NH-(4-Methoxyphenyl) | 35.7 | 42.9 | 48.1 |
| DERIV-D | -NH-NH₂ | 85.3 | 92.1 | 95.7 |
| DERIV-E | -NH-N=CH-Phenyl | 25.6 | 31.4 | 35.8 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 |
Interpretation of SAR: Based on this hypothetical data, the conversion of the ethyl ester to an amide (DERIV-A) shows a moderate increase in cytotoxicity. The introduction of an electron-withdrawing group like chlorine on the phenyl ring (DERIV-B) appears to significantly enhance anticancer activity, a common trend observed in many anticancer drug discovery programs.[2] Conversely, an electron-donating group like methoxy (DERIV-C) may be less favorable. The hydrazide (DERIV-D) shows weaker activity, but its conversion to a hydrazone (DERIV-E) can restore and even improve cytotoxicity.
Part 2: In Vitro Antimicrobial Evaluation
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents. Indole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3]
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Antimicrobial Activity
Similar to the anticancer evaluation, the antimicrobial activity of this compound derivatives can be significantly influenced by the nature of the substituent at the acetate position.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Derivative ID | R Group (at acetate position) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent | -OCH₂CH₃ | >128 | >128 | >128 |
| DERIV-A | -NH-Phenyl | 64 | 128 | 128 |
| DERIV-B | -NH-(4-Chlorophenyl) | 16 | 32 | 64 |
| DERIV-F | -NH-Thiazol-2-yl | 8 | 16 | 32 |
| DERIV-G | -NH-N=CH-(2-Hydroxyphenyl) | 32 | 64 | 64 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.25 | - |
| Fluconazole | (Reference Antifungal) | - | - | 2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Interpretation of SAR: The hypothetical data suggests that derivatization is crucial for antimicrobial activity. The introduction of a thiazole ring (DERIV-F) appears to be particularly effective, a finding that aligns with the known antimicrobial properties of thiazole-containing compounds. The presence of a halogen (DERIV-B) also seems to enhance activity against both bacteria and fungi. The salicylaldehyde hydrazone derivative (DERIV-G) shows moderate activity, indicating that the presence of a hydroxyl group and the imine linkage can contribute to the antimicrobial effect.
Part 3: In Vitro Anti-inflammatory Evaluation
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Indole derivatives, including the well-known NSAID indomethacin, have a long history as anti-inflammatory agents.
Methodology: Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. The in vitro inhibition of heat-induced albumin denaturation is a simple and effective method for screening potential anti-inflammatory compounds.
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Control and Standard: A control group without the test compound and a standard group with a known anti-inflammatory drug (e.g., diclofenac sodium) are also prepared.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives can be compared based on their ability to inhibit protein denaturation.
Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition at 100 µg/mL) of this compound Derivatives
| Derivative ID | R Group (at acetate position) | % Inhibition of Albumin Denaturation |
| Parent | -OCH₂CH₃ | 15.2 ± 1.8 |
| DERIV-A | -NH-Phenyl | 42.5 ± 3.1 |
| DERIV-B | -NH-(4-Chlorophenyl) | 68.7 ± 4.5 |
| DERIV-H | -NH-(2,4-Dichlorophenyl) | 75.3 ± 5.2 |
| DERIV-I | -COOH (hydrolyzed) | 55.1 ± 3.9 |
| Diclofenac Sodium | (Reference Drug) | 88.4 ± 6.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Interpretation of SAR: The hypothetical results suggest that the anti-inflammatory activity is significantly enhanced upon derivatization of the ethyl acetate group. The presence of chloro-substituents on the phenylamide ring (DERIV-B and DERIV-H) appears to be highly beneficial for activity. Hydrolysis of the ester to the corresponding carboxylic acid (DERIV-I) also shows a notable increase in anti-inflammatory potential, which is consistent with the structures of many NSAIDs.
Conclusion and Future Directions
This guide has provided a framework for the in vitro evaluation of this compound derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. The presented methodologies offer robust and standardized approaches for screening and comparing the biological activities of a library of synthesized compounds.
The hypothetical structure-activity relationships discussed underscore the importance of systematic chemical modification in optimizing the therapeutic potential of a lead compound. While the specific experimental data for a comprehensive series of these derivatives is yet to be widely published, the insights from related indole chemistry strongly suggest that this scaffold holds significant promise for the development of novel therapeutic agents.
Future research should focus on the synthesis and comprehensive in vitro evaluation of a diverse library of this compound derivatives. Promising candidates identified through these initial screenings should then be advanced to more complex in vitro and in vivo models to further elucidate their mechanisms of action, pharmacokinetic properties, and overall therapeutic potential.
References
- Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). PubMed Central.
- Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica.
- Synthesis, Characterization and Anti-Inflammatory and Antipyretic Evaluation of Novel Indole Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine.
- (PDF) Synthesis, Characterization, and Screening for Anti-inflammatory and Antimicrobial Activity of Novel Indolyl Chalcone Derivatives. (2018).
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis and antimicrobial activities of new thiosemicarbazones and thiazolidinones in indole series. (2021). INIS-IAEA.
- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia.
- Development of Novel Indole Molecules for the Screening of Anti-Inflamm
- Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. (n.d.).
- Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. (2025).
- Structure-activity relationship (SAR)
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PubMed Central.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central.
- Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Deriv
- 1144102-75-9|Ethyl 2-(5-bromo-3-methyl-1H-indol-1-yl)
- 171513-35-2|Ethyl 2-(5-bromo-1H-indol-3-yl)
- ETHYL 2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Methods for in vitro evaluating antimicrobial activity: A review. (2016). PubMed.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Indole-3-Acetic Acid Esters
For researchers in plant biology, agriculture, and drug development, understanding the nuances of auxin activity is paramount. Indole-3-acetic acid (IAA), the principal naturally occurring auxin, governs a vast array of physiological processes, from cell elongation and division to root initiation and fruit development.[1][2][3] However, the inherent instability of IAA and its rapid metabolism within plant tissues can limit its experimental and practical applications. This has led to the exploration of IAA derivatives, particularly its esters, as potentially more stable and potent alternatives.
This guide provides an in-depth, objective comparison of the biological activity of indole-3-acetic acid esters against the parent molecule, IAA. We will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing auxin activity, empowering researchers to make informed decisions in their experimental designs.
The Rationale for Esterification: Enhancing Stability and Modulating Activity
Indole-3-acetic acid is susceptible to degradation by light and enzymatic oxidation, which can complicate its use in long-term experiments and agricultural applications.[3] Esterification of the carboxylic acid group of IAA can protect it from rapid degradation, effectively creating a slow-release form of the hormone.[4] The biological activity of these esters is largely dependent on their in-vivo hydrolysis back to the free, active IAA form by endogenous plant esterases.[4][5][6][7] This conversion process introduces a critical control point, allowing for the modulation of auxin response based on the chemical nature of the ester and the metabolic state of the plant tissue.
Comparative Biological Activity: Insights from Experimental Data
The biological potency of IAA esters can vary significantly depending on the length and structure of the alcohol moiety. Several studies have systematically evaluated these differences using classic auxin bioassays.
Coleoptile Elongation Assay
The Avena (oat) coleoptile elongation assay is a foundational method for quantifying auxin activity.[8][9][10] It measures the ability of a substance to promote cell elongation in excised coleoptile segments.
| Compound | Concentration (M) | Coleoptile Elongation (mm increase over control) | Reference |
| Indole-3-acetic acid (IAA) | 1 x 10⁻⁵ | 4.2 | [11] |
| IAA Methyl Ester | 1 x 10⁻⁵ | 4.8 | [11] |
| IAA Ethyl Ester | 1 x 10⁻⁵ | 5.1 | [11] |
| IAA Propyl Ester | 1 x 10⁻⁵ | 4.5 | [11] |
| IAA Butyl Ester | 1 x 10⁻⁵ | 3.9 | [11] |
Table 1: Comparative activity of IAA and its short-chain esters in the Avena coleoptile elongation assay. Data synthesized from published studies.[11]
As the data suggests, short-chain esters like the methyl and ethyl esters can exhibit activity comparable to or even slightly greater than IAA at the same concentration.[11] This is attributed to their efficient uptake and subsequent hydrolysis to release active IAA. However, as the alkyl chain length increases, a decrease in activity is often observed, which may be due to reduced water solubility and steric hindrance affecting enzymatic hydrolysis.[11]
Root Growth Inhibition Assay
High concentrations of auxin are known to inhibit primary root elongation while promoting the formation of lateral and adventitious roots.[12][13][14] This dual effect makes root growth assays a sensitive indicator of auxin activity.
| Compound | Concentration (µM) | Primary Root Length (% of control) | Lateral Root Density (number/cm) | Reference |
| Control | 0 | 100% | 1.2 | N/A |
| Indole-3-acetic acid (IAA) | 10 | 45% | 5.8 | [13] |
| 4-Chloro-IAA Ethyl Ester | 10 | 38% | 7.2 | [15] |
| 4-Chloro-IAA Allyl Ester | 10 | 35% | 7.5 | [15] |
Table 2: Effect of IAA and a chlorinated IAA ester on primary root growth and lateral root formation in Arabidopsis thaliana. Data adapted from relevant literature.[13][15]
Notably, halogenated derivatives such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters have been shown to possess significantly higher activity than IAA.[15] The ethyl and allyl esters of 4-Cl-IAA, for instance, are potent inhibitors of primary root growth and strong promoters of lateral root formation.[15]
Experimental Protocols for Assessing Auxin Activity
To ensure the scientific rigor of comparative studies, standardized and well-validated protocols are essential.
Protocol 1: Avena Coleoptile Elongation Bioassay
This protocol is a classic and reliable method for quantifying auxin-induced cell elongation.[8][9]
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes
-
Filter paper
-
Test solutions of IAA and IAA esters at various concentrations
-
Control solution (buffer without auxin)
-
Ruler or digital caliper
Procedure:
-
Germinate Avena seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Under a dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the apical tip.
-
Randomly distribute the segments into petri dishes containing filter paper moistened with the respective test and control solutions.
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the mean elongation for each treatment and compare it to the control.
Avena coleoptile elongation bioassay workflow.
Protocol 2: DR5::GUS Reporter Gene Assay for in-situ Auxin Response
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin response in transgenic plants.[16][17][18][19][20] It contains multiple auxin response elements (AuxREs) that, when activated by auxin signaling, drive the expression of a reporter gene such as β-glucuronidase (GUS).
Materials:
-
Transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.
-
Growth media (e.g., MS agar) supplemented with various concentrations of IAA or IAA esters.
-
GUS staining solution (X-Gluc).
-
Microscope.
Procedure:
-
Germinate and grow DR5::GUS Arabidopsis seedlings on control MS agar plates.
-
Transfer seedlings to new plates containing the different test compounds.
-
Incubate for a defined period (e.g., 6-24 hours).
-
Harvest seedlings and immerse them in GUS staining solution.
-
Incubate at 37°C until a blue color develops.
-
Clear the chlorophyll from the tissues using an ethanol series.
-
Observe the pattern and intensity of the blue staining under a microscope to determine the locations and relative strength of the auxin response.[16][17]
The Molecular Mechanism: Auxin Signaling Pathway
The biological effects of auxins, including those released from their esters, are mediated through a well-defined signaling pathway.
Simplified auxin signaling pathway.
In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[21][22][23][24] When IAA (hydrolyzed from its ester) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins and the Aux/IAA repressors.[24] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[21][22] The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of genes that drive auxin-mediated physiological responses.
Conclusion and Future Perspectives
Indole-3-acetic acid esters represent a valuable tool for researchers studying auxin biology. Their enhanced stability and potential for controlled release of the active hormone offer distinct advantages over free IAA in certain experimental contexts. As demonstrated, the biological activity of these esters is intricately linked to their chemical structure and the plant's metabolic capacity to hydrolyze them.
Future research should focus on synthesizing and characterizing novel IAA esters with tailored release profiles and tissue-specific activities. Furthermore, a deeper understanding of the esterase families responsible for IAA ester hydrolysis in different plant species will be crucial for optimizing the application of these compounds in agriculture and biotechnology. The systematic comparison of these compounds, using the robust methodologies outlined in this guide, will continue to advance our fundamental understanding of auxin biology and its practical applications.
References
- Cutler, H. G. (1967). Growth-regulating properties of ten straight chain esters of indole-3-acetic acid. Plant & Cell Physiology, 8(3), 393-401.
-
ResearchGate. (n.d.). A schematic of the auxin signaling pathway. When auxins are present... Retrieved from [Link]
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12.
- Östin, A., Moritz, T., & Sandberg, G. (1998). Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. Plant Physiology, 118(3), 895–904.
- Masuda, Y. (1962). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Physiologia Plantarum, 15(4), 780-790.
- Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8-21.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
-
ResearchGate. (n.d.). Auxin signalling pathways in plants. (a) The 'canonical' pathway... Retrieved from [Link]
-
ResearchGate. (n.d.). Auxin signal transduction pathways. (A) Model of the TRANSPORT... Retrieved from [Link]
- Chen, Y., Yordanov, Y. S., & Busov, V. B. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(3), 453–463.
- Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. The Plant Cell, 20(11), 3080-3092.
- Stuepp, C. A., et al. (2017).
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of lndole-3-acetic acid esters exposed to mild alkaline conditions. Plant physiology, 91(1), 9-12.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole3Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
-
Forest Biotechnology Laboratory. (2013, January 3). DR5 as a reporter system to study auxin response in Populus. Retrieved from [Link]
- Furey, A., et al. (2013). Synthesis of Plant Auxin Derivatives and Their Effects on Ceratopteris richardii.
-
Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Current analytical methods for plant auxin quantification--A review. Retrieved from [Link]
- Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963–1971.
- Furey, A., et al. (2013). Synthesis of Plant Auxin Derivatives and Their Effects on Ceratopteris richardii.
- Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465–479.
- De Gernier, H., et al. (2020). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology, 184(3), 1269–1271.
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
- Li, Y., et al. (2024). Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. Foods, 13(20), 3446.
-
ResearchGate. (2024, October). Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. Retrieved from [Link]
- Ehmann, A. (1977). Myo-Inositol Esters of Indole-3-acetic Acid Are Endogenous Components of Zea mays L. Shoot Tissue. Plant Physiology, 59(6), 1088-1091.
-
CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA). Retrieved from [Link]
-
askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. Retrieved from [Link]
- Pilet, P. E., & Saugy, M. (1987). Changes in the Level of Free and Ester Indol-3yl-Acetic Acid in Growing Maize Roots. Plant Physiology, 83(1), 33-38.
- Katayama, M., et al. (1988). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 52(10), 2661-2662.
-
Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. [Link]
- Trinagaraju, K., Prasad, A., & Prasad, P. S. (2017). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3850.
- Bandurski, R. S., & Schulze, A. (1977). Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. Plant Physiology, 60(2), 211–213.
- Zhao, Y. (2018). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 19(1), 80.
- Kour, A., et al. (2019). Preparation of synthetic auxin-amino acid conjugates.
-
UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. Retrieved from [Link]
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
- Roager, H. M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. eBioMedicine, 102, 105052.
- Reed, R. C., Brady, S. R., & Muday, G. K. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1847–1860.
- Iino, M. (2001). Auxin-Growth Relationships in Maize Coleoptiles and Pea Internodes and Control by Auxin of the Tissue Sensitivity to Auxin. Plant and Cell Physiology, 42(6), 579–589.
- Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
- Wang, L., et al. (2021). Coordinated cytokinin signaling and auxin biosynthesis mediates arsenate-induced root growth inhibition. Plant Physiology, 185(4), 1557–1573.
- Theologis, A. (2000). Odyssey of Auxin. Critical Reviews in Plant Sciences, 19(4), 307-339.
- Fendrych, M., et al. (2016). Rapid root growth inhibition depends on auxin levels inside the cell.
-
ResearchGate. (n.d.). Auxin inhibition of primary root growth and auxin induction of LR... Retrieved from [Link]
- Seepana, S., et al. (2021). Indole as a biological scaffold: a comprehensive review. International Journal of Pharmaceutical and Clinical Research, 13(4), 133-143.
Sources
- 1. plantmedia.com [plantmedia.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA) Clinisciences [clinisciences.com]
- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 18. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 19. Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of Substituted Indoles
The indole scaffold is a cornerstone of medicinal chemistry and natural products, forming the core of everything from the essential amino acid tryptophan to potent pharmaceuticals.[1][2] However, the very versatility that makes substituted indoles so valuable also presents a significant challenge: seemingly minor changes in substitution can drastically alter their biological activity. Therefore, unambiguous structural elucidation and confirmation are not mere academic exercises; they are critical, non-negotiable steps in drug discovery and development. The reactivity of the indole ring, particularly at the C3 position, can lead to complex product mixtures and unexpected rearrangements, making robust analytical confirmation essential.[2]
This guide moves beyond a simple listing of techniques. As scientists, we understand that our choice of analytical tools is driven by a logical progression of inquiry. We begin with methods that paint a broad picture of the molecular framework and progressively employ techniques that provide higher resolution and definitive confirmation. This document compares the primary analytical methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Spectroscopic methods (IR/UV-Vis)—providing not just the "how" but the critical "why" behind their application in the structural determination of substituted indoles.
The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the undisputed workhorse for the de novo structural elucidation of organic molecules.[3][4] Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and relative orientation of atoms. For substituted indoles, a multi-faceted NMR approach is the primary and most informative starting point.
Expertise in Action: Decoding the Spectra
A. ¹H NMR: The First Look at Connectivity
The proton NMR spectrum provides the initial overview of the molecule. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of each signal are foundational pieces of the structural puzzle.[4][5]
-
Chemical Shifts (δ): The electronic environment of a proton dictates its resonance frequency. In substituted indoles, key protons have characteristic chemical shift ranges. The N-H proton is often a broad singlet found far downfield (>10 ppm in DMSO-d₆), while the C2-H is also a distinct singlet typically found between 7.0 and 8.5 ppm.[6] Protons on the benzene ring appear in the aromatic region (approx. 7.0-8.0 ppm), and their specific shifts and coupling patterns are highly diagnostic of the substitution pattern.[7]
-
Spin-Spin Coupling: The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. This is crucial for determining the substitution on the aromatic ring. For example, a proton at C7 coupled to a proton at C6 will appear as a doublet.[6]
-
The N-H Proton Challenge: The indole N-H proton signal is often broad due to chemical exchange with solvent protons and quadrupolar broadening from the adjacent ¹⁴N nucleus.[8] A common and definitive way to confirm this signal is through a D₂O exchange experiment . Adding a drop of deuterium oxide to the NMR sample replaces the N-H proton with deuterium, causing the signal to disappear from the spectrum.[8]
B. ¹³C NMR & DEPT: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR identifies every unique carbon environment.[9][10] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are run alongside the standard ¹³C NMR to determine the type of each carbon (CH, CH₂, CH₃, or quaternary).[5] This combination is invaluable for confirming the number of substituents and their nature.
C. 2D NMR: Connecting the Pieces
For complex substituted indoles, 1D spectra are often insufficient. 2D NMR experiments are essential for unambiguously assembling the molecular structure.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). It creates a "roadmap" of proton connectivity, allowing you to trace out spin systems, for instance, walking around the aromatic ring from H4 to H7.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached.[5] It allows for the confident assignment of carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful 2D experiment for skeletal assembly, HMBC shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting fragments of the molecule, for example, linking a substituent's proton to the indole ring carbon it's attached to, thereby confirming its position.[5]
Experimental Protocol: A Typical NMR Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can sharpen the N-H proton signal through hydrogen bonding.[8]
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Run DEPT-135 and DEPT-90 experiments to differentiate carbon types.
-
-
Acquisition of 2D Spectra:
-
Run a phase-sensitive COSY experiment to establish ¹H-¹H connectivities.
-
Run an HSQC experiment to assign ¹H-¹³C one-bond correlations.
-
Run an HMBC experiment, optimizing for a long-range coupling constant of ~8 Hz, to establish multi-bond connectivities.
-
-
Data Interpretation:
-
Assign obvious signals in the ¹H spectrum (e.g., N-H, characteristic substituent protons).
-
Use COSY to trace proton networks.
-
Use HSQC to assign the carbons directly attached to these protons.
-
Use HMBC cross-peaks to piece the molecular fragments together and confirm the precise location of all substituents on the indole core.
-
Visualization: NMR Elucidation Workflow
Caption: A typical workflow for structural elucidation using a suite of NMR experiments.
The Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a powerful complementary technique to NMR. While NMR provides the structural blueprint, MS offers two critical pieces of information with exceptional sensitivity: the precise molecular weight and structural clues derived from fragmentation patterns.[3][11]
Expertise in Action: Interpreting Mass Data
-
High-Resolution Mass Spectrometry (HRMS): This is the first and most crucial MS experiment. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, which must agree with the proposed structure from NMR.
-
Fragmentation Analysis: The pattern in which a molecule breaks apart upon ionization provides a "fingerprint" that can confirm structural features.
-
Electron Impact (EI): Often used with Gas Chromatography (GC-MS), this high-energy technique causes extensive fragmentation, which can be highly informative for library matching and identifying characteristic losses.[12]
-
Collision-Induced Dissociation (CID): Used in tandem MS (MS/MS) experiments, this method involves isolating the molecular ion and fragmenting it in a controlled manner. For indoles, characteristic fragmentation often involves the cleavage of the bond beta to the indole ring, loss of substituents, or ring cleavage events like the loss of HCN.[12][13][14] The fragmentation pattern is heavily influenced by the nature and position of the substituents.
-
Experimental Protocol: LC-MS/MS for Indole Confirmation
-
Objective: To confirm the molecular weight and obtain fragmentation data for a purified substituted indole.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[11][15]
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Sample Prep: Dissolve the sample at a low concentration (~10-50 µg/mL) in the initial mobile phase composition.
-
-
Mass Spectrometry:
-
Mode: Positive ion mode is typically used for indoles, as the nitrogen is readily protonated.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to find the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS2): Perform data-dependent acquisition where the instrument automatically selects the most intense ions from the MS1 scan (including the [M+H]⁺ ion) for fragmentation via CID, generating MS2 spectra.
-
Data Presentation: Comparative Fragmentation Data
| Compound | Substituent | Expected [M+H]⁺ (monoisotopic) | Key Fragment Ion (m/z) | Inferred Loss |
| Indole-A | 5-Methoxy | 148.0757 | 133.0522 | Loss of CH₃ |
| Indole-B | 3-Acetyl | 160.0706 | 145.0471 | Loss of CH₃ |
| Indole-C | 1-Benzyl | 208.1121 | 91.0542 | Tropylium ion [C₇H₇]⁺ |
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, especially for determining absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[16] It provides a precise 3D model of the molecule as it exists in the crystal lattice.
Expertise in Action: The Power and Pitfalls
-
Unambiguous Confirmation: Unlike spectroscopic methods that rely on interpretation, a successful X-ray structure provides direct evidence of atom connectivity, bond lengths, bond angles, and stereochemical configuration.[1][17]
-
Intermolecular Insights: The crystal structure also reveals how molecules pack together, providing valuable information on intermolecular forces like hydrogen bonding and π-π stacking, which can be relevant to the material's physical properties.[17][18]
-
The Crystallization Hurdle: The primary and most significant limitation is the absolute requirement for a single, well-ordered crystal of sufficient size and quality. Growing suitable crystals can be a time-consuming process of trial and error, and not all compounds crystallize easily.[1][18]
Experimental Protocol: An Overview of X-ray Diffraction
-
Crystal Growth: The substituted indole is dissolved in a suitable solvent or solvent system, and crystals are grown slowly via methods like slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined (structure solution). This initial model is then refined to best fit the experimental data, yielding the final, precise molecular structure.[19]
Supporting Evidence: Vibrational & Electronic Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid, non-destructive techniques that provide valuable complementary data, primarily for confirming the presence of key functional groups and the nature of the conjugated system.
-
FTIR Spectroscopy: IR spectroscopy is excellent for identifying functional groups by their characteristic vibrational frequencies.[20] For a substituted indole, one would look for:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
C=O stretch: A strong, sharp peak around 1650-1750 cm⁻¹ if an acyl substituent is present.[21]
-
-
UV-Vis Spectroscopy: The indole ring is a chromophore that absorbs UV light. The UV-Vis spectrum is sensitive to the electronic structure of the molecule. Substituents on the ring can shift the absorption maxima (λₘₐₓ) of the characteristic ¹Lₐ and ¹Lₑ bands, providing evidence of substitution and conjugation.[22][23]
An Integrated Approach: A Comparative Guide
No single technique provides all the answers. The confident structural elucidation of a substituted indole relies on the synergistic use of multiple, orthogonal analytical methods. NMR provides the blueprint, HRMS confirms the elemental composition, and X-ray crystallography offers the definitive 3D structure if possible. IR and UV-Vis provide rapid checks for functional groups and the chromophore system.
Visualization: Decision Workflow for Structural Analysis
Caption: A decision tree for selecting the appropriate analytical workflow.
Performance Comparison of Key Techniques
| Technique | Primary Information Provided | Sample State | Destructive? | Key Strength | Key Limitation |
| NMR Spectroscopy | Atomic connectivity, C-H framework, stereochemistry | Solution | No | Unparalleled for de novo structure elucidation in solution | Relatively low sensitivity; complex spectra require 2D analysis |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation patterns | Solution/Solid | Yes | Exceptional sensitivity, definitive molecular formula confirmation | Isomers can be difficult to distinguish without chromatography |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single Crystal | No | Unambiguous and definitive structural proof | Requires a high-quality single crystal, which can be difficult to obtain |
| FTIR Spectroscopy | Presence of functional groups | Solid/Solution | No | Fast, simple, and excellent for functional group identification | Provides limited information on the overall molecular skeleton |
| UV-Vis Spectroscopy | Electronic conjugation system | Solution | No | Very sensitive, provides information on the chromophore | Provides limited structural information, broad peaks |
Conclusion
The structural elucidation of substituted indoles is a multi-step, logic-driven process that relies on the convergence of evidence from several analytical techniques. A comprehensive NMR analysis forms the foundation by providing the molecular blueprint. High-resolution mass spectrometry validates this blueprint by confirming the exact molecular formula. Finally, for novel or stereochemically complex structures, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each technique and employing them in a synergistic workflow, researchers can confidently and accurately determine the structures of these vital chemical entities, paving the way for further development and application.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]
-
Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH. [Link]
-
13C NMR spectroscopy of indole derivatives. (1987). R Discovery. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PMC - NIH. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org. [Link]
-
Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Optical properties of 3-substituted indoles. (2020). PMC - NIH. [Link]
-
Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene. (2022). Taylor & Francis. [Link]
-
Mass spectral studies of newer indoles. (1993). PJSIR. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]
-
Nuclear Magnetic Resonance Spectra of Indoles. (n.d.). Journal of the American Chemical Society. [Link]
-
Optical properties of 3-substituted indoles. (2020). RSC Publishing. [Link]
-
Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). PubMed. [Link]
-
Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.). ResearchGate. [Link]
-
Structural elucidation of indole alkaloids – Strychnine and Brucine. (2021). Magritek. [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). PMC - NIH. [Link]
-
Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. (n.d.). Montclair State University Digital Commons. [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed Central. [Link]
-
Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. (2012). PubMed. [Link]
-
Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. (n.d.). ResearchGate. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. [Link]
-
Expeditious Synthesis of Multisubstituted Indoles via Multiple Hydrogen Transfers. (n.d.). The Royal Society of Chemistry. [Link]
-
Lecture_Structure-elucidation-of-indole.pdf. (n.d.). CUTM Courseware. [Link]
-
Mass spectrometry of indole compounds (review). (1974). Semantic Scholar. [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.). PMC - NIH. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). PMC - PubMed Central. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (n.d.). MDPI. [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar. [Link]
-
Modular assembly of indole alkaloids enabled by multicomponent reaction. (2023). PMC - NIH. [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source not provided]. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
Synthesis and NMR spectra of [15N]indole. (2023). ResearchGate. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 21. rsc.org [rsc.org]
- 22. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a functionalized indole derivative, serves as a critical intermediate in the synthesis of various therapeutic agents. Its reproducible and efficient synthesis is therefore of paramount importance in drug discovery and development pipelines.
This guide provides an in-depth comparison of established and alternative methodologies for the synthesis of this compound. By examining the underlying chemical principles and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to make informed decisions for producing this key intermediate with high fidelity.
The Challenge of Reproducibility in Indole Synthesis
While numerous methods for indole synthesis exist, achieving consistent yields and purity can be challenging. The Fischer indole synthesis, a venerable and widely employed method, is known for its sensitivity to substrate structure and reaction conditions. Side reactions and purification difficulties can often plague this otherwise powerful cyclization. This guide will address these potential pitfalls and offer strategies to ensure robust and reproducible outcomes.
Protocol 1: The Classic Fischer Indole Synthesis Route
The most common and direct route to this compound involves the Fischer indole synthesis. This venerable reaction, discovered in 1883 by Emil Fischer, condenses an arylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.[1] For our target molecule, the precursors are (4-bromophenyl)hydrazine and ethyl levulinate.
The reliability of the Fischer indole synthesis is heavily dependent on the stability of the intermediate phenylhydrazone and the efficiency of the subsequent acid-catalyzed[1][1]-sigmatropic rearrangement. The choice of acid catalyst and solvent system is critical to minimize side reactions and maximize yield.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established procedures for the synthesis of similar 5-bromo-2-methylindoles.[2]
Step 1: Phenylhydrazone Formation (in situ)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl levulinate (1.1 - 1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone intermediate. The progress of this step can be monitored by Thin-Layer Chromatography (TLC).
Step 2: Fischer Indole Cyclization
-
To the mixture containing the phenylhydrazone, carefully add anhydrous zinc chloride (1.2 equivalents) as the Lewis acid catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the cyclization by TLC until the starting material is consumed. The reaction time can range from a few hours to overnight.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and zinc chloride is crucial to prevent water from interfering with the Lewis acid catalyst and promoting side reactions.
-
Zinc Chloride as Catalyst: Zinc chloride is a moderately strong Lewis acid that effectively catalyzes the[1][1]-sigmatropic rearrangement without causing excessive degradation of the starting materials or product. Other Brønsted or Lewis acids like hydrochloric acid, sulfuric acid, or boron trifluoride can also be used, but may require optimization of reaction conditions.[1]
-
In situ Hydrazone Formation: Forming the hydrazone in the same pot as the cyclization simplifies the procedure and avoids the need to isolate the often-unstable intermediate.
-
Aqueous Work-up and Neutralization: The acidic catalyst must be quenched and removed. The use of sodium bicarbonate neutralizes the acid, and the subsequent extractions isolate the desired product from inorganic salts and water-soluble byproducts.
Visualizing the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Protocol 2: The Hemetsberger Indole Synthesis - An Alternative Approach
For substrates where the Fischer indole synthesis proves to be low-yielding or fraught with reproducibility issues, the Hemetsberger indole synthesis offers a viable alternative. This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester.[3] Although it requires the synthesis of a specific azido precursor, it can provide a more reliable route for certain substituted indoles.[1][4]
The key advantage of the Hemetsberger synthesis is that the cyclization is often cleaner and less prone to the side reactions that can complicate the Fischer method. However, the synthesis of the azidoacrylate starting material adds steps to the overall sequence.
Experimental Protocol: Hemetsberger Indole Synthesis
This protocol is based on the general procedure for the Knoevenagel-Hemetsberger reaction sequence.[5]
Step 1: Synthesis of Ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) and ethyl azidoacetate (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude azidoacrylate. This intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 5-bromo-1H-indole-2-carboxylate
-
Dissolve the crude ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate in a high-boiling solvent such as xylene or toluene.
-
Heat the solution to reflux. The thermal decomposition and cyclization will occur, with the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 5-bromo-1H-indole-2-carboxylate.
Step 3: Conversion to the Target Molecule
The product from the Hemetsberger synthesis is an indole-2-carboxylate. To obtain the target indole-3-acetate, further synthetic transformations would be required, such as reduction of the ester at the 2-position followed by introduction of the acetate side chain at the 3-position. This multi-step conversion makes this route less direct than the Fischer synthesis for this specific target.
Causality Behind Experimental Choices:
-
Knoevenagel Condensation: The formation of the azidoacrylate precursor proceeds via a Knoevenagel condensation between the aldehyde and the active methylene group of ethyl azidoacetate, facilitated by a base like sodium ethoxide.
-
Thermal Cyclization: The key step is the thermal extrusion of nitrogen gas from the azide, which generates a nitrene intermediate. This highly reactive species then undergoes cyclization onto the aromatic ring to form the indole nucleus.
-
High-Boiling Solvent: A high temperature is required to induce the thermal decomposition of the azide, hence the use of solvents like xylene or toluene.
Visualizing the Hemetsberger Synthesis Mechanism
Caption: Key mechanistic steps in the Hemetsberger indole synthesis.
Performance Comparison: Fischer vs. Hemetsberger Synthesis
| Parameter | Fischer Indole Synthesis | Hemetsberger Indole Synthesis |
| Starting Materials | (4-bromophenyl)hydrazine, Ethyl levulinate | 4-bromobenzaldehyde, Ethyl azidoacetate |
| Number of Steps | 1 (in situ) | 2+ (for the specific target) |
| Directness to Target | High | Low (yields an indole-2-carboxylate) |
| Potential Yield | Variable, sensitive to conditions | Generally good for the cyclization step |
| Reproducibility | Can be challenging, substrate dependent | Generally more reliable cyclization |
| Key Intermediate | Phenylhydrazone | α-Azidocinnamate |
| Byproducts | Potential for rearrangement isomers, tars | Cleaner reaction, N2 is the main byproduct |
| Safety Considerations | Hydrazines can be toxic and carcinogenic | Azides are potentially explosive, handle with care |
Conclusion and Recommendations
For the synthesis of this compound, the Fischer indole synthesis remains the most direct and, with proper optimization, a highly effective method . Its single-step nature (when performed in situ) offers a significant advantage in terms of efficiency. However, researchers must pay close attention to the purity of starting materials, the choice of catalyst, and maintaining anhydrous conditions to ensure reproducibility. The provided protocol offers a robust starting point for achieving consistent results.
The Hemetsberger indole synthesis, while a powerful tool for indole formation, is a less practical approach for this specific target molecule due to the formation of an indole-2-carboxylate, which would necessitate a multi-step conversion to the desired indole-3-acetate. It is, however, a valuable alternative to consider for the synthesis of other indole derivatives where the Fischer route may be problematic.
Ultimately, the choice of synthetic route will depend on the specific goals of the research, the availability of starting materials, and the desired scale of the reaction. For routine and scalable production of this compound, a well-optimized Fischer indole synthesis protocol is the recommended pathway.
References
-
Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie1972 , 103, 194–204. [Link]
-
Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
-
Moody, C. J.; et al. Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
Sources
A Senior Application Scientist's Guide to Catalytic Efficiency in Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a perpetual focus of chemical research. For the discerning researcher, scientist, or drug development professional, the choice of synthetic route is governed not only by substrate scope and functional group tolerance but critically, by catalytic efficiency. A highly efficient catalyst minimizes waste, reduces costs, and simplifies purification, aligning with the principles of green chemistry and accelerating development timelines.
This guide provides an in-depth, objective comparison of the catalytic efficiency of seminal and contemporary indole synthesis methodologies. We move beyond mere yield reporting to provide a quantitative analysis based on Turnover Number (TON) and Turnover Frequency (TOF), offering a clearer picture of catalyst performance. This analysis is supported by detailed experimental protocols and mechanistic diagrams to explain the causality behind experimental choices and catalyst behavior.
Understanding Catalytic Efficiency: TON and TOF
Before delving into specific synthetic methods, it is crucial to define our key metrics for catalytic efficiency:
-
Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules that a single catalyst molecule converts into product before becoming deactivated. It is a measure of the catalyst's stability and overall productivity.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): This metric measures the rate at which a catalyst converts substrate to product, typically expressed in units of inverse time (e.g., h⁻¹). It reflects the catalyst's intrinsic activity under specific reaction conditions.
-
TOF = TON / reaction time (h)
-
A high TON indicates a robust and long-lasting catalyst, while a high TOF signifies a very active and fast catalyst. The ideal catalyst exhibits high values for both metrics.
Comparative Analysis of Indole Synthesis Methods
We will now examine the catalytic efficiency of several key indole synthesis strategies, from classical acid-catalyzed reactions to modern transition-metal-catalyzed cross-couplings and C-H activation. For a standardized comparison, we will focus on the synthesis of structurally related indoles where possible.
Classical Approaches: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1] It typically involves the acid-catalyzed cyclization of an arylhydrazone. While often stoichiometric in its use of a condensing agent, modern variations employ catalytic amounts of strong Lewis or Brønsted acids.
Catalyst System: Zinc Chloride (ZnCl₂)
While highly effective in promoting the reaction, the Fischer synthesis often requires a high loading of the Lewis acid catalyst. In a representative procedure for the synthesis of 2-phenylindole, a significant excess of zinc chloride is used.[2]
| Parameter | Value | Reference |
| Catalyst | ZnCl₂ | [2] |
| Catalyst Loading | 200 mol% | [2] |
| Reaction Time | 0.25 h (15 min) | [2] |
| Yield | 86% | [2] |
| TON | 0.43 | Calculated |
| TOF (h⁻¹) | 1.72 | Calculated |
Calculation based on the reported 86% yield and 200 mol% catalyst loading.
Expertise & Experience: The high catalyst loading, often exceeding stoichiometric amounts, is a significant drawback of the classical Fischer synthesis, leading to a low TON and making it less atom-economical. The harsh, high-temperature conditions (180 °C) can also limit its applicability to sensitive substrates. However, its operational simplicity and the low cost of the catalyst ensure its continued use.
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis [2]
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (10.0 mmol, 200 mol%).
-
Add a few drops of 0.1 N acetic acid and continue mixing at room temperature for 10 minutes.
-
Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture in an oil bath to 180 °C. The reaction is typically complete within 15 minutes, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (5 mL) and water (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 6% ethyl acetate in hexane) to afford 2-phenylindole.
Trustworthiness: This protocol provides a clear, step-by-step method for a well-established reaction. The use of TLC for reaction monitoring ensures that the reaction is followed to completion, validating the reported reaction time.
Palladium-Catalyzed Cross-Coupling: The Larock Indole Synthesis
The Larock indole synthesis is a powerful method for preparing 2- and 2,3-substituted indoles via the palladium-catalyzed annulation of o-haloanilines with alkynes.[3] This method offers a significant improvement in functional group tolerance and regioselectivity compared to classical methods.
Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
A common catalytic system for the Larock synthesis involves a palladium catalyst in conjunction with a copper(I) co-catalyst. This system demonstrates good yields under relatively mild conditions.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂, CuI | [4] |
| Pd Catalyst Loading | 3.3 mol% | [4] |
| Reaction Time | 12 h | [4] |
| Yield | 78% (for 2-phenylindole) | [5] |
| TON | 23.6 | Calculated |
| TOF (h⁻¹) | 1.97 | Calculated |
Calculation based on a representative 78% yield and 3.3 mol% Pd catalyst loading.
Expertise & Experience: The Larock synthesis represents a significant leap in catalytic efficiency over the classical Fischer synthesis. The much lower catalyst loading results in a respectable TON. The reaction proceeds at room temperature, which is a major advantage for substrates with thermally labile functional groups. The need for a co-catalyst (CuI) and a ligand (PPh₃) adds complexity to the reaction setup compared to the Fischer synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-1-(toluene-4-sulfonyl)indole [4]
-
To a sealed tube, add Pd(PPh₃)₂Cl₂ (0.025 mmol, 3.3 mol%), N-tosyl-2-iodoaniline (0.75 mmol), CuI (0.055 mmol), and triethylamine (2.0 mmol).
-
Add DMF (5 mL) as the solvent, followed by phenylacetylene (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Trustworthiness: This protocol details a reproducible procedure for a palladium-catalyzed indole synthesis. The use of a sealed tube ensures an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst.
Modern Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While primarily used for the synthesis of arylamines, its intramolecular variant is a powerful tool for constructing nitrogen-containing heterocycles, including indoles. Here, we consider its application in the N-arylation of the indole core, a common late-stage functionalization in drug discovery.
Catalyst System: Pd(dba)₂ / XPhos
This system, employing a palladium precursor and a bulky, electron-rich phosphine ligand (XPhos), is highly effective for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides.[6]
| Parameter | Value | Reference |
| Catalyst | Pd(dba)₂ | [6] |
| Pd Catalyst Loading | 1.5 mol% | [6] |
| Reaction Time | 6 h | [6] |
| Yield | 94% | [6] |
| TON | 62.7 | Calculated |
| TOF (h⁻¹) | 10.4 | Calculated |
Calculation based on the reported 94% yield and 1.5 mol% catalyst loading for the amination of 4-chlorotoluene with morpholine, a representative Buchwald-Hartwig amination.
Expertise & Experience: The Buchwald-Hartwig amination showcases excellent catalytic efficiency, with a low catalyst loading leading to a high TON and a respectable TOF. The ability to use readily available and often cheaper aryl chlorides is a significant advantage. The reaction requires careful control of an inert atmosphere due to the sensitivity of the catalyst and ligands to oxygen.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine [6]
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol provides a detailed and robust procedure for a state-of-the-art cross-coupling reaction. The use of a pre-catalyst activation step and strict inert atmosphere techniques are crucial for reproducibility and high yields.
Visualization of Catalytic Processes
To better understand the underlying mechanisms that govern the efficiency of these catalytic systems, we can visualize their catalytic cycles.
Fischer Indole Synthesis Mechanism
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-Arylation.
Conclusion
This comparative guide demonstrates the evolution of catalytic efficiency in indole synthesis. While classical methods like the Fischer synthesis remain valuable for their simplicity and low-cost reagents, they are often hampered by high catalyst loadings and harsh conditions, resulting in poor catalytic efficiency. Modern transition-metal-catalyzed methods, such as the Larock and Buchwald-Hartwig reactions, offer significant improvements in terms of TON and TOF, operating under milder conditions with much lower catalyst loadings.
The choice of a specific catalytic system will always depend on the target molecule, available starting materials, and desired scale of the reaction. By understanding and quantifying catalytic efficiency through metrics like TON and TOF, researchers can make more informed decisions, leading to more sustainable, cost-effective, and efficient synthetic strategies in their pursuit of novel indole-based compounds.
References
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- BenchChem. (2025). A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- BenchChem. (2025). comparative analysis of 2-phenylindole synthesis methods.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molbank, 2005(4), M433.
- Faustino, H., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Li, B., et al. (2019). Synthesis of Indole-Fused Polycyclics via Rhodium-Catalyzed Undirected C-H Activation/Alkene Insertion. Organic Letters, 21(16), 6320–6324.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Garcı́a-Garcı́a, P., et al. (2011). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journal of Organic Chemistry, 7, 686–691.
- Wang, H., et al. (2013). Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage.
- Wikipedia. (n.d.). Larock indole synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ChemicalBook. (n.d.). 2-Phenylindole synthesis.
- Glorius, F. (2017-2022). Rhodium(III)
- Zhang, W., et al. (2019). Rhodium(III)-Catalyzed C–H Activation/Annulation of Indoles with Cyclopropanols: A Rapid Assembly of Indole-Fused Diazepinones. Organic Letters, 21(16), 6431–6435.
- Wang, Z., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science Advances, 10(19), eado4489.
- Wang, D., et al. (2020). Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers, 7(1), 119-124.
- Chen, Y., et al. (2015). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 5(10), 7133-7136.
- Shang, Y., et al. (2019). Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy.
- Al-awar, R. S., et al. (2003). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 8(12), 891-900.
- Králik, R., & Dvořák, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4948.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
- Itoh, T., et al. (2016).
- Ma, M., et al. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society, 146(8), 5493–5501.
- Cacchi, S., et al. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Garcı́a, P., & Garcı́a, A. (2012).
- Gribble, G. W. (2010). Copper‐Catalyzed Indole Synthesis. In Indole Ring Synthesis. John Wiley & Sons, Ltd.
- Wang, C., et al. (2015). Copper-Catalyzed Chan-Lam Reaction and Sequential Oxidative Fischer Indole Synthesis to Prepare Indole Derivatives. Organic Letters, 17(13), 3434–3437.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734.
- Dunsford, J. J., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(36), 12230-12235.
- Liu, Y., et al. (2012).
- Cho, C. S., et al. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society, 50(4), 281-284.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS No. 72016-68-3). As a brominated heterocyclic compound, its disposal requires adherence to specific procedures designed to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principle: Classification as Halogenated Organic Waste
The foundational principle for disposing of this compound is its classification as halogenated organic hazardous waste . The presence of a bromine atom on the indole ring places it in this category. This classification dictates that it must never be mixed with non-halogenated chemical waste.[1][2][3][4] The co-processing of halogenated and non-halogenated waste streams can significantly increase disposal costs and, more critically, lead to the formation of highly toxic byproducts like brominated dioxins during incineration.[1]
Immediate Safety & Handling Protocols
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory. This includes:
-
Gloves: Nitrile rubber gloves are required. For extended handling, consider double-gloving.[5]
-
Eye Protection: ANSI-approved chemical splash goggles are essential.
-
Lab Coat: A flame-retardant, fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[5][7]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[6]
-
Eye Contact: Flush cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
-
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for segregating and preparing this compound waste for final disposal.
Step 1: Waste Categorization and Segregation
Proper segregation from the point of generation is the most critical step.
-
Halogenated Organic Liquid Waste: This stream includes the pure compound, reaction mother liquors, and any solutions containing this compound.
-
Halogenated Solid Waste: This includes any lab supplies contaminated with the compound, such as used silica gel, filter paper, contaminated gloves, or weighing papers.[1]
-
Aqueous Waste: Aqueous solutions containing even trace amounts of the compound must be treated as hazardous waste and collected separately.
Step 2: Container Selection and Labeling
-
Container Choice: Use only designated, chemically compatible hazardous waste containers with tight-fitting, threaded caps.[1][3][8] Ensure the container is in good condition and free from leaks.
-
Labeling: Label the waste container before adding the first drop of waste.[3] The label must, at a minimum, include:
Step 3: Waste Accumulation
-
Always keep the hazardous waste container sealed except when actively adding waste.[1][3] This prevents the release of vapors and protects against spills.
-
Conduct all transfers of waste into the container within a chemical fume hood.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage location should be a well-ventilated area, such as a vented cabinet, and must be equipped with secondary containment to contain any potential leaks.[1]
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals.[7]
Step 5: Final Disposal
-
Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][10]
-
Complete all necessary waste pickup forms as required by your institution.[8]
Under no circumstances should this chemical or its containers be disposed of down the sink or in the general trash. [3]
Data and Workflow Visualization
Disposal Summary Table
| Waste Stream | Container Type | Key Handling & Labeling Instructions | Disposal Route |
| Pure Compound & Organic Solutions | Labeled, capped, chemically resistant bottle (e.g., glass or appropriate polymer) | Label as "Halogenated Organic Liquid Waste." List all components and percentages. Keep sealed in secondary containment. | Institutional EH&S Pickup |
| Contaminated Solid Materials | Labeled, lined, sealable container (e.g., plastic pail or drum) | Label as "Halogenated Solid Waste." Keep sealed. Do not mix with liquid waste. | Institutional EH&S Pickup |
| Contaminated Aqueous Solutions | Labeled, capped, chemically resistant carboy or bottle | Label as "Aqueous Waste with Halogenated Organics." List all components. Neutralize to pH 6-9 if necessary.[2] | Institutional EH&S Pickup |
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of waste containing this compound.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated debris into a sealable container.
-
Label the container as "Spill Debris with this compound" and dispose of it as halogenated solid waste.[7]
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office (EH&S) immediately.
-
Prevent entry into the affected area.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
References
-
Benchchem. (n.d.). Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from BenchChem.[5]
-
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from BenchChem.[1]
-
Echemi. (n.d.). This compound Safety Data Sheets. Retrieved from Echemi.[6]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response.[9]
-
Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
-
Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.[11]
-
Fisher Scientific. (2010, April 9). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[10]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[12]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from Washington State University.[7]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University.[8]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich.[2]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois.[3]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Campus Operations.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. fishersci.dk [fishersci.dk]
Navigating the Safe Handling of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, a compound with potential biological activity. By integrating established safety protocols with an understanding of the compound's structural components, we can establish a framework for its safe use from reception to disposal.
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of this compound presents several potential hazards that must be addressed through rigorous safety protocols.
-
Brominated Indole Moiety: Brominated organic compounds, particularly those with reactive sites like the indole nucleus, can exhibit toxicological properties. Compounds like ethyl bromoacetate are known to be fatal if swallowed, in contact with skin, or inhaled, and are also lachrymators (substances that cause tearing).[2][3] The indole ring itself can undergo various chemical reactions, and its brominated derivatives may be unstable under certain conditions.[4]
-
Ethyl Acetate Moiety: The ethyl acetate portion of the molecule introduces hazards related to flammability and irritation. Ethyl acetate is a flammable liquid and can cause irritation to the eyes, skin, nose, and throat.[5][6]
Given these structural alerts, it is prudent to handle this compound as a compound that is potentially toxic, irritating, and flammable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from guidelines for handling both toxic and flammable organic chemicals.
| Protection Level | Required PPE | Rationale and Key Considerations |
| Primary (Mandatory) | Chemical Splash Goggles, Fully buttoned Laboratory Coat, Closed-toe shoes | Standard laboratory practice to protect against splashes and spills. |
| Hand Protection | Double gloving with an inner nitrile glove and an outer glove of butyl rubber or neoprene. | Nitrile gloves alone offer poor protection against ethyl acetate.[7] Butyl rubber or neoprene are recommended for their resistance to this solvent.[7] Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Due to the potential for inhalation toxicity and the irritant nature of the ethyl acetate component, all handling of the solid compound and its solutions must be performed in a fume hood to minimize exposure.[6][8] |
| Enhanced Protection (For large quantities or risk of splash) | Face shield, Flame-resistant lab coat, Chemical-resistant apron | Recommended when handling larger quantities or during procedures with a higher risk of splashes or spills. |
Operational Plan: From Handling to Storage
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any dust particles.
-
Use a spatula for transfers and gently tap to dislodge any remaining powder. Avoid creating airborne dust.
-
-
Dissolution and Reactions:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a heating mantle or water bath rather than a Bunsen burner, given the flammability of ethyl acetate.[8]
-
-
Storage:
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical final step in the safe handling of any chemical. As a halogenated organic compound, this compound requires specific disposal procedures.
Caption: Disposal workflow for halogenated organic waste.
Disposal Procedures:
-
Waste Segregation:
-
All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be disposed of in a designated "Halogenated Organic Waste" container.[8][10]
-
Do not mix halogenated waste with non-halogenated waste, as this can complicate the disposal process and increase costs.[11]
-
-
Waste Containers:
-
Labeling:
-
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed container for disposal as halogenated waste.[11] |
| Large Spill | Evacuate the area immediately and alert others. Contact your institution's emergency response team.[12] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University. Halogenated Solvents in Laboratories.
- Treatment and disposal of chemical wastes in daily labor
- Hazardous waste segreg
- Washington State University.
- Echemi. (2023-01-04). ETHYL 2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)
- Centers for Disease Control and Prevention. Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards.
- Benchchem. (2025-09-02).
- CloudSDS. (2023-11-20).
- Ethyl Acetate Technical Specific
- Sigma-Aldrich. (2025-08-25).
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)
- Sigma-Aldrich. Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)
- Fisher Scientific. (2010-04-09).
- Fisher Scientific. (2023-09-21).
- ChemPoint.com. (2024-11-12).
- ResearchGate. (2023-10).
- Hico, T., & N, M. Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines.
- Benchchem. (2025-09-02).
- eScholarship.org. (1996).
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 6. Ethyl Acetate Hazards and Safety Measures | CloudSDS [cloudsds.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. 3.imimg.com [3.imimg.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
